Product packaging for 1-(Bromomethyl)-4-fluoronaphthalene(Cat. No.:CAS No. 6905-05-1)

1-(Bromomethyl)-4-fluoronaphthalene

Cat. No.: B1338010
CAS No.: 6905-05-1
M. Wt: 239.08 g/mol
InChI Key: PNTIVILDAFJORJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluoronaphthalene ( 6905-05-1) is a versatile aryl halide building block of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C 11 H 8 BrF and a molecular weight of 239.08 g/mol , this compound is characterized by the presence of both a bromomethyl group and a fluorine atom on the naphthalene ring system, making it a valuable intermediate for structure-activity relationship (SAR) studies and molecular diversification . This compound is typically supplied with a purity of 95% and requires specific storage conditions, recommending an inert atmosphere and cold storage between 2-8°C to maintain stability . Researchers must note that this compound is classified as hazardous. It poses risks of causing skin and serious eye damage and may be corrosive . Proper handling precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are essential. Please be advised: This product is provided 'For Research Use Only' (RUO). It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrF B1338010 1-(Bromomethyl)-4-fluoronaphthalene CAS No. 6905-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTIVILDAFJORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508838
Record name 1-(Bromomethyl)-4-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6905-05-1
Record name 1-(Bromomethyl)-4-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 1-(bromomethyl)-4-fluoronaphthalene, a key intermediate in various research and development applications. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, 1-fluoro-4-methylnaphthalene, followed by its selective benzylic bromination.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of 1-fluoro-4-methylnaphthalene from a suitable precursor, typically 4-methyl-1-naphthylamine, via a Sandmeyer-type reaction. The subsequent step is a selective radical-initiated benzylic bromination of the methyl group using N-bromosuccinimide (NBS).

Synthesis_Pathway Synthesis Pathway of this compound cluster_step1 Step 1: Synthesis of 1-fluoro-4-methylnaphthalene cluster_step2 Step 2: Benzylic Bromination A 4-methyl-1-naphthylamine B Diazonium Salt Intermediate A->B 1. NaNO2, HBF4 2. Diazotization C 1-fluoro-4-methylnaphthalene B->C Thermal Decomposition (Balz-Schiemann Reaction) D 1-fluoro-4-methylnaphthalene E This compound D->E NBS, AIBN (initiator) CCl4, Reflux

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-fluoro-4-methylnaphthalene

This procedure is adapted from established methods for the synthesis of 1-fluoronaphthalene via the Balz-Schiemann reaction.

Materials:

  • 4-methyl-1-naphthylamine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄, 48% in water)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-methyl-1-naphthylamine in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Fluoroboric acid is then slowly added to the solution, which typically results in the precipitation of the diazonium tetrafluoroborate salt.

  • The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.

  • The dried diazonium salt is then gently heated in a suitable apparatus until the decomposition ceases.

  • The resulting crude 1-fluoro-4-methylnaphthalene is purified by steam distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the well-established Wohl-Ziegler reaction for benzylic bromination. A procedure for a structurally similar compound, 4-bromo-1-methylnaphthalene, involves refluxing with N-bromosuccinimide (NBS) and a radical initiator in carbon tetrachloride.

Materials:

  • 1-fluoro-4-methylnaphthalene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent such as (trifluoromethyl)benzene.

  • Sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • A solution of 1-fluoro-4-methylnaphthalene in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.

  • N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (or BPO) are added to the solution.

  • The mixture is heated to reflux and the reaction is monitored by TLC or GC. The reaction is typically complete within a few hours.

  • After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed sequentially with a saturated sodium sulfite solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane) to yield this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
1-fluoro-4-methylnaphthaleneC₁₁H₉F160.19Colorless liquid or low melting solid-
N-BromosuccinimideC₄H₄BrNO₂177.98White solid175-178
This compoundC₁₁H₈BrF239.09Solid31.0-37.0[1]

Mass Spectrometry Data for this compound:

ParameterValueSource
Calculated m/z239.978[2]
Found m/z239.978[2]
Monoisotopic Mass237.97934 Da[3]

Signaling Pathways and Workflows

The benzylic bromination proceeds via a radical chain mechanism, which is illustrated below.

Radical_Mechanism Radical Chain Mechanism of Benzylic Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radical Initiator Radical (R•) AIBN->Initiator_Radical Heat Br_Radical Bromine Radical (Br•) Initiator_Radical->Br_Radical Reacts with NBS NBS NBS HBr HBr Start_Mat 1-fluoro-4-methylnaphthalene Benzylic_Radical Benzylic Radical Start_Mat->Benzylic_Radical Hydrogen Abstraction by Br• Product This compound Benzylic_Radical->Product Reacts with Br₂ (from NBS + HBr) Br_Radical_2 Br• HBr->Br_Radical_2 Reacts with NBS to regenerate Br• Termination_Products Various radical recombination products Br_Radical_3 Br• Br_Radical_3->Termination_Products Benzylic_Radical_2 Benzylic Radical Benzylic_Radical_2->Termination_Products Experimental_Workflow Experimental Workflow for Benzylic Bromination Start Combine Reactants: 1-fluoro-4-methylnaphthalene, NBS, AIBN, CCl4 Reflux Heat to Reflux Start->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter to Remove Succinimide Cool->Filter Wash Wash Filtrate: 1. Na₂SO₃ solution 2. Water 3. Brine Filter->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Recrystallization Evaporate->Purify Final_Product This compound Purify->Final_Product

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-fluoronaphthalene: Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(bromomethyl)-4-fluoronaphthalene, a fluorinated naphthalene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to provide a thorough profile.

Core Chemical Properties

This compound is a bifunctional molecule featuring a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold. The presence of the fluorine atom can significantly influence the molecule's physicochemical and biological properties, making it an attractive building block in drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, estimated values based on structurally similar compounds are provided and noted.

PropertyValueSource/Notes
Molecular Formula C₁₁H₈BrF-
Molecular Weight 239.09 g/mol Calculated
Appearance White to off-white solidPredicted based on analogs
Melting Point 52 - 58 °CEstimated based on 1-(bromomethyl)naphthalene (52-56 °C) and the influence of fluorination.
Boiling Point > 200 °C at 100 mmHgEstimated based on 1-(bromomethyl)naphthalene (213 °C at 100 mmHg).[1]
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform). Limited solubility in water.Predicted based on analogs.[2]

Synthesis and Reactivity

The primary synthetic route to this compound is the radical bromination of the corresponding methylnaphthalene. The bromomethyl group is a versatile handle for a variety of nucleophilic substitution reactions.

Synthesis of this compound

The most common method for the synthesis of this compound is the free-radical bromination of 1-fluoro-4-methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Synthesis_of_1_bromomethyl_4_fluoronaphthalene reactant 1-Fluoro-4-methylnaphthalene reagents NBS, AIBN CCl₄, Reflux reactant->reagents 1. product This compound reagents->product 2. caption Synthesis of this compound

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the well-established Wohl-Ziegler bromination reaction.[3]

  • Reaction Setup: A solution of 1-fluoro-4-methylnaphthalene in a dry, non-polar solvent (e.g., carbon tetrachloride or benzene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, 0.02-0.05 equivalents) are added to the solution.

  • Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats at the surface.[3]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure this compound.

Reactivity Profile

The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. This carbon is susceptible to nucleophilic attack, making the compound an excellent precursor for a wide range of derivatives.

Reactivity_of_1_bromomethyl_4_fluoronaphthalene start This compound nucleophile Nucleophile (Nu⁻) start->nucleophile Sₙ2 Reaction product 1-(Substituted methyl)-4-fluoronaphthalene nucleophile->product caption General reactivity as a synthetic intermediate.

Caption: General reactivity as a synthetic intermediate.

Common nucleophiles that can be employed include:

  • Cyanide (e.g., NaCN): To form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Azide (e.g., NaN₃): To introduce an azido group, a precursor for amines via reduction or for the construction of triazoles via "click" chemistry.

  • Alkoxides (e.g., NaOR): To form ethers.

  • Carboxylates (e.g., RCO₂Na): To form esters.

  • Amines (RNH₂): To form secondary amines.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity and Coupling Constants (J, Hz)Notes
¹H ~4.9sBenzylic protons (-CH₂Br).
7.0 - 8.2mAromatic protons. The fluorine atom will induce additional splitting (²JHF, ³JHF, ⁴JHF).
¹³C ~30-Benzylic carbon (-CH₂Br).
110 - 160-Aromatic carbons. The carbon directly attached to the fluorine will show a large ¹JCF coupling constant. Other aromatic carbons will exhibit smaller ²JCF, ³JCF, and ⁴JCF couplings.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationExpected Intensity
3100 - 3000Aromatic C-H stretchMedium to weak
1600 - 1450Aromatic C=C stretchMedium to strong
~1250C-F stretchStrong
~650C-Br stretchMedium to strong
Mass Spectrometry (MS)
FeatureExpected Observation
Molecular Ion (M⁺) A pair of peaks at m/z 238 and 240 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Major Fragmentation Loss of a bromine radical (•Br) to give a fragment at m/z 159.

Applications in Drug Development

Naphthalene-based scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to interact with biological targets.[4] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated naphthalenes valuable in drug design.[5]

This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactive bromomethyl group allows for the facile introduction of various pharmacophores and functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Drug_Development_Workflow start This compound reaction Reaction with various nucleophilic pharmacophores start->reaction library Library of fluoronaphthalene derivatives reaction->library screening Biological Screening library->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate caption Role in drug discovery workflow.

Caption: Role in drug discovery workflow.

Safety and Handling

As with other benzylic bromides, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds like 1-(bromomethyl)naphthalene.[6]

References

Technical Guide: Spectroscopic Data for 1-(Bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this report, a comprehensive search of publicly available scientific literature and databases has yielded no experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for the target compound, 1-(bromomethyl)-4-fluoronaphthalene. This guide provides a summary of available data for structurally related compounds to serve as a reference point for researchers. Additionally, a plausible synthetic route and general characterization protocols are proposed.

Section 1: Spectroscopic Data of Related Compounds

To aid in the characterization of this compound, spectroscopic data for three closely related compounds are presented below. These compounds are 1-(bromomethyl)naphthalene, 1-bromo-4-fluoronaphthalene, and 1-fluoronaphthalene.

Spectroscopic Data for 1-(Bromomethyl)naphthalene

Table 1: ¹H NMR Data for 1-(Bromomethyl)naphthalene [1]

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
8.14d8.4Aromatic H
7.86d8.1Aromatic H
7.81d8.4Aromatic H
7.59t6.8Aromatic H
7.51m-Aromatic H
7.38t7.1Aromatic H
4.93s--CH₂Br
Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 1-(Bromomethyl)naphthalene [2][3]

Chemical Shift (ppm)
133.6
131.7
128.1
127.7
127.6
127.2
126.8
125.8
124.9
124.0
33.5
Solvent: CDCl₃

Table 3: IR and Mass Spectrometry Data for 1-(Bromomethyl)naphthalene [3]

Spectroscopic TechniqueKey Peaks/Values
IR (Mull) Data available from Sigma-Aldrich
Mass Spectrometry Molecular Weight: 221.09 g/mol
Spectroscopic Data for 1-Fluoronaphthalene

Table 4: ¹H NMR Data for 1-Fluoronaphthalene [4]

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
8.09m-Aromatic H
7.80d-Aromatic H
7.56m-Aromatic H
7.48m-Aromatic H
7.33m5.4 (JF-H)Aromatic H
7.10dd10.7 (JF-H), 7.7Aromatic H
Solvent: CDCl₃, Frequency: 400 MHz

Table 5: ¹³C NMR Data for 1-Fluoronaphthalene [5]

Chemical Shift (ppm)
159.9 (d, J=253 Hz)
134.6 (d, J=5 Hz)
128.6
126.9 (d, J=9 Hz)
126.3 (d, J=4 Hz)
125.1
124.2 (d, J=15 Hz)
121.2 (d, J=2 Hz)
113.1 (d, J=5 Hz)
108.9 (d, J=19 Hz)
Solvent: Not specified

Table 6: IR and Mass Spectrometry Data for 1-Fluoronaphthalene [5]

Spectroscopic TechniqueKey Peaks/Values
IR (Neat) Data available from Aldrich Chemical Company
Mass Spectrometry Molecular Ion (m/z): 146

Section 2: Proposed Synthesis of this compound

A plausible synthetic route to obtain this compound is via the radical bromination of 4-fluoro-1-methylnaphthalene. This precursor can be synthesized from 4-fluoro-1-aminonaphthalene.

G cluster_synthesis Proposed Synthesis of this compound A 4-Fluoro-1-aminonaphthalene B Sandmeyer Reaction (NaNO₂, HBF₄, heat) A->B Step 1 C 4-Fluoro-1-methylnaphthalene B->C D Radical Bromination (NBS, AIBN, CCl₄) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of the target compound.

Section 3: Experimental Protocols

Synthesis of 4-Fluoro-1-methylnaphthalene (Hypothetical)

This protocol is adapted from known procedures for similar transformations.

  • Diazotization of 4-Fluoro-1-aminonaphthalene: 4-Fluoro-1-aminonaphthalene is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt is then subjected to a Sandmeyer-type reaction.

  • Methylation: The diazonium salt solution is then treated with a suitable methylating agent, potentially through a copper-catalyzed reaction, to introduce the methyl group at the 1-position.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Hypothetical)[6]

This protocol is based on standard radical bromination methods.

  • Reaction Setup: 4-Fluoro-1-methylnaphthalene is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask. N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is introduced.

  • Reaction Conditions: The mixture is heated to reflux under illumination with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

General Spectroscopic Characterization Workflow

The following workflow outlines the general steps for the spectroscopic analysis of a newly synthesized compound.

G cluster_workflow General Spectroscopic Characterization Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (e.g., ESI-MS or GC-MS) Start->MS IR IR Spectroscopy (FTIR) Start->IR Analysis Data Analysis and Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis

Caption: Workflow for spectroscopic analysis of a synthesized compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

3.3.2 Mass Spectrometry (MS) The molecular weight and fragmentation pattern of the compound are determined using a mass spectrometer. Depending on the compound's properties, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

3.3.3 Infrared (IR) Spectroscopy The functional groups present in the molecule are identified by acquiring an IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

References

An In-depth Technical Guide to the Predicted NMR Spectrum of 1-(Bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(bromomethyl)-4-fluoronaphthalene. These predictions are based on established NMR prediction engines that utilize extensive databases of known chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~4.95s2H-H-1' (CH₂Br)
~7.20dd1H~8.5, 4.5H-3
~7.50-7.65m2H-H-6, H-7
~7.80d1H~8.5H-2
~8.05d1H~8.0H-5
~8.15d1H~8.0H-8

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~30.0C-1' (CH₂Br)
~109.0 (d, J ≈ 22 Hz)C-3
~122.0 (d, J ≈ 5 Hz)C-2
~124.0C-8
~125.0 (d, J ≈ 15 Hz)C-4a
~126.0C-5
~127.0C-7
~129.0C-6
~131.0 (d, J ≈ 5 Hz)C-8a
~133.0C-1
~158.0 (d, J ≈ 250 Hz)C-4

Experimental Protocols

As this guide is based on predicted data, a detailed experimental protocol for the specific acquisition of the NMR spectrum of this compound cannot be provided. However, a general methodology for acquiring high-quality NMR data for similar aromatic compounds is outlined below.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants of the signals.

Mandatory Visualizations

Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering.

NMR Spectrum Prediction Workflow

G start Input: Chemical Structure (this compound) db NMR Database Search (Experimental Data) start->db pred_engine NMR Prediction Engine (Algorithmic Calculation) start->pred_engine analysis Analysis of Related Compounds (1-(bromomethyl)naphthalene & 1-fluoronaphthalene) db->analysis No direct data found predicted_data Predicted NMR Data (Chemical Shifts, Coupling Constants) pred_engine->predicted_data analysis->pred_engine Inform prediction guide Technical Guide Generation predicted_data->guide

Caption: Workflow for the prediction of the NMR spectrum.

Mass Spectrometry of 1-(Bromomethyl)-4-fluoronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-(bromomethyl)-4-fluoronaphthalene, tailored for researchers, scientists, and drug development professionals. The document outlines predicted fragmentation patterns, experimental protocols, and visual workflows to facilitate a deeper understanding of the molecule's behavior under mass spectrometric analysis.

Predicted Mass Spectral Data

The mass spectral analysis of this compound is anticipated to yield several key fragments under electron ionization (EI), a common technique for the analysis of such organic compounds. EI is considered a hard ionization method, often resulting in extensive fragmentation that provides valuable structural information.[1][2] The predicted quantitative data, including the mass-to-charge ratio (m/z) and the proposed ionic species, are summarized in the table below.

m/z (Predicted)Proposed Ionic SpeciesFormulaNotes
238/240[C₁₁H₈BrF]⁺C₁₁H₈⁷⁹BrF / C₁₁H₈⁸¹BrFMolecular ion peak, showing the characteristic isotopic pattern for bromine.
159[C₁₁H₈F]⁺C₁₁H₈FLoss of the bromine radical (•Br). This is a common fragmentation pathway for brominated compounds.
146[C₁₀H₇F]⁺C₁₀H₇FLoss of the bromomethyl radical (•CH₂Br).
145[C₁₀H₆F]⁺C₁₀H₆FLoss of a hydrogen atom from the [C₁₀H₇F]⁺ fragment.
128[C₁₀H₈]⁺C₁₀H₈Loss of HF from the [C₁₁H₈F]⁺ fragment, corresponding to the stable naphthalene cation.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through a series of characteristic steps. The initial ionization event forms the molecular ion, which then undergoes cleavage of the weakest bonds to produce stable fragment ions. The predicted pathway is visualized in the following diagram.

Fragmentation_Pathway M [C₁₁H₈BrF]⁺˙ m/z = 238/240 Molecular Ion F1 [C₁₁H₈F]⁺ m/z = 159 M->F1 - •Br F2 [C₁₀H₇F]⁺ m/z = 146 M->F2 - •CH₂Br F4 [C₁₀H₈]⁺˙ m/z = 128 F1->F4 - HF F3 [C₁₀H₆F]⁺ m/z = 145 F2->F3 - •H

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

3.1. Instrumentation

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

3.2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

3.3. GC Parameters

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

3.4. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)[1]

  • Electron Energy: 70 eV[2]

  • Ion Source Temperature: 230°C[3]

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

  • Scan Speed: 1562 amu/s

3.5. Data Analysis The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak will be extracted and analyzed for the molecular ion and characteristic fragment ions.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted in the diagram below. This workflow outlines the key stages from sample preparation to data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample in Appropriate Solvent Prep2 Dilute to Working Concentration Prep1->Prep2 GC Gas Chromatography Separation Prep2->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Elution TIC Total Ion Chromatogram Analysis MS->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation

Caption: General experimental workflow for GC-MS analysis.

References

Technical Guide: 1-(Bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 6905-05-1

Introduction

This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-fluoronaphthalene, a halogenated aromatic hydrocarbon of interest to researchers in organic synthesis, medicinal chemistry, and materials science. Due to its reactive bromomethyl group, this compound serves as a versatile intermediate for the introduction of the 4-fluoro-1-naphthylmethyl moiety into a variety of molecular scaffolds. This guide summarizes the available data on its synthesis, properties, and potential applications, with a focus on providing practical information for laboratory professionals.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in publicly available literature, indicating it may be a specialized or novel reagent. However, the following information has been compiled from available sources.

PropertyValueSource
CAS Number 6905-05-1[1][2][3][4]
Molecular Formula C₁₁H₈BrF
Molecular Weight 239.09 g/mol
Elemental Analysis C, 55.21%; H, 3.37% (Calculated) C, 55.51%; H, 3.32% (Found)[5]
Physical Appearance Not specified (likely a solid)
Solubility Expected to be soluble in common organic solvents.
Melting Point No data available[3]
Boiling Point No data available[3]
Density No data available[3]

Synthesis

The synthesis of this compound can be achieved via the radical bromination of 1-fluoro-4-methylnaphthalene. A general and reliable method for this type of transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.

Synthetic Workflow

Synthetic Pathway for this compound reactant 1-Fluoro-4-methylnaphthalene reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or Benzoyl Peroxide) Solvent (e.g., CCl₄) reactant->reagents product This compound reagents->product caption Figure 1: General synthetic scheme.

Caption: Figure 1: General synthetic scheme.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the established synthesis of similar bromomethylnaphthalene derivatives[6]. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • 1-Fluoro-4-methylnaphthalene

  • N-Bromosuccinimide (NBS), recrystallized

  • A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methylnaphthalene in anhydrous carbon tetrachloride under an inert atmosphere.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS and the appearance of succinimide, which will float on the surface of the solvent[6].

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound.

Reactivity and Potential Applications

The primary utility of this compound in organic synthesis stems from its reactivity as an alkylating agent. The bromomethyl group is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 4-fluoro-1-naphthylmethyl group into various molecules.

Potential Reactions and Logical Relationships

Reactivity of this compound start This compound nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH, Grignard reagents) start->nucleophile product_ether Ethers nucleophile->product_ether R-OH product_amine Amines nucleophile->product_amine R-NH₂ product_thioether Thioethers nucleophile->product_thioether R-SH product_cc C-C Bond Formation Products nucleophile->product_cc Organometallics caption Figure 2: Potential nucleophilic substitutions.

Caption: Figure 2: Potential nucleophilic substitutions.

This reactivity makes this compound a valuable building block for:

  • Drug Development: The naphthalene core is a privileged scaffold in medicinal chemistry, and fluorination can enhance metabolic stability and binding affinity[7]. This reagent allows for the incorporation of a fluorinated naphthalene moiety into potential therapeutic agents.

  • Materials Science: Naphthalene-based structures are of interest for the development of organic electronic materials. The ability to functionalize this core structure is key to tuning the electronic and photophysical properties of new materials.

  • Organic Synthesis: As a versatile intermediate, it can be used in the synthesis of complex molecular architectures where the 4-fluoro-1-naphthylmethyl group is a key structural component.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity of this compound. However, halogenated naphthalene derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties[7][8]. The introduction of a fluorine atom can significantly modulate the biological profile of a molecule. Therefore, derivatives of this compound may be of interest for biological screening.

Safety Information

A comprehensive safety data sheet is not widely available. As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

References

Technical Guide: Physicochemical Properties of 1-(Bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoronaphthalene is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a fluorinated naphthalene core, makes it a valuable building block for the introduction of the fluoronaphthyl moiety into more complex molecules. This guide provides a summary of its known and predicted physical properties, a plausible experimental protocol for its synthesis and characterization, and logical workflows for its handling and analysis.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be identified and predicted based on available database entries and comparison with closely related analogs.

PropertyValueSource
Molecular Formula C₁₁H₈BrFPubChemLite[1]
Molecular Weight 239.09 g/mol Calculated
Monoisotopic Mass 237.97934 DaPubChemLite[1]
CAS Number 6905-05-1Elex Biotech LLC[2]
Appearance Solid (predicted)Elex Biotech LLC[2]
Predicted XlogP 3.8PubChemLite[1]
Storage Temperature 2-8°C, under inert atmosphereElex Biotech LLC[2]
Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values are predicted for various adducts.

Adductm/zPredicted CCS (Ų)
[M+H]⁺238.98662143.1
[M+Na]⁺260.96856155.9
[M-H]⁻236.97206149.3
[M+NH₄]⁺256.01316165.8
[M+K]⁺276.94250144.0
[M+H-H₂O]⁺220.97660142.9
[M+HCOO]⁻282.97754163.4
[M+CH₃COO]⁻296.99319158.5
Data sourced from PubChemLite.[1]

Comparative Analysis with Structural Analogs

To estimate the physical properties of this compound, it is useful to compare it with its structural analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Bromo-4-fluoronaphthalene341-41-3C₁₀H₆BrF225.0635-38Not available
1-(Bromomethyl)naphthalene3163-27-7C₁₁H₉Br221.1052-56213 (at 100 mmHg)
Data sourced from Sigma-Aldrich and Chem-Impex.[3]

The introduction of a fluorine atom in 1-bromo-4-fluoronaphthalene lowers the melting point compared to 1-(bromomethyl)naphthalene. It is plausible that this compound will have a melting point in a similar range to these analogs.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via the radical bromination of 1-fluoro-4-methylnaphthalene. This method is adapted from established procedures for the benzylic bromination of methylnaphthalenes.[4]

Reaction:

1-fluoro-4-methylnaphthalene + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> this compound + Succinimide

Materials and Reagents:

  • 1-fluoro-4-methylnaphthalene

  • N-Bromosuccinimide (NBS), recrystallized from water

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methylnaphthalene (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol or hexane.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the bromomethyl group (singlet around 4.5-5.0 ppm) and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Melting Point Analysis: To determine the melting point range of the purified solid.

Diagrams

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 1-fluoro-4-methylnaphthalene Reaction Radical Bromination (NBS, AIBN) Start->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1-(bromomethyl)-4- fluoronaphthalene Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Final Purity & Structure Confirmation NMR->Final MS Mass Spectrometry MS->Final MP Melting Point Analysis MP->Final Synthesis_Reaction reactant1 1-fluoro-4-methylnaphthalene reagents AIBN (cat.) CCl₄, Reflux reactant1->reagents reactant2 N-Bromosuccinimide (NBS) reactant2->reagents product1 This compound product2 Succinimide reagents->product1 reagents->product2

References

1-(Bromomethyl)-4-fluoronaphthalene: A Technical Guide to Safe Handling and Emergency Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information provided is based on data from structurally similar compounds and established best practices for handling hazardous chemicals. It is not a substitute for a formal risk assessment and the user's own standard operating procedures. Always consult the most recent Safety Data Sheet (SDS) for any chemical before use.

Executive Summary

1-(Bromomethyl)-4-fluoronaphthalene is a halogenated aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to its structural alerts—a bromomethyl group and a fluorinated naphthalene core—it is predicted to be a hazardous substance requiring stringent safety and handling protocols. This guide provides a comprehensive overview of the known and anticipated hazards, detailed procedures for safe handling, storage, and disposal, and emergency response protocols for exposures and spills. All personnel handling this compound must be thoroughly trained in these procedures and equipped with the appropriate personal protective equipment.

Hazard Identification and Classification

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.

  • Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Sensitization: May cause respiratory irritation.

The presence of the bromomethyl group suggests that this compound is likely a lachrymator, causing irritation and tearing of the eyes.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information and estimations based on similar compounds.

PropertyValue
Molecular Formula C₁₁H₈BrF
Appearance Solid (predicted)
Storage Temperature 2-8°C, under an inert atmosphere

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartEquipmentSpecification
Eyes/Face Safety Goggles and Face ShieldMust be worn in combination to protect against splashes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove.
Body Chemical-resistant lab coat or apronTo be worn over personal clothing.
Respiratory NIOSH-approved respiratorRequired when handling the solid outside of a certified chemical fume hood.

Safe Handling and Storage Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Verify Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow

Experimental Protocols

General Handling of Solid this compound

Objective: To safely handle and weigh the solid compound.

Methodology:

  • Ensure a certified chemical fume hood is operational.

  • Don all required PPE as specified in Section 4.

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the required amount of this compound from its storage container to the weigh boat using a clean spatula.

  • Record the weight and promptly close the storage container.

  • Transfer the weighed solid to the reaction vessel within the fume hood.

  • Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.

Spill Cleanup Protocol for Solid Material

Objective: To safely clean up a minor spill of solid this compound.

Methodology:

  • Alert personnel in the immediate area and restrict access.

  • If the spill is outside a fume hood, evacuate the area and contact emergency services.

  • For minor spills within a fume hood, ensure you are wearing the appropriate PPE.

  • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, taking care not to create dust.[1]

  • Using a plastic scoop, carefully transfer the absorbent mixture into a labeled, sealable hazardous waste container.[1]

  • Wipe the spill area with a wet paper towel to remove any remaining residue.[1]

  • Place the used paper towels into the hazardous waste container.

  • Decontaminate all tools used in the cleanup process.[1]

  • Seal the waste container and arrange for proper disposal.

Decontamination Protocol

Objective: To decontaminate laboratory surfaces and equipment after handling this compound.

Methodology:

  • Wear appropriate PPE throughout the decontamination process.

  • For glassware and equipment, rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect the solvent rinse as hazardous waste.

  • Wash the rinsed equipment with soap and water.[2]

  • For work surfaces within the fume hood, wipe down with a cloth or paper towel soaked in a decontamination solution (e.g., a suitable solvent followed by soap and water).[2]

  • Dispose of all contaminated cleaning materials as hazardous waste.[2]

Emergency Procedures

First Aid Measures

The following table outlines the immediate first aid response to an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Relationships in Emergency Response

The following diagram illustrates the decision-making process in the event of an emergency involving this compound.

cluster_emergency Emergency Event cluster_assessment Initial Assessment cluster_response Response Actions cluster_reporting Post-Incident event Spill or Exposure Occurs assess_safety Assess Immediate Danger (Fire, Large Spill, Injury) event->assess_safety response_evacuate Evacuate Area & Call Emergency Services assess_safety->response_evacuate Yes response_first_aid Administer First Aid assess_safety->response_first_aid No (Exposure) response_cleanup Follow Spill Cleanup Protocol assess_safety->response_cleanup No (Minor Spill) report_incident Report Incident to Supervisor response_evacuate->report_incident response_first_aid->report_incident response_cleanup->report_incident report_document Complete Incident Report report_incident->report_document

Emergency Response Logic

References

The Reactivity of the Bromomethyl Group in 1-(Bromomethyl)-4-fluoronaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of the bromomethyl group in 1-(bromomethyl)-4-fluoronaphthalene. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, owing to the versatile reactivity of the benzylic bromide and the influence of the fluorine substituent on the naphthalene core. This document details the synthetic routes to this compound and explores the key reactions of the bromomethyl moiety, including nucleophilic substitution, oxidation to the corresponding aldehyde, and its conversion to a phosphonium salt for subsequent Wittig reactions. Detailed experimental protocols, based on analogous transformations, are provided to facilitate its practical application in a research setting.

Introduction

The strategic incorporation of fluorinated naphthalene scaffolds is a prominent theme in modern medicinal chemistry. The fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The naphthalene moiety provides a rigid, aromatic core that is present in numerous biologically active compounds. This compound serves as a key building block, enabling the introduction of this desirable structural motif into a wide range of molecules. The high reactivity of the bromomethyl group, characteristic of a benzylic halide, allows for a variety of chemical transformations, making it a versatile precursor for drug discovery and materials science.

Synthesis of this compound

The precursor, 1-fluoro-4-methylnaphthalene, can be synthesized through several established methods in naphthalene chemistry. A plausible route starts from 1-naphthylamine, which can be converted to 1-fluoronaphthalene via a diazotization reaction followed by a Schiemann reaction. Subsequent Friedel-Crafts acylation and reduction would yield 1-fluoro-4-methylnaphthalene.

The final bromination step is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride or cyclohexane.[1]

Synthesis_Pathway 1-Fluoro-4-methylnaphthalene 1-Fluoro-4-methylnaphthalene This compound This compound 1-Fluoro-4-methylnaphthalene->this compound NBS, AIBN CCl4, Reflux Reactivity_Diagram cluster_nucleophilic Nucleophilic Substitution cluster_oxidation Oxidation cluster_wittig Wittig Reaction Pathway A This compound B 1-(Azidomethyl)-4-fluoronaphthalene A->B NaN3 C (4-Fluoro-1-naphthyl)acetonitrile A->C NaCN D Amine Adducts A->D R2NH E 4-Fluoro-1-naphthaldehyde A->E Hexamethylenetetramine (Sommelet Reaction) F Phosphonium Salt A->F PPh3 G Ylide F->G Base H Alkene Product G->H Aldehyde or Ketone

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(Bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anticipated electrophilic aromatic substitution (EAS) reactions on 1-(bromomethyl)-4-fluoronaphthalene. Due to the absence of specific experimental literature for this substrate, this document leverages established principles of physical organic chemistry to predict reactivity and regioselectivity. It is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound.

Theoretical Analysis of Reactivity and Regioselectivity

The regiochemical outcome of electrophilic substitution on the this compound ring is governed by the interplay of the directing effects of the existing fluoro and bromomethyl substituents, as well as the inherent reactivity of the naphthalene core. Naphthalene is generally more reactive towards electrophiles than benzene, with a strong preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This preference is due to the formation of a more stable carbocation intermediate (a Wheland intermediate) during α-attack, which can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic.[1]

In this compound, positions 1 and 4 are already substituted. The remaining available positions for substitution are C2, C3, C5, C6, C7, and C8. Since both substituents are on the same ring, electrophilic attack is expected to occur on this activated ring rather than the unsubstituted ring.

Directing Effects of Substituents
  • 4-Fluoro Group: The fluorine atom is an electronegative element and thus exerts a deactivating inductive effect (-I), withdrawing electron density from the ring and making it less reactive towards electrophiles. However, it also possesses lone pairs of electrons that can be donated to the aromatic system via a resonance effect (+M). This +M effect directs incoming electrophiles to the ortho and para positions. For the 4-fluoro substituent, the para position is C1 (occupied), and the ortho positions are C3 and C5.

  • 1-(Bromomethyl) Group (-CH₂Br): The bromomethyl group is primarily a weak deactivator. The methylene (-CH₂) linker is weakly activating via hyperconjugation and induction, but the highly electronegative bromine atom exerts a strong deactivating inductive effect (-I). Overall, the group is considered a deactivating, ortho,para-director. The para position to the C1 substituent is C4 (occupied), and the ortho positions are C2 and C8.

The interplay of these directing effects is visualized in the diagram below.

Directing influences on the naphthalene ring.
Predicted Regioselectivity

The electrophile will attack one of the activated positions: C2, C3, C5, or C8. The final product distribution will be determined by a combination of electronic and steric factors.

  • Electronic Factors: Both substituents are deactivating. The fluoro group's +M effect is generally stronger than the directing effect of a haloalkyl group. This would suggest a preference for substitution at positions activated by the fluorine (C3 and C5).

  • Steric Hindrance: Steric hindrance is a critical factor in naphthalene chemistry.

    • C8: This position is subject to significant steric hindrance from the peri-substituent at C1 (-CH₂Br). Electrophilic attack at C8 is therefore considered highly unlikely.[2]

    • C5: This position is ortho to the fluoro group but also experiences some steric hindrance from the peri-hydrogen at C4.

    • C2 & C3: These positions are relatively unhindered.

Considering the combined effects, substitution is most likely to occur at the C5 position, followed by the C2 and C3 positions. The C5 position is electronically favored due to activation by the ortho-fluoro group, and while it has some steric hindrance, it is generally less pronounced than the peri-interaction at C8. Attack at C2 (ortho to -CH₂Br) and C3 (ortho to -F) are also plausible, with the relative yields depending on the specific electrophile and reaction conditions. For very bulky electrophiles, attack at the less hindered C2 and C3 positions might be favored over C5.

The logical workflow for this predictive analysis is outlined in the following diagram.

G A Start: this compound B Identify Substituents: - 1-CH₂Br - 4-F A->B C Analyze Directing Effects B->C D 1-CH₂Br (o,p-director) → Activates C2, C8 C->D E 4-F (o,p-director) → Activates C3, C5 C->E F Combine Potential Sites: {C2, C3, C5, C8} D->F E->F G Assess Steric Hindrance F->G K Assess Electronic Effects F->K H C8: High hindrance (peri-interaction) → Highly disfavored G->H I C5: Moderate hindrance G->I J C2, C3: Low hindrance G->J M Synthesize & Predict H->M I->M J->M L 4-F is a stronger director than 1-CH₂Br → Favors C3, C5 K->L L->M N Predicted Major Product: Substitution at C5 Predicted Minor Products: Substitution at C2, C3 M->N

Workflow for predicting regioselectivity.

Data Presentation: Predicted Reaction Outcomes

The following tables summarize the predicted outcomes for common electrophilic aromatic substitution reactions on this compound. Disclaimer: This data is predictive and based on theoretical principles. Actual experimental results may vary.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction TypeElectrophile (E⁺)Predicted Major Product(s)Predicted Minor Product(s)
NitrationNO₂⁺1-(Bromomethyl)-4-fluoro-5-nitronaphthalene1-(Bromomethyl)-4-fluoro-2-nitronaphthalene, 1-(Bromomethyl)-4-fluoro-3-nitronaphthalene
BrominationBr⁺5-Bromo-1-(bromomethyl)-4-fluoronaphthalene2-Bromo-1-(bromomethyl)-4-fluoronaphthalene, 3-Bromo-1-(bromomethyl)-4-fluoronaphthalene
Friedel-Crafts AcylationRCO⁺1-Acetyl-5-(bromomethyl)-8-fluoronaphthalene1-Acetyl-6-(bromomethyl)-5-fluoronaphthalene, 1-Acetyl-7-(bromomethyl)-8-fluoronaphthalene

Table 2: Representative Reaction Conditions for Electrophilic Aromatic Substitution on Naphthalene Derivatives

ReactionReagentsCatalystSolventTemperature (°C)
NitrationConc. HNO₃Conc. H₂SO₄Acetic Acid20-50
BrominationBr₂FeBr₃ (or none)CCl₄ or CH₂Cl₂0-25
Friedel-Crafts AcylationAcetyl ChlorideAlCl₃CS₂ or Nitrobenzene0-25

Experimental Protocols

The following are generalized, representative protocols for key electrophilic substitution reactions. These should be adapted and optimized for the specific substrate, this compound, with appropriate safety precautions.

Protocol for Nitration
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the solution to 10-15°C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred naphthalene solution, ensuring the internal temperature does not exceed 20°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the purified nitronaphthalene derivatives.

Protocol for Bromination
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask protected from light.

  • Reaction: To the stirred solution, add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. The red-brown color of bromine should disappear as it is consumed.

  • Monitoring: Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomeric brominated products.

Protocol for Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent like carbon disulfide or nitrobenzene. Cool the suspension to 0°C.

  • Formation of Acylium Ion: Add acetyl chloride (1.1 eq) dropwise to the AlCl₃ suspension with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction: Add a solution of this compound (1.0 eq) in the same dry solvent dropwise, maintaining the temperature at 0°C.

  • Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting ketone by column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Substrate in appropriate solvent B Cool reaction vessel (e.g., 0-15°C) A->B C Prepare Electrophile/ Reagent Mixture Separately B->C D Add Reagent Mixture dropwise to substrate C->D E Control Temperature D->E F Stir at appropriate temperature for 1-6h E->F G Monitor by TLC F->G H Quench Reaction (e.g., pour onto ice) G->H Reaction Complete I Precipitate or Extract Product H->I J Wash with aqueous solutions (e.g., H₂O, NaHCO₃, brine) I->J K Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) J->K L Remove Solvent (rotary evaporation) K->L M Purify Crude Product L->M N Recrystallization or Column Chromatography M->N O Characterize Product (NMR, IR, MS) N->O

General experimental workflow for EAS.

References

Fluoronaphthalene Derivatives: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the naphthalene scaffold has unlocked a versatile class of molecules with significant potential across diverse research fields. Fluoronaphthalene derivatives are increasingly utilized in medicinal chemistry, as advanced fluorescent probes, and in the development of high-performance materials. Their unique properties, stemming from the high electronegativity and small size of the fluorine atom, allow for the fine-tuning of electronic characteristics, metabolic stability, and photophysical behavior. This technical guide provides an in-depth overview of the core applications of fluoronaphthalene derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying principles.

Applications in Medicinal Chemistry

The introduction of fluorine into naphthalene-based molecules is a well-established strategy in drug discovery to enhance pharmacological properties. Fluorine substitution can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.

Anticancer Agents

Several studies have explored the anticancer potential of fluoronaphthalene derivatives. The cytotoxic activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Naphthalen-1-yloxyacetamide DerivativesMCF-7 (Breast Cancer)2.33 - 51.80[1]
Naphthalene-1,4-dione AnaloguesHEC1A (Endometrial Cancer)~1.0 - 10.22[2][3]
Naphthalimide DerivativesVariousVaries[4]
Kinase Inhibitors

Fluoronaphthalene moieties have been incorporated into kinase inhibitors, which are crucial in cancer therapy and the study of cell signaling. For instance, a fluorinated Positron Emission Tomography (PET) probe has been developed to target the activated p38α Mitogen-Activated Protein Kinase (MAPK), a key player in inflammation and tumor growth.[5]

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the naphthalene ring system, combined with the modulating effects of fluorine substitution, makes these derivatives excellent candidates for the development of fluorescent probes for bioimaging and sensing applications. Naphthalene-based probes are known for their high quantum yields and photostability.[6]

Ion and Small Molecule Detection

Fluoronaphthalene derivatives have been designed to selectively detect various ions and small molecules. These probes often exhibit a change in their fluorescence properties upon binding to the target analyte, enabling its quantification.

Probe TypeAnalyteDetection LimitExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
1-Hydroxy-2,4-diformylnaphthalene-based probeSulfite/Bisulfite9.93 nM576605Not Reported[7]
Naphthalene-based sensorAl³⁺1.0 x 10⁻⁷ MNot ReportedNot ReportedNot Reported[8]
Prodan-derived 2-NaphthylamineLCK KinaseNot Reported~360~450 (unbound), ~420 (bound)Not Reported[9]
NaphthaleneGeneralNot Reported311322Not Reported[10]
Live-Cell Imaging

The ability to visualize dynamic processes within living cells is crucial for understanding cellular function. Fluoronaphthalene-based probes, due to their photostability and potential for cell permeability, are valuable tools for live-cell imaging.

Applications in Materials Science

The unique electronic properties of fluoronaphthalene derivatives have led to their investigation in the field of materials science, particularly in the development of organic electronics.

Organic and Perovskite Solar Cells

Fluorinated naphthalene diimides and other derivatives have been successfully employed as electron transport materials or additives in organic and perovskite solar cells, contributing to high power conversion efficiencies (PCE).

Device TypeFluoronaphthalene DerivativeRolePower Conversion Efficiency (%)Reference
Perovskite Solar CellsFluorinated Naphthalene DiimidesElectron Transport Material> 23%[11]
Organic Solar CellsFluorinated Solid AdditivesAdditive16.5%

Experimental Protocols

Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride

This protocol describes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Materials:

  • 1-Bromo-7-fluoronaphthalene

  • 1-Boc-piperazine

  • Sodium tert-butoxide

  • Toluene

  • 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (Pd(dppf)Cl₂)

  • 4 M HCl in dioxane

  • Ethanol

Procedure:

  • To a solution of 1-bromo-7-fluoronaphthalene (1.0 eq) and 1-Boc-piperazine (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq).

  • Degas the mixture with nitrogen for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.02 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.

  • Dissolve the crude product in a minimal amount of ethanol.

  • Add 4 M HCl in dioxane (excess) and stir at room temperature for 1 hour.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the solid from ethanol to yield 1-(7-fluoro-naphthalen-1-yl)piperazine hydrochloride as a white solid.

General Workflow for Live-Cell Imaging

This protocol outlines the general steps for using a fluoronaphthalene-based probe for cellular imaging.

Materials:

  • Live cells cultured on a suitable imaging dish or slide

  • Fluoronaphthalene-based probe stock solution (e.g., in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on an imaging-compatible vessel and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Dilute the fluoronaphthalene probe stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells with the probe for a specific duration (optimized for each probe and cell type) at 37 °C in a CO₂ incubator.

  • Washing (Optional): For some probes, it may be necessary to wash the cells with pre-warmed PBS or fresh medium to remove excess unbound probe and reduce background fluorescence.

  • Imaging: Mount the imaging dish on the fluorescence microscope.

  • Excite the sample with the appropriate wavelength of light and capture the emission using a suitable filter set.

  • Acquire images at different time points to observe dynamic cellular processes.

Visualizations

The following diagrams illustrate key concepts related to the application of fluoronaphthalene derivatives.

G cluster_synthesis Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine reagents 1-Bromo-7-fluoronaphthalene + 1-Boc-piperazine coupling Buchwald-Hartwig Coupling (Pd Catalyst, NaOtBu) reagents->coupling intermediate Boc-protected Intermediate coupling->intermediate deprotection Deprotection (HCl in Dioxane) intermediate->deprotection product 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride deprotection->product

Caption: Synthetic workflow for a fluoronaphthalene derivative.

G cluster_workflow Live-Cell Imaging Workflow culture Culture Cells load Load with Fluoronaphthalene Probe culture->load incubate Incubate load->incubate wash Wash (Optional) incubate->wash image Fluorescence Microscopy wash->image analyze Image Analysis image->analyze

Caption: General workflow for cellular imaging applications.

G cluster_sar Structure-Activity Relationship of Naphthalimides naphthalimide Naphthalimide Core substituents Side Chain Modifications (e.g., amino, alkylamino) naphthalimide->substituents affects linker Linker Length and Flexibility naphthalimide->linker affects activity Anticancer Activity (e.g., DNA Intercalation, Topoisomerase Inhibition) substituents->activity modulates linker->activity modulates

Caption: Key structural features influencing anticancer activity.

G cluster_pathway Targeting the p38α MAPK Signaling Pathway stimuli External Stimuli (e.g., Stress, Cytokines) mapkkk MAPKKK stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38a p38α MAPK mapkk->p38a downstream Downstream Targets (e.g., Transcription Factors) p38a->downstream probe Fluorinated Naphthalene Probe/Inhibitor probe->p38a response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: Inhibition of the p38α MAPK pathway.

References

A Technical Review of Substituted Bromomethylnaphthalenes: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted bromomethylnaphthalenes are a class of aromatic compounds characterized by a naphthalene core functionalized with a reactive bromomethyl (-CH₂Br) group. This functional group makes them highly valuable as versatile intermediates in organic synthesis.[1][2] The naphthalene scaffold itself is a key structural motif in numerous biologically active molecules, and its derivatives have been extensively explored for applications in various pathophysiological conditions, including cancer, microbial infections, and inflammation.[3] Consequently, bromomethylnaphthalenes serve as critical building blocks for the synthesis of novel pharmaceuticals, agrochemicals, dyes, and advanced materials for organic electronics.[1][4] This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of substituted bromomethylnaphthalenes, with a particular focus on their role in medicinal chemistry and drug development.

Synthesis of Bromomethylnaphthalenes

The most common method for synthesizing bromomethylnaphthalenes is through the radical bromination of the corresponding methylnaphthalene precursors. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1]

General Synthesis Workflow

The general workflow involves the selective bromination of a methyl group on the naphthalene ring, yielding the reactive bromomethylnaphthalene. This intermediate can then undergo various substitution or coupling reactions to produce a diverse range of derivatives.

G cluster_start Starting Material cluster_process Core Reaction cluster_intermediate Key Intermediate cluster_derivatization Derivatization cluster_product Final Product Start Methylnaphthalene Derivative Bromination Radical Bromination (e.g., NBS, Initiator) Start->Bromination Reagents Intermediate Bromomethylnaphthalene Derivative Bromination->Intermediate Yields Derivatization Nucleophilic Substitution or Coupling Reaction Intermediate->Derivatization Reacts with Nucleophiles/Catalysts Product Substituted Naphthalene (e.g., for Bio-assay) Derivatization->Product Forms

Caption: General workflow for synthesis and derivatization.
Experimental Protocols

Protocol 1: Synthesis of 1-(Bromomethyl)naphthalene [5]

This procedure details the synthesis of 1-(bromomethyl)naphthalene from 1-methylnaphthalene using N-bromosuccinimide (NBS) and azo-bis-isobutyronitrile (AIBN) as a radical initiator.

  • Preparation: Dissolve 0.1 mole of dry 1-methylnaphthalene in 100 ml of carbon tetrachloride (dried over phosphorus pentoxide).

  • Addition of Reagents: Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of AIBN to the mixture.

  • Reaction: Gently boil the mixture under reflux. The reaction initiation is indicated by more vigorous boiling due to exothermic heat evolution. Apply cooling as needed, but ensure the reaction does not stop. The reaction is complete when the denser NBS is consumed and converted to succinimide, which floats on the surface. Continue boiling for a few more hours to ensure completion.

  • Workup: After cooling, filter off the succinimide and wash it with a small amount of carbon tetrachloride.

  • Isolation: Combine the filtrates and distill off the carbon tetrachloride under vacuum.

  • Purification: Allow the residue to crystallize in a refrigerator. Filter the crystals and recrystallize from ethanol to yield pure 1-(bromomethyl)naphthalene.

Protocol 2: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene [6]

This multi-step, metal-free synthesis provides a more complex substituted bromomethylnaphthalene.

  • Step 1: Birch Reduction: Naphthalene is selectively reduced at the 1,4-positions to yield 1,4-dihydronaphthalene.[6]

  • Step 2: Dichlorocyclopropanation: 1,4-dihydronaphthalene reacts with dichlorocarbene (generated in situ from chloroform and potassium tert-butoxide) to give a dichlorocyclopropane derivative.[6]

  • Step 3: Formation of Naphthocyclopropene: The dichlorocyclopropane derivative is treated with potassium tert-butoxide to form the key intermediate, 1H-cyclopropa[b]naphthalene.[6]

  • Step 4: Brominative Ring-Opening: The cyclopropane ring of the intermediate is opened via bromination with molecular bromine (Br₂) to afford the final product, 2-bromo-3-(bromomethyl)naphthalene.[6]

Physicochemical and Spectroscopic Data

The physical and chemical properties of bromomethylnaphthalenes are essential for their handling, storage, and application in synthesis.

Property1-(Bromomethyl)naphthalene2-(Bromomethyl)naphthalene
CAS Number 3163-27-7[7]939-26-4[8]
Molecular Formula C₁₁H₉Br[7]C₁₁H₉Br[9]
Molecular Weight 221.09 g/mol [7]221.09 g/mol [8]
Appearance Crystalline SolidWhite to off-white solid[10] / Fine Crystalline Powder[11]
Melting Point 53 °C[5]51-54 °C[8]
Boiling Point 175 °C / 10 mmHg[5]213 °C / 100 mmHg[8]
Solubility Soluble in ethanol, carbon tetrachloride[5]Soluble in chloroform; reacts with water[9][11]

Table 1: Physicochemical Properties of Monosubstituted Bromomethylnaphthalenes.

CompoundReagentsYield (%)Reference
1-(Bromomethyl)naphthalene1-Methylnaphthalene, NBS, AIBN60%[5]
2-(Bromomethyl)naphthalene2-Hydroxymethylnaphthalene, Pyridine, PBr₃98%[4]
2-(Bromomethyl)naphthaleneMethylnaphthalene, N,N,N',N'-tetrabromobenzene-1,3-disulfonyl amide, Benzoyl peroxide92%[4]
2-Bromo-3-(bromomethyl)naphthalene2-Bromo-3-methylnaphthalene, NBS97%

Table 2: Selected Synthesis Yields for Bromomethylnaphthalenes.

For more complex structures, NMR spectroscopy is critical for characterization.

Compound1H NMR (400 MHz, CDCl₃) δ (ppm)Reference
2-Bromo-3-(bromomethyl)naphthalene 8.10 (s, 1H), 7.95 (s, 1H), 7.84-7.77 (m, 1H), 7.76-7.67 (m, 1H), 7.59-7.42 (m, 2H), 4.78 (s, 2H)

Table 3: ¹H NMR Data for 2-Bromo-3-(bromomethyl)naphthalene.

Chemical Reactivity and Synthetic Applications

The presence of the bromomethyl group renders these compounds highly reactive towards nucleophiles, making them excellent alkylating agents.[1] This reactivity is the foundation of their utility as synthetic intermediates.

Key Reaction Pathways
  • Nucleophilic Substitution: They readily react with a wide range of nucleophiles. For instance, reactions with amines yield naphthylmethylamines, while reactions with alcohols or thiols produce the corresponding ethers and thioethers.[1]

  • Coupling Reactions: Bromomethylnaphthalenes can be utilized in various metal-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, to form new carbon-carbon bonds. This is crucial for constructing extended π-conjugated systems relevant to materials science.[1]

G cluster_nucleophiles Nucleophilic Substitution cluster_coupling Coupling Reactions cluster_products Products center R-Naphthyl-CH₂Br (Bromomethylnaphthalene) Amine R₂NH (Amine) center->Amine Alcohol ROH (Alcohol) center->Alcohol Thiol RSH (Thiol) center->Thiol Suzuki Ar-B(OH)₂ (Suzuki Coupling) center->Suzuki Heck Alkene (Heck Coupling) center->Heck Product_Amine R-Naphthyl-CH₂NR₂ Amine->Product_Amine -HBr Product_Ether R-Naphthyl-CH₂OR Alcohol->Product_Ether -HBr Product_Thioether R-Naphthyl-CH₂SR Thiol->Product_Thioether -HBr Product_Suzuki R-Naphthyl-CH₂-Ar Suzuki->Product_Suzuki Pd Catalyst Product_Heck R-Naphthyl-CH₂-CH=CH-R' Heck->Product_Heck Pd Catalyst G cluster_cell Cancer Cell Drug 2-(Bromomethyl)naphthalene Mito Mitochondrion Drug->Mito Disrupts Membrane Potential ATP ATP Production Mito->ATP Inhibits ROS ROS Generation Mito->ROS Induces Death Cell Death (Apoptosis) ATP->Death Leads to ROS->Death Contributes to

References

Methodological & Application

Application Notes and Protocols for 1-(Bromomethyl)-4-fluoronaphthalene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoronaphthalene is a versatile bifunctional reagent in organic synthesis, offering a reactive benzylic bromide for nucleophilic substitution and a fluorinated naphthalene core. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of target molecules, making this reagent of particular interest in medicinal chemistry and materials science. These application notes provide an overview of its synthetic utility and detailed protocols for its use.

While this compound is a potent alkylating agent, it is noteworthy that for the synthesis of prominent pharmaceutical ingredients such as Duloxetine, the key intermediate is typically 1-fluoronaphthalene, which undergoes nucleophilic aromatic substitution.[1][2][3][4] This document will cover applications of both this compound as a classical alkylating agent and the related, industrially significant, reactions of 1-fluoronaphthalene.

I. Synthesis of this compound

The synthesis of this compound typically proceeds via the radical bromination of 4-fluoro-1-methylnaphthalene. This reaction is analogous to the bromination of other methylnaphthalenes.

Experimental Protocol: Radical Bromination of 4-fluoro-1-methylnaphthalene

This protocol is adapted from the general procedure for the bromination of methylnaphthalenes.

Reaction Scheme:

Synthesis_of_1_bromomethyl_4_fluoronaphthalene cluster_reagents start 4-Fluoro-1-methylnaphthalene product This compound start->product reagents N-Bromosuccinimide (NBS) AIBN (catalyst) CCl4, Reflux

Figure 1: Synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Fluoro-1-methylnaphthalene160.1916.0 g0.1
N-Bromosuccinimide (NBS)177.9817.8 g0.1
Azobisisobutyronitrile (AIBN)164.210.33 g0.002
Carbon tetrachloride (CCl4)153.82200 mL-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-1-methylnaphthalene (16.0 g, 0.1 mol) and carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (17.8 g, 0.1 mol) and AIBN (0.33 g, 0.002 mol) to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction is initiated by the decomposition of AIBN and can be exothermic.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a solid.

Expected Yield: 60-70%

II. Applications in Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions with a variety of nucleophiles. The benzylic bromide is highly reactive, allowing for the introduction of the (4-fluoronaphthalen-1-yl)methyl moiety onto alcohols, phenols, amines, and thiols.

A. Synthesis of Ethers via Williamson Ether Synthesis

The reaction of this compound with alkoxides or phenoxides provides a straightforward route to the corresponding ethers.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reagents start This compound + Phenol product 1-((Phenoxymethyl)methyl)-4-fluoronaphthalene start->product reagents K2CO3 DMF, 80 °C Amine_Alkylation cluster_reagents start This compound + Aniline product N-((4-Fluoronaphthalen-1-yl)methyl)aniline start->product reagents K2CO3 Acetonitrile, Reflux SNAr_Reaction cluster_reagents start (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol + 1-Fluoronaphthalene product (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (Duloxetine) start->product reagents NaH DMSO, 40-50 °C

References

Application Notes and Protocols: 1-(bromomethyl)-4-fluoronaphthalene as a Fluorescent Labeling Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(bromomethyl)-4-fluoronaphthalene is a fluorescent labeling agent designed for the selective modification of thiol-containing molecules, such as proteins and peptides. The naphthalene core provides intrinsic fluorescence, while the reactive bromomethyl group allows for covalent attachment to cysteine residues via a nucleophilic substitution reaction. The fluorine substituent can modulate the electronic properties of the naphthalene ring system, potentially influencing its photophysical characteristics. Naphthalene-based probes are valued for their high quantum yields and photostability, making them suitable for various fluorescence-based applications, including cellular imaging and bioconjugation.[1][2]

This document provides an overview of the potential applications and detailed protocols for the use of this compound as a fluorescent labeling agent.

Physicochemical and Fluorescent Properties

Table 1: Estimated and Comparative Photophysical Properties of Naphthalene-Based Fluorescent Probes

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Notes
This compound ~310 - 330 (Estimated)~320 - 340 (Estimated)Moderate to High (Estimated)Properties are inferred from related compounds.
Naphthalene3113220.23Unsubstituted core fluorophore.[3]
Laurdan~350~440 (in lipid bilayers)Varies with solvent polarityEnvironment-sensitive probe.[4]
Dansyl Chloride~335~518 (conjugated to protein)HighCommonly used for labeling primary amines.

Note: The photophysical properties of this compound are expected to be sensitive to the local environment (solvatochromism). Researchers should experimentally determine the optimal excitation and emission wavelengths for their specific application.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be devised from commercially available starting materials, drawing from established methods for the synthesis of related naphthalene compounds.[5][6][7]

cluster_0 Step 1: Fluorination cluster_1 Step 2: Methylation (Conceptual) cluster_2 Step 3: Bromination 1-Naphthylamine 1-Naphthylamine 1-Fluoronaphthalene 1-Fluoronaphthalene 1-Naphthylamine->1-Fluoronaphthalene 1. NaNO2, HBF4 2. Heat 1-Fluoro-4-methylnaphthalene 1-Fluoro-4-methylnaphthalene 1-Fluoronaphthalene->1-Fluoro-4-methylnaphthalene Friedel-Crafts Alkylation (e.g., CH3I, AlCl3) This compound This compound 1-Fluoro-4-methylnaphthalene->this compound N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN)

Caption: Proposed synthetic pathway for this compound.

Application: Fluorescent Labeling of Cysteine Residues in Proteins

The primary application of this compound is the covalent labeling of free thiol groups in cysteine residues. The bromomethyl group is an effective electrophile that reacts with the nucleophilic thiol of cysteine to form a stable thioether bond. This reaction is generally specific for cysteines under controlled pH conditions.

Protein-SH Protein with Cysteine Residue (Thiol) Labeled_Protein Fluorescently Labeled Protein (Thioether) Protein-SH->Labeled_Protein Nucleophilic Attack Probe This compound Probe->Labeled_Protein HBr Hydrogen Bromide Labeled_Protein->HBr Byproduct

Caption: Reaction mechanism for cysteine labeling.

Experimental Protocol: Labeling of Proteins with this compound

This protocol provides a general procedure for the fluorescent labeling of a protein with single or multiple cysteine residues. Optimization may be required for specific proteins and applications.

Materials and Reagents:

  • Protein of interest containing at least one cysteine residue

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Labeling Buffer to a final concentration of 1-10 mg/mL.

    • To ensure the cysteine residues are in their reduced, reactive state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Avoid using dithiothreitol (DTT) as it contains a free thiol that will react with the labeling agent.

  • Labeling Agent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to the reaction mixture to consume any unreacted labeling agent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling agent and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the protein-containing fractions. The labeled protein can often be visualized by its fluorescence.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the naphthalene moiety (estimated around 310-330 nm). The molar extinction coefficient for this compound will need to be determined experimentally.

    • Confirm the integrity and functionality of the labeled protein using appropriate assays (e.g., SDS-PAGE, functional assays).

Experimental Workflow

A Prepare Protein Solution (1-10 mg/mL in Labeling Buffer) B Reduce Cysteines (10x TCEP, 30 min) A->B D Incubate Protein with Labeling Agent (10-20x molar excess, 2h RT or O/N 4°C) B->D C Prepare Labeling Agent Stock (10 mM in DMF/DMSO) C->D E Quench Reaction (10 mM L-cysteine, 30 min) D->E F Purify Labeled Protein (Size-Exclusion Chromatography) E->F G Characterize Labeled Protein (DOL, Functional Assays) F->G H Application (e.g., Fluorescence Microscopy, FRET) G->H

Caption: General workflow for protein labeling.

Potential Applications in Drug Development and Research

  • Cellular Imaging: The fluorescently labeled protein can be introduced into living cells to visualize its localization, trafficking, and dynamics using fluorescence microscopy. Naphthalene-based probes have been successfully used for cellular imaging.[8][9][10]

  • Protein-Protein Interactions: Labeled proteins can be used in fluorescence resonance energy transfer (FRET) studies to investigate protein-protein interactions.

  • Conformational Changes: Changes in the local environment of the fluorescent probe upon protein conformational changes can lead to alterations in its fluorescence properties, providing a means to study protein dynamics.

  • High-Throughput Screening: Fluorescently labeled proteins can be utilized in the development of high-throughput screening assays for drug discovery.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Cysteine residues are oxidized.Ensure complete reduction with TCEP prior to labeling.
pH of the labeling buffer is too low.Optimize the pH of the labeling buffer (7.2-8.0).
Insufficient molar excess of the labeling agent.Increase the molar ratio of the labeling agent to protein.
Protein Precipitation Low protein stability in the labeling buffer.Screen different buffer conditions (pH, ionic strength).
The labeling agent is not fully dissolved.Ensure the labeling agent is completely dissolved in DMF/DMSO before adding to the protein solution.
Non-specific Labeling Reaction with other nucleophilic residues (e.g., lysine, histidine).Perform the labeling reaction at a lower pH (around 7.0) to favor thiol reactivity.
Hydrophobic interactions of the probe with the protein.Add a mild non-ionic detergent (e.g., Tween-20) to the labeling buffer.

Conclusion

This compound represents a promising, yet largely uncharacterized, fluorescent labeling agent for the selective modification of cysteine residues. Its naphthalene core suggests favorable photophysical properties for a range of fluorescence-based applications. The provided protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore the utility of this probe in their specific experimental systems. It is recommended that the photophysical properties and labeling efficiency be thoroughly characterized for each new application.

References

derivatization of carboxylic acids with 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Carboxylic Acid Derivatization

Topic: Derivatization of Carboxylic Acids with 1-(bromomethyl)-4-fluoronaphthalene

Audience: Researchers, scientists, and drug development professionals.

Note on the Derivatizing Reagent: Extensive literature searches did not yield specific application notes or protocols for the derivatization of carboxylic acids using this compound. The information presented here is based on a well-established protocol for a structurally related class of fluorescent labeling agents, specifically bromomethyl coumarins, which are used for the derivatization of carboxylic acids for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The provided protocols and data should be considered as a representative methodology that would likely require optimization for this compound.

Introduction

The sensitive detection and quantification of carboxylic acids are crucial in various fields, including pharmaceutical development, metabolomics, and environmental analysis. Carboxylic acids often lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence HPLC challenging. Derivatization of the carboxylic acid group with a fluorescent tag is a common strategy to enhance detection sensitivity and selectivity.

This document outlines a general protocol for the derivatization of carboxylic acids using a fluorescent labeling agent with a reactive bromomethyl group. The methodology is based on the derivatization of undecylenic acid with N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), a fluorescent reagent. This protocol serves as a foundational method that can be adapted for other bromomethyl-containing fluorescent reagents like this compound.

Principle of the Derivatization Reaction

The derivatization reaction is a nucleophilic substitution where the carboxylate anion attacks the electrophilic carbon of the bromomethyl group on the fluorescent reagent. This results in the formation of a highly fluorescent ester derivative that can be readily detected and quantified by reverse-phase HPLC with fluorescence detection. The reaction is typically carried out in an aprotic solvent in the presence of a mild base and a phase-transfer catalyst to facilitate the formation of the carboxylate anion and enhance the reaction rate.

Experimental Protocols

Materials and Reagents
  • Carboxylic acid standard solutions

  • Derivatizing reagent solution (e.g., this compound or Br-MAMC)

  • Solvent (e.g., Acetone, Acetonitrile)

  • Base (e.g., Potassium Carbonate, anhydrous)

  • Phase-transfer catalyst (e.g., 18-crown-6 ether)

  • HPLC grade solvents (e.g., Acetonitrile, Water)

  • Reaction vials (amber colored to protect from light)

Standard Derivatization Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of the carboxylic acid standards and the derivatizing reagent in a suitable solvent (e.g., 1 mg/mL in acetone).

    • Prepare a solution of the phase-transfer catalyst (e.g., 1 mg/mL 18-crown-6 in acetone).

  • Derivatization Reaction:

    • In an amber-colored micro-reaction vessel, add an appropriate volume of the carboxylic acid solution.

    • Add the derivatizing reagent solution. A molar excess of the derivatizing reagent is recommended to ensure complete derivatization.

    • Add the phase-transfer catalyst solution.

    • Add a small amount of anhydrous potassium carbonate powder.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at a specific temperature for a defined period (e.g., 30°C for 20 minutes).[1]

  • Sample Preparation for HPLC:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with the HPLC mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis
  • Column: A reversed-phase C18 column is typically used for the separation of the derivatized carboxylic acids.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is commonly employed.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: Fluorescence detection is used with excitation and emission wavelengths optimized for the specific fluorophore. For naphthalene-based derivatives, excitation is typically in the range of 280-330 nm and emission in the range of 320-450 nm. For the Br-MAMC derivative of undecylenic acid, the excitation and emission wavelengths were set at 345 and 435 nm, respectively.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from the derivatization of various carboxylic acids with a fluorescent labeling reagent (Br-MAMC). This data is provided as a reference and may vary depending on the specific carboxylic acid and derivatizing agent used.

Table 1: HPLC-Fluorescence Detection Parameters and Detection Limits for Derivatized Undecylenic Acid.

ParameterValueReference
Excitation Wavelength (λex)345 nm[1]
Emission Wavelength (λem)435 nm[1]
Limit of Detection (LOD)12.5 pg (on column)[1]
Signal-to-Noise Ratio (S/N)3[1]

Table 2: Resolution of Derivatized Fatty Acids.

Derivatized Fatty AcidMobile Phase (Acetonitrile:Water, v/v)ResolutionReference
Butyric Acid60:40Well Resolved[1]
Hexanoic Acid60:40Well Resolved[1]
Octanoic Acid60:40Well Resolved[1]
Decanoic Acid60:40Well Resolved[1]
Dodecanoic Acid60:40Well Resolved[1]

Mandatory Visualizations

Derivatization_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis CarboxylicAcid Carboxylic Acid Sample/Standard ReactionVessel Reaction Vessel (in Acetone) CarboxylicAcid->ReactionVessel DerivReagent Derivatizing Reagent (this compound) DerivReagent->ReactionVessel Catalyst Catalyst & Base (18-crown-6, K2CO3) Catalyst->ReactionVessel Incubation Incubation (e.g., 30°C, 20 min) ReactionVessel->Incubation Dilution Dilution with Mobile Phase Incubation->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC-Fluorescence Analysis Filtration->HPLC

Caption: Experimental workflow for the derivatization and analysis of carboxylic acids.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (K2CO3) Reagent This compound Ester Fluorescent Ester Derivative Reagent->Ester + Nucleophilic Attack Carboxylate->Ester

References

Application Note and Protocol for Amine Derivatization using 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines is crucial in various fields, including biomedical research and pharmaceutical development, due to their roles as neurotransmitters, biomarkers, and active pharmaceutical ingredients. High-performance liquid chromatography (HPLC) with fluorescence detection is a highly sensitive and selective method for this purpose. However, many biologically relevant amines lack a native fluorophore, necessitating a derivatization step to introduce a fluorescent tag.

This document outlines a proposed protocol for the derivatization of primary and secondary amines using 1-(bromomethyl)-4-fluoronaphthalene, a fluorescent labeling reagent. The reaction involves the nucleophilic substitution of the bromine atom by the amine, forming a stable, highly fluorescent naphthalene-amine adduct. The naphthalene moiety provides the necessary fluorophore for sensitive detection. This method is designed to be applicable for the analysis of amines in various sample matrices.

Proposed Derivatization Reaction

The derivatization of amines with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in an alkaline medium to ensure the amine is in its deprotonated, more nucleophilic state.

Caption: Proposed reaction scheme for amine derivatization.

Experimental Protocol

This protocol provides a general guideline for the derivatization of amines using this compound and subsequent analysis by HPLC with fluorescence detection. Optimization of reaction conditions may be necessary for specific amines and sample matrices.

Materials and Reagents
  • This compound

  • Amine standard or sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Formic acid (FA), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with a fluorescence detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagent Preparation
  • Derivatization Reagent Solution (10 mM): Dissolve an appropriate amount of this compound in acetonitrile to achieve a final concentration of 10 mM. Note: Prepare this solution fresh daily and protect it from light.

  • Base Solution (100 mM): Dissolve potassium carbonate in ultrapure water to a final concentration of 100 mM.

  • Amine Standard Stock Solution (1 mg/mL): Prepare a stock solution of the amine of interest in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to cover the desired concentration range for the calibration curve.

Derivatization Procedure
  • To a 1.5 mL microcentrifuge tube, add 50 µL of the amine standard or sample solution.

  • Add 50 µL of the 100 mM potassium carbonate solution and vortex briefly.

  • Add 100 µL of the 10 mM this compound solution in acetonitrile.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • (Optional) To quench the reaction, add 50 µL of a primary or secondary amine solution (e.g., 100 mM glycine) to react with the excess derivatization reagent.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector Wavelengths:

    • Excitation: 290 nm (based on naphthalene chromophore)

    • Emission: 340 nm (based on naphthalene fluorescence)

  • Gradient Elution:

Time (min)% Mobile Phase B
0.030
15.090
17.090
17.130
20.030

Data Presentation

Table 1: Hypothetical Chromatographic Data for Derivatized Amines
AnalyteRetention Time (min)Limit of Detection (LOD) (pmol/injection)Limit of Quantification (LOQ) (pmol/injection)
Glycine4.20.51.5
Alanine5.80.41.2
Putrescine7.10.82.4
Spermidine9.51.23.6
Table 2: Proposed Reaction Condition Optimization
ParameterInvestigated RangeProposed Optimum
Temperature (°C)40 - 8060
Reaction Time (min)15 - 6030
Reagent Molar Ratio (Reagent:Amine)5:1 - 50:120:1
pH8 - 1110

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Amine Sample/Standard mix Mix Sample, Base, and Reagent prep_sample->mix prep_reagents Prepare Derivatization Reagent and Base prep_reagents->mix incubate Incubate at 60°C for 30 min mix->incubate cool_quench Cool and Quench Reaction incubate->cool_quench centrifuge Centrifuge Sample cool_quench->centrifuge hplc_inject Inject Supernatant into HPLC centrifuge->hplc_inject integrate Integrate Peak Areas hplc_inject->integrate quantify Quantify Amine Concentration integrate->quantify

Caption: Overall experimental workflow diagram.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the derivatization of primary and secondary amines with this compound for sensitive quantification by HPLC with fluorescence detection. The described methodology offers a framework for researchers to develop and validate a robust analytical method for their specific amine of interest. Further optimization of the reaction and chromatographic conditions is recommended to achieve the best performance for a particular application.

Application Note: High-Sensitivity HPLC Analysis of Fatty Acids Using 1-(bromomethyl)-4-fluoronaphthalene as a Pre-Column Fluorescent Derivatizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a theoretical framework and a proposed protocol for the sensitive and selective analysis of fatty acids in biological and pharmaceutical samples by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The methodology is based on the pre-column derivatization of fatty acids with the novel fluorescent labeling agent, 1-(bromomethyl)-4-fluoronaphthalene. This process attaches a highly fluorescent naphthalene moiety to the non-fluorescent fatty acid molecules, enabling their detection at very low concentrations. This document provides a detailed, albeit theoretical, protocol for the derivatization reaction and the subsequent HPLC-FLD analysis, including suggested chromatographic conditions and expected analytical performance. The proposed method is designed to be a valuable tool for researchers requiring high-sensitivity quantification of fatty acids.

1. Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They play crucial roles in biological systems as energy sources, structural components of cell membranes, and signaling molecules. The accurate quantification of fatty acids is therefore of great interest in various fields, including clinical diagnostics, nutritional science, and drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of fatty acids. However, a major challenge in their analysis is the lack of a strong chromophore or fluorophore in their structure, which limits the sensitivity of detection by common HPLC detectors like UV-Vis. To overcome this limitation, derivatization with a fluorescent reagent is often employed. This process involves a chemical reaction that attaches a fluorescent "tag" to the fatty acid molecule, thereby significantly enhancing the sensitivity and selectivity of the analysis.

This compound is a promising derivatizing agent for fatty acids. Its bromomethyl group can react with the carboxylic acid group of a fatty acid to form a highly fluorescent ester. The naphthalene fluorophore exhibits strong fluorescence, allowing for the detection of the derivatized fatty acids at very low levels. This application note describes a proposed protocol for the use of this compound in the HPLC-FLD analysis of fatty acids.

2. Experimental Protocols

2.1. Reagents and Materials

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

  • Nitrogen gas, high purity

2.2. Standard Solution Preparation

Prepare individual stock solutions of fatty acid standards at a concentration of 1 mg/mL in acetonitrile. A working standard mixture containing multiple fatty acids can be prepared by diluting the stock solutions with acetonitrile to the desired concentrations.

2.3. Sample Preparation (General Guideline)

For biological samples (e.g., plasma, serum, tissue homogenates), a lipid extraction step is required prior to derivatization. A common method is the Folch extraction or a similar liquid-liquid extraction procedure using a mixture of chloroform and methanol. The extracted lipid fraction should be dried under a stream of nitrogen and then reconstituted in acetonitrile before proceeding with the derivatization.

2.4. Derivatization Protocol

The following protocol is a proposed method based on established procedures for similar derivatizing agents. Optimization of reaction conditions may be necessary for specific applications.

  • To 100 µL of the fatty acid standard mixture or the reconstituted sample extract in a micro-reaction vial, add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Add 10 µL of a 10 mg/mL solution of 18-Crown-6 in acetonitrile.

  • Add approximately 2 mg of anhydrous potassium carbonate.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 45 minutes in a heating block or water bath.

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or can be further purified if necessary. For direct injection, it is recommended to centrifuge the sample to pellet the potassium carbonate.

2.5. HPLC-FLD Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

Time (min)% Mobile Phase B
0.070
20.0100
25.0100
25.170
30.070
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 280 nm

    • Emission Wavelength: 340 nm

3. Data Presentation

The following table presents hypothetical quantitative data for the analysis of several common fatty acids using the proposed method. This data is for illustrative purposes to demonstrate the expected performance of the method.

Fatty AcidRetention Time (min)LOD (nmol/L)LOQ (nmol/L)
Palmitic Acid (C16:0)12.50.51.5
Stearic Acid (C18:0)15.80.41.2
Oleic Acid (C18:1)14.20.61.8
Linoleic Acid (C18:2)13.10.72.1

4. Visualizations

4.1. Derivatization Reaction

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions FA Fatty Acid (R-COOH) Product Fluorescent Fatty Acid Ester FA->Product Esterification Deriv This compound Deriv->Product HBr HBr Catalyst K₂CO₃ / 18-Crown-6 Solvent Acetonitrile Temp 60°C, 45 min

Caption: Chemical derivatization of a fatty acid with this compound.

4.2. Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drydown Drydown & Reconstitution Extraction->Drydown Derivatization Add Derivatizing Reagent & Catalysts Drydown->Derivatization Reaction Heat at 60°C Derivatization->Reaction Injection HPLC-FLD Injection Reaction->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 280 nm, Em: 340 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC-FLD analysis of fatty acids using fluorescent derivatization.

The proposed method utilizing this compound as a pre-column derivatizing agent offers a promising strategy for the high-sensitivity analysis of fatty acids by HPLC-FLD. The theoretical protocol outlined in this application note provides a solid starting point for method development and validation. The high fluorescence intensity of the naphthalene moiety is expected to yield very low limits of detection and quantification, making this method suitable for the analysis of trace levels of fatty acids in complex matrices. Further experimental validation is required to fully characterize the performance of this method.

Synthesis of Novel Heterocyclic Scaffolds from 1-(Bromomethyl)-4-fluoronaphthalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel nitrogen, sulfur, and oxygen-containing heterocyclic compounds derived from 1-(bromomethyl)-4-fluoronaphthalene. This readily available starting material serves as a versatile building block for the construction of diverse molecular architectures of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a naphthalene scaffold is a common strategy in the design of new therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The naphthalene moiety is a prevalent feature in many approved drugs, contributing to their pharmacological profiles.[1][2] The strategic introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[3] This protocol outlines the synthesis of novel fluorinated naphtho-fused seven-membered heterocycles, specifically diazepines, thiazepines, and oxazepines, starting from this compound.

Synthetic Strategy Overview

The general synthetic strategy involves a two-step process. First, the starting material, this compound, is converted into key intermediates: 4-fluoro-1-naphthaldehyde and 4-fluoro-1-naphthylamine. These intermediates then undergo condensation and cyclization reactions with appropriate binucleophiles to yield the target heterocyclic scaffolds.

Synthesis_Strategy start This compound aldehyde 4-Fluoro-1-naphthaldehyde start->aldehyde Sommelet Reaction amine 4-Fluoro-1-naphthylamine start->amine Gabriel Synthesis diazepine Naphtho[1,2-e][1,4]diazepine Derivative aldehyde->diazepine + Ethylenediamine (Condensation/ Cyclization) thiazepine Naphtho[1,2-f][1,4]thiazepine Derivative aldehyde->thiazepine + 2-Aminothiophenol (Condensation/ Cyclization) oxazepine Naphtho[1,2-f][1,4]oxazepine Derivative aldehyde->oxazepine + 2-Aminophenol (Condensation/ Cyclization)

Caption: Overall synthetic workflow from the starting material to the target heterocyclic compounds.

Experimental Protocols

Part 1: Synthesis of Key Intermediates

1.1 Synthesis of 4-Fluoro-1-naphthaldehyde

This protocol utilizes the Sommelet reaction to convert the bromomethyl group into an aldehyde.[4][5]

  • Reaction Scheme:

  • Materials:

    • This compound

    • Hexamethylenetetramine (HMTA)

    • Chloroform

    • Ethanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

  • Procedure:

    • A solution of this compound (1 equivalent) in chloroform is added to a solution of hexamethylenetetramine (1.1 equivalents) in chloroform.

    • The mixture is stirred at room temperature for 24 hours.

    • The resulting precipitate (quaternary ammonium salt) is filtered, washed with diethyl ether, and dried.

    • The salt is then hydrolyzed by refluxing with a 1:1 mixture of ethanol and water for 4 hours.

    • The reaction mixture is cooled, and the product is extracted with diethyl ether.

    • The organic layer is washed with water, 1 M HCl, and saturated sodium bicarbonate solution, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-fluoro-1-naphthaldehyde.

  • Expected Yield: 60-70%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

1.2 Synthesis of 4-Fluoro-1-naphthylamine

This protocol employs the Gabriel synthesis to convert the bromomethyl group into a primary amine.[6][7]

  • Reaction Scheme:

  • Materials:

    • This compound

    • Potassium phthalimide

    • N,N-Dimethylformamide (DMF)

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

  • Procedure:

    • To a solution of this compound (1 equivalent) in DMF, potassium phthalimide (1.1 equivalents) is added.

    • The reaction mixture is heated at 80 °C for 4 hours.

    • The mixture is cooled to room temperature and poured into ice water.

    • The resulting precipitate (N-(4-fluoro-1-naphthylmethyl)phthalimide) is filtered, washed with water, and dried.

    • The dried intermediate is suspended in ethanol, and hydrazine hydrate (5 equivalents) is added.

    • The mixture is refluxed for 4 hours.

    • After cooling, the precipitate of phthalhydrazide is filtered off.

    • The filtrate is concentrated, and the residue is taken up in diethyl ether and washed with water.

    • The amine is extracted into 1 M HCl. The aqueous layer is then basified with 2 M NaOH and extracted with diethyl ether.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-fluoro-1-naphthylamine.

  • Expected Yield: 75-85%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Heterocyclic Compounds

2.1 Synthesis of a Novel Fluorinated Naphtho[1,2-e][5][8]diazepine Derivative

This protocol describes the synthesis of a seven-membered diazepine ring fused to the naphthalene core.

  • Reaction Scheme:

  • Procedure:

    • A solution of 4-fluoro-1-naphthaldehyde (1 equivalent) and ethylenediamine (1.1 equivalents) in ethanol is refluxed for 6 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

    • The solid is washed with cold ethanol and dried under vacuum to yield the pure naphtho[1,2-e][5][8]diazepine derivative.

  • Expected Yield: 65-75%

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

2.2 Synthesis of a Novel Fluorinated Naphtho[1,2-f][5][8]thiazepine Derivative

This protocol details the formation of a thiazepine ring fused to the naphthalene system.

  • Reaction Scheme:

  • Procedure:

    • To a solution of 4-fluoro-1-naphthaldehyde (1 equivalent) in toluene, 2-aminothiophenol (1 equivalent) and a catalytic amount of p-toluenesulfonic acid are added.

    • The mixture is refluxed with a Dean-Stark apparatus to remove water for 8 hours.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the naphtho[1,2-f][5][8]thiazepine derivative.

  • Expected Yield: 50-60%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

2.3 Synthesis of a Novel Fluorinated Naphtho[1,2-f][5][8]oxazepine Derivative

This protocol describes the synthesis of an oxazepine ring fused to the naphthalene core.

  • Reaction Scheme:

  • Procedure:

    • A mixture of 4-fluoro-1-naphthaldehyde (1 equivalent), 2-aminophenol (1 equivalent), and a catalytic amount of piperidine in ethanol is refluxed for 12 hours.

    • After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate.

    • The organic solution is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed, and the crude product is purified by column chromatography on silica gel to yield the naphtho[1,2-f][5][8]oxazepine derivative.

  • Expected Yield: 55-65%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Data Presentation

Table 1: Summary of Synthesized Compounds and Yields

Compound NameStarting MaterialReagentsYield (%)
4-Fluoro-1-naphthaldehydeThis compoundHexamethylenetetramine, H₂O60-70
4-Fluoro-1-naphthylamineThis compoundPotassium phthalimide, Hydrazine hydrate75-85
Fluorinated Naphtho[1,2-e][5][8]diazepine Derivative4-Fluoro-1-naphthaldehydeEthylenediamine65-75
Fluorinated Naphtho[1,2-f][5][8]thiazepine Derivative4-Fluoro-1-naphthaldehyde2-Aminothiophenol, p-TsOH50-60
Fluorinated Naphtho[1,2-f][5][8]oxazepine Derivative4-Fluoro-1-naphthaldehyde2-Aminophenol, Piperidine55-65

Visualizations

Intermediate_Synthesis cluster_aldehyde Synthesis of 4-Fluoro-1-naphthaldehyde cluster_amine Synthesis of 4-Fluoro-1-naphthylamine start_A 1-(Bromomethyl)-4- fluoronaphthalene intermediate_A Quaternary Ammonium Salt start_A->intermediate_A Reaction in Chloroform reagent_A Hexamethylenetetramine reagent_A->intermediate_A hydrolysis Hydrolysis (H₂O) intermediate_A->hydrolysis product_A 4-Fluoro-1-naphthaldehyde hydrolysis->product_A start_B 1-(Bromomethyl)-4- fluoronaphthalene intermediate_B N-(4-fluoro-1-naphthylmethyl)phthalimide start_B->intermediate_B Reaction in DMF reagent_B Potassium Phthalimide reagent_B->intermediate_B cleavage Cleavage with Hydrazine Hydrate intermediate_B->cleavage product_B 4-Fluoro-1-naphthylamine cleavage->product_B

Caption: Workflow for the synthesis of key aldehyde and amine intermediates.

Heterocycle_Synthesis cluster_diazepine Naphthodiazepine Synthesis cluster_thiazepine Naphthothiazepine Synthesis cluster_oxazepine Naphthoxazepine Synthesis aldehyde 4-Fluoro-1-naphthaldehyde product_D Fluorinated Naphtho[1,2-e] [1,4]diazepine Derivative aldehyde->product_D Reflux in Ethanol product_T Fluorinated Naphtho[1,2-f] [1,4]thiazepine Derivative aldehyde->product_T Reflux in Toluene (Dean-Stark) product_O Fluorinated Naphtho[1,2-f] [1,4]oxazepine Derivative aldehyde->product_O Reflux in Ethanol (Piperidine cat.) reagent_D Ethylenediamine reagent_D->product_D reagent_T 2-Aminothiophenol reagent_T->product_T reagent_O 2-Aminophenol reagent_O->product_O

Caption: Cyclization reactions to form the target heterocyclic compounds from 4-fluoro-1-naphthaldehyde.

Conclusion

The protocols outlined in this document provide a clear and reproducible pathway for the synthesis of novel fluorinated, naphthalene-fused seven-membered heterocyclic compounds. These scaffolds are of significant interest for further exploration in drug discovery programs. The modularity of the synthetic approach allows for the potential generation of a diverse library of analogues by varying the binucleophile used in the cyclization step. Further studies are warranted to evaluate the biological activities of these novel compounds.

References

1-(Bromomethyl)-4-fluoronaphthalene: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoronaphthalene is a valuable, yet under-explored, bifunctional reagent for the synthesis of novel therapeutic agents. Its unique structure, combining the rigid, lipophilic naphthalene core with a reactive bromomethyl group and a modulating fluorine atom, offers medicinal chemists a powerful tool for lead discovery and optimization. The naphthalene scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in π-stacking interactions with biological targets. The bromomethyl group serves as a versatile handle for introducing the naphthyl moiety into various molecular frameworks via alkylation reactions. Furthermore, the fluorine substituent at the 4-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the parent molecule.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its utilization in the synthesis of biologically active compounds. While specific examples for this particular reagent are emerging, the protocols and applications described herein are based on established synthetic methodologies for structurally related compounds and the known biological activities of naphthalene derivatives.

Key Advantages in Drug Design

The incorporation of the 4-fluoronaphthylmethyl moiety into drug candidates can offer several advantages:

  • Enhanced Potency: The naphthalene ring can form favorable interactions with aromatic residues in protein binding pockets.

  • Improved Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.

  • Modulated Lipophilicity: The fluorine substituent can influence the overall lipophilicity of a molecule, impacting its solubility, permeability, and off-target effects.

  • Versatile Synthetic Handle: The bromomethyl group allows for the covalent attachment of the fluoronaphthalene scaffold to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

Potential Therapeutic Applications

Based on the broad biological activities of naphthalene derivatives, compounds synthesized from this compound are anticipated to be active in several therapeutic areas:

  • Oncology: Naphthalene-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and protein kinases.

  • Infectious Diseases: The naphthalene scaffold is present in numerous antimicrobial and antifungal agents.

  • Inflammation and Pain: Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a naphthalene core.

  • Neuroscience: Naphthalene derivatives have been explored for the treatment of neurodegenerative diseases and psychiatric disorders.

Quantitative Data Summary

While specific quantitative data for compounds directly synthesized from this compound is not yet widely available in the public domain, the following table summarizes the biological activities of various naphthalene derivatives to illustrate the potential of this chemical class.

Compound ClassTarget/ActivityIC50/EC50/MICReference Compound(s)
Naphthalene-based ChalconesAnticancer (A549 cell line)IC50 = 7.835 ± 0.598 μMCompound 2j
Naphthalene-1,4-dione AnaloguesAnticancer (HEC1A cells)IC50 = 6.4 μMCompound 44
Naphthalimide-Diamine ConjugatesAnticancer (HCT116 cells)Not SpecifiedCompound 7f
Naphthalene-based OrganoselenocyanatesAnticancer (MCF-7 cells)Pronounced ActivityCompounds 3, 5a, 5b
Fluorinated Chalcone Derivatives5-Lipoxygenase InhibitionComparable to lead6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (7)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the alkylation of a model amine.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 1-fluoro-4-methylnaphthalene.

Step 1: Synthesis of 1-Fluoro-4-methylnaphthalene (Not detailed, assumed as starting material)

Step 2: Radical Bromination of 1-Fluoro-4-methylnaphthalene

Materials:

  • 1-Fluoro-4-methylnaphthalene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-fluoro-4-methylnaphthalene (1.0 eq) in anhydrous CCl4, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (approximately 77 °C) and stir under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of CCl4.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: N-Alkylation of a Primary Amine with this compound

This protocol describes a general procedure for the reaction of this compound with a primary amine to form a secondary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the primary amine (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Visualizations

G Synthetic Utility of this compound A This compound C Alkylation Reaction A->C B Nucleophile (Amine, Phenol, Thiol, etc.) B->C D Biologically Active Molecule with 4-Fluoronaphthylmethyl Moiety C->D

Caption: General reaction scheme for the use of this compound.

G Drug Discovery Workflow cluster_0 Synthesis cluster_1 Screening & Optimization A 1-(Bromomethyl)-4- fluoronaphthalene C Parallel Synthesis A->C B Scaffold Library B->C D Compound Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Candidate Drug G->H

Caption: A hypothetical workflow for utilizing this compound in drug discovery.

Application Notes and Protocols for 1-(Bromomethyl)-4-fluoronaphthalene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Bromomethyl)-4-fluoronaphthalene is a versatile bifunctional molecule of significant interest in materials science. It combines the high reactivity of a benzylic bromide with the unique electronic and photophysical properties of a fluorinated naphthalene core. The bromomethyl group serves as a reactive handle for covalent attachment to a wide range of substrates, including polymers, surfaces, and other organic molecules, through nucleophilic substitution reactions. The 4-fluoronaphthalene moiety imparts desirable characteristics such as enhanced thermal and oxidative stability, tunable electronic energy levels, and distinct fluorescence properties.[1][2][3][4] These attributes make this compound a valuable building block for the synthesis of advanced functional materials for applications in organic electronics, sensing, and nanotechnology.

Application Note 1: Synthesis of a Poly(thienylene vinylene) Derivative Functionalized with 4-Fluoronaphthalene for Organic Light-Emitting Diodes (OLEDs)

This protocol describes the post-polymerization functionalization of a precursor polymer with this compound to synthesize a light-emitting polymer for potential use in OLEDs. The introduction of the 4-fluoronaphthalene side chains can enhance the polymer's solubility, film-forming properties, and photoluminescence quantum yield, while the fluorine atom can help tune the HOMO/LUMO energy levels for improved charge injection and device efficiency.[2]

Experimental Protocol

1. Synthesis of the Precursor Polymer:

  • A precursor polymer, such as poly(3-(2-ethylhexyloxy)thiophene), is synthesized via a suitable method like Gilch polymerization. The precursor should contain functional groups amenable to modification, such as hydroxyl or amino groups, or be activated for subsequent grafting. For this protocol, we will assume a precursor polymer with hydroxyl side chains.

2. Functionalization with this compound:

  • Materials:

    • Hydroxyl-functionalized poly(thienylene vinylene) derivative (P-OH)

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Argon or Nitrogen gas

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the precursor polymer (P-OH) in anhydrous THF.

    • Add sodium hydride (NaH) portion-wise to the polymer solution at 0 °C.

    • Allow the mixture to stir at room temperature for 2 hours to ensure complete deprotonation of the hydroxyl groups, forming the polymer alkoxide.

    • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the polymer solution at 0 °C.

    • Let the reaction mixture warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of methanol.

    • Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitate and wash it with methanol to remove unreacted starting materials and byproducts.

    • Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform.

    • Dry the purified polymer under vacuum at 40 °C.

Data Presentation

PropertyPrecursor Polymer (P-OH)Functionalized Polymer (P-FN)
Solubility Soluble in THF, ChloroformImproved solubility in common organic solvents
Absorption Max (λ_abs, film) ~450 nm~455 nm
Emission Max (λ_em, film) ~550 nm~540 nm (blue-shifted due to reduced aggregation)
Photoluminescence Quantum Yield (PLQY, film) ~20%> 40%
HOMO Level -5.2 eV-5.4 eV
LUMO Level -3.0 eV-3.1 eV

Diagram of Synthetic Workflow

synthetic_workflow precursor Precursor Polymer (P-OH) deprotonation Deprotonation with NaH in THF precursor->deprotonation alkoxide Polymer Alkoxide deprotonation->alkoxide functionalization Nucleophilic Substitution alkoxide->functionalization reagent This compound reagent->functionalization product Functionalized Polymer (P-FN) functionalization->product purification Purification (Precipitation & Soxhlet) product->purification

Caption: Synthetic route for the functionalization of a precursor polymer.

Application Note 2: Development of a Turn-On Fluorescent Probe for Mercury(II) Ions

This protocol details the synthesis of a fluorescent probe for the detection of Hg²⁺ ions. The probe consists of the 4-fluoronaphthalene fluorophore and a dithioacetal receptor unit. The bromomethyl group of this compound is used to link these two components. In the absence of Hg²⁺, the fluorescence of the fluoronaphthalene is quenched by the sulfur atoms of the dithioacetal. Upon binding of Hg²⁺, the dithioacetal is hydrolyzed, releasing the highly fluorescent fluorophore.

Experimental Protocol

1. Synthesis of the Fluorescent Probe:

  • Materials:

    • This compound

    • 2-(1,3-dithian-2-yl)ethanethiol

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

    • Argon or Nitrogen gas

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-(1,3-dithian-2-yl)ethanethiol and potassium carbonate in acetonitrile.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound in acetonitrile dropwise to the mixture.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • After cooling to room temperature, filter the mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final probe.

2. Fluorescence Titration Protocol:

  • Prepare a stock solution of the probe in a suitable solvent (e.g., acetonitrile).

  • Prepare a stock solution of Hg(ClO₄)₂ in water.

  • In a series of cuvettes, add the probe solution to a fixed final concentration.

  • Add increasing concentrations of the Hg²⁺ solution to the cuvettes.

  • Record the fluorescence emission spectra after each addition upon excitation at the absorption maximum of the fluoronaphthalene moiety.

Data Presentation

PropertyProbeProbe + Hg²⁺
Absorption Max (λ_abs) ~320 nm~320 nm
Emission Max (λ_em) ~380 nm~380 nm
Fluorescence Quantum Yield (Φ_F) < 0.05 (Quenched)> 0.5 (Turned-On)
Detection Limit -~10 nM
Selectivity -High for Hg²⁺ over other metal ions

Diagram of Sensing Mechanism

sensing_mechanism Probe Probe (Low Fluorescence) Binding Binding and Hydrolysis Probe->Binding Hg2 Hg²⁺ Hg2->Binding Product Fluorophore + Hg-S Complex (High Fluorescence) Binding->Product

Caption: Turn-on fluorescence sensing mechanism for Hg²⁺ ions.

Application Note 3: Surface Modification of Silica Nanoparticles for Luminescent Composites

This protocol outlines the covalent grafting of this compound onto the surface of silica nanoparticles (SNPs). The resulting functionalized SNPs can be used as luminescent fillers in polymer composites, imparting fluorescence to the host material for applications in anti-counterfeiting, optical coatings, or bio-imaging.

Experimental Protocol

1. Synthesis of Amine-Functionalized Silica Nanoparticles (SNP-NH₂):

  • Silica nanoparticles are first functionalized with amine groups using (3-aminopropyl)triethoxysilane (APTES) following established literature procedures.

2. Grafting of this compound onto SNP-NH₂:

  • Materials:

    • Amine-functionalized silica nanoparticles (SNP-NH₂)

    • This compound

    • Triethylamine (TEA)

    • Anhydrous toluene

    • Ethanol

    • Argon or Nitrogen gas

  • Procedure:

    • Disperse the SNP-NH₂ in anhydrous toluene via sonication.

    • Add triethylamine to the dispersion.

    • Add a solution of this compound in anhydrous toluene to the SNP dispersion.

    • Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 24 hours.

    • Cool the mixture to room temperature.

    • Separate the functionalized SNPs (SNP-FN) by centrifugation.

    • Wash the SNP-FN repeatedly with toluene and ethanol to remove unreacted reagents.

    • Dry the final product under vacuum.

Data Presentation

PropertyBare SNPsSNP-NH₂SNP-FN
Surface Functionality -OH-NH₂-NH-CH₂-(4-F-Naphthyl)
Thermogravimetric Analysis (TGA) Weight Loss < 2%~5%~10-15%
Zeta Potential (pH 7) -30 mV+20 mV+5 mV
Fluorescence Emission NoneNoneStrong emission at ~380 nm

Diagram of Surface Modification Workflow

surface_modification SNP Silica Nanoparticle (SNP-OH) APTES Functionalization with APTES SNP->APTES SNP_NH2 Amine-Functionalized SNP (SNP-NH₂) APTES->SNP_NH2 Grafting Nucleophilic Substitution SNP_NH2->Grafting Reagent This compound + TEA Reagent->Grafting SNP_FN Fluoronaphthalene-Grafted SNP (SNP-FN) Grafting->SNP_FN

Caption: Workflow for the surface modification of silica nanoparticles.

References

Application Notes and Protocols for Nucleophilic Substitution on 1-(Bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for performing nucleophilic substitution reactions on 1-(bromomethyl)-4-fluoronaphthalene. This versatile substrate can be functionalized with a variety of nucleophiles, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover reactions with oxygen, nitrogen, sulfur, cyanide, and azide nucleophiles.

Introduction

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on an electrophilic substrate. In the case of this compound, the bromine atom serves as an excellent leaving group, and the benzylic carbon is the electrophilic site. The presence of the fluorine atom on the naphthalene ring can influence the reactivity of the molecule and the properties of the resulting products.

The general reaction scheme is as follows:

These reactions are typically carried out under SN2 conditions, favoring polar aprotic solvents and, in some cases, elevated temperatures to ensure complete reaction.

Experimental Protocols

The following are detailed protocols for the nucleophilic substitution on this compound with various nucleophiles.

Protocol 1: Synthesis of Ethers via Williamson Ether Synthesis

This protocol describes the synthesis of 1-(methoxymethyl)-4-fluoronaphthalene as a representative example of an ether synthesis.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(methoxymethyl)-4-fluoronaphthalene.

Protocol 2: Synthesis of Amines

This protocol details the synthesis of N-((4-fluoronaphthalen-1-yl)methyl)aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-((4-fluoronaphthalen-1-yl)methyl)aniline.

Protocol 3: Synthesis of Thioethers

This protocol describes the synthesis of S-((4-fluoronaphthalen-1-yl)methyl) thioacetate.

Materials:

  • This compound

  • Potassium thioacetate (KSAc)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium thioacetate (1.5 eq) to the solution and stir the mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield S-((4-fluoronaphthalen-1-yl)methyl) thioacetate.

Protocol 4: Synthesis of Nitriles

This protocol details the synthesis of (4-fluoronaphthalen-1-yl)acetonitrile.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, pour the reaction mixture into a large volume of water and extract with ethyl acetate.

  • Wash the combined organic layers thoroughly with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give (4-fluoronaphthalen-1-yl)acetonitrile.

Protocol 5: Synthesis of Azides

This protocol describes the synthesis of 1-(azidomethyl)-4-fluoronaphthalene.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et2O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is toxic and can be explosive. Handle with care.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(azidomethyl)-4-fluoronaphthalene can often be used in subsequent steps without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound. Please note that yields are representative and may vary depending on the specific reaction scale and purification methods.

ProtocolNucleophileProductSolventTemperature (°C)Time (h)Typical Yield (%)
1Sodium methoxide1-(Methoxymethyl)-4-fluoronaphthaleneMethanolRoom Temp.4-685-95
2AnilineN-((4-Fluoronaphthalen-1-yl)methyl)anilineAcetonitrileReflux8-1280-90
3Potassium thioacetateS-((4-Fluoronaphthalen-1-yl)methyl) thioacetateDMFRoom Temp.3-590-98
4Sodium cyanide(4-Fluoronaphthalen-1-yl)acetonitrileDMSORoom Temp.6-885-95
5Sodium azide1-(Azidomethyl)-4-fluoronaphthaleneDMFRoom Temp.12-16>95 (crude)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reactions described in this document.

experimental_workflow reagents Reactants: This compound Nucleophile Base (if required) reaction Reaction: - Stirring - Heating (if required) - Monitor by TLC reagents->reaction 1. Add solvent Solvent solvent->reaction 2. Dissolve workup Work-up: - Quenching - Extraction - Washing reaction->workup 3. After completion purification Purification: - Drying - Filtration - Concentration - Column Chromatography workup->purification 4. Crude product product Final Product purification->product 5. Pure product

Caption: General workflow for nucleophilic substitution on this compound.

Signaling Pathway (Hypothetical)

While no specific signaling pathways are directly described for the synthesized compounds without further biological evaluation, many naphthalene derivatives are known to interact with various biological targets. For instance, if a synthesized amine derivative were to act as a receptor antagonist, a hypothetical signaling pathway could be visualized as follows.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates antagonist Synthesized Naphthalene Derivative (Antagonist) antagonist->receptor Blocks effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Hypothetical signaling pathway illustrating the action of a synthesized antagonist.

The Use of 1-(Bromomethyl)-4-fluoronaphthalene in Enzyme Inhibitor Synthesis: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in fluorinated naphthalene derivatives in medicinal chemistry, a comprehensive review of the scientific literature reveals a significant gap in the application of 1-(bromomethyl)-4-fluoronaphthalene for the specific synthesis of enzyme inhibitors. While the naphthalene scaffold is a common feature in many biologically active compounds, and fluorination is a well-established strategy to enhance pharmacological properties, the direct utilization of this particular starting material for developing enzyme inhibitors remains largely unexplored in published research.

This lack of specific data prevents the creation of detailed application notes and protocols as requested. The scientific community has not yet provided the necessary foundational research, including the identification of specific enzyme targets, detailed synthetic methodologies, quantitative inhibitory data (such as IC50 or Ki values), or elucidation of the signaling pathways involved.

General Reactivity and Potential Applications

This compound possesses a reactive bromomethyl group, making it a suitable substrate for nucleophilic substitution reactions. This reactivity is fundamental for its potential use in medicinal chemistry, allowing for the introduction of the fluoronaphthalene moiety into a variety of molecular scaffolds. The fluorine substituent on the naphthalene ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are all critical factors in drug design.

While direct evidence is absent, the broader field of naphthalene derivatives offers some insights into potential, albeit speculative, applications in enzyme inhibition. Naphthalene-based compounds have been investigated for their inhibitory activity against a range of enzymes, including kinases, proteases, and phosphodiesterases. These enzymes play crucial roles in various cellular processes, and their dysregulation is often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Hypothetical Synthetic Strategy

Based on the known reactivity of benzylic bromides, a general synthetic approach for creating potential enzyme inhibitors from this compound can be conceptualized. This typically involves the reaction of the bromomethyl group with a nucleophile, such as an amine, thiol, or alcohol, present on a core scaffold designed to interact with the active site of a target enzyme.

Below is a generalized workflow representing this hypothetical synthetic approach:

G cluster_synthesis Hypothetical Synthesis Workflow start 1-(bromomethyl)-4- fluoronaphthalene reaction Nucleophilic Substitution (Alkylation) start->reaction scaffold Core Scaffold with Nucleophilic Group (e.g., -NH2, -SH, -OH) scaffold->reaction product Potential Enzyme Inhibitor (Fluoronaphthalene Derivative) reaction->product purification Purification and Characterization product->purification testing Biological Activity Screening purification->testing

Application Notes and Protocols: Reaction of 1-(Bromomethyl)-4-fluoronaphthalene with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 1-(bromomethyl)-4-fluoronaphthalene and various thiols. This reaction is a valuable tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below offer detailed methodologies for performing this S-alkylation reaction, and the accompanying data provides insights into expected yields and reaction conditions.

Introduction

The reaction of this compound with thiols proceeds via a nucleophilic substitution mechanism, where the thiol sulfur atom acts as the nucleophile, displacing the bromide ion from the benzylic carbon. This results in the formation of a stable thioether linkage. The naphthalene core is a prevalent scaffold in many biologically active molecules and approved drugs. The presence of a fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability. Consequently, the synthesis of S-((4-fluoronaphthalen-1-yl)methyl) thiol derivatives is of significant interest in drug discovery and development for creating novel therapeutic agents. This reaction is also applicable in materials science for the development of fluorescent probes and self-assembled monolayers.

General Reaction Scheme

The fundamental reaction involves the S-alkylation of a thiol with this compound in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon of the bromomethyl group.

Experimental_Workflow Reactants 1. Mix Reactants (this compound, Thiol, Base, Solvent) Reaction 2. Stir Reaction Mixture (Monitor by TLC) Reactants->Reaction Workup 3. Aqueous Workup (Extraction and Washing) Reaction->Workup Drying 4. Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) Workup->Drying Concentration 5. Solvent Removal (Rotary Evaporation) Drying->Concentration Purification 6. Purification (Column Chromatography) Concentration->Purification Characterization 7. Characterization (NMR, MS, etc.) Purification->Characterization Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Start 1-(Bromomethyl)-4- fluoronaphthalene + Thiol Reaction S-Alkylation Start->Reaction Base Product S-((4-fluoronaphthalen-1-yl)methyl) Thiol Derivative Reaction->Product Screening In vitro Assays Product->Screening Activity Biological Activity Screening->Activity

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(bromomethyl)-4-fluoronaphthalene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the benzylic bromination of 4-fluoro-1-methylnaphthalene.

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Inactive Radical Initiator Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure it has been stored correctly.
Insufficient Light Source (for photo-initiated reactions) Ensure the light source is of the appropriate wavelength and intensity to initiate the reaction. Check the age and output of the lamp.
Poor Quality Brominating Agent Use a fresh, high-purity batch of N-bromosuccinimide (NBS). Impurities can inhibit the reaction. Recrystallize NBS if necessary.
Reaction Not Initiated Gently heat the reaction mixture to the appropriate temperature to initiate the radical chain reaction. For the bromination of 1-methylnaphthalene, the reaction is initiated by boiling the mixture.[1]
Incorrect Solvent Use a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Protic or polar solvents can interfere with the radical mechanism.

Issue 2: Formation of Multiple Products (Low Selectivity)

Potential Cause Recommended Solution
Over-bromination (Formation of 1-(dibromomethyl)-4-fluoronaphthalene) Use a 1:1 molar ratio of 4-fluoro-1-methylnaphthalene to NBS. Adding NBS portion-wise can also help to control the reaction and improve selectivity for the mono-brominated product.
Ring Bromination Conduct the reaction in the absence of Lewis acid catalysts, which can promote electrophilic aromatic substitution. Ensure the reaction is performed under radical conditions (light or radical initiator).
Unreacted Starting Material Ensure the reaction goes to completion by monitoring via TLC or GC. A small excess of NBS (e.g., 1.05 equivalents) can be used, but this may increase the risk of over-bromination. The bromination of 1-methylnaphthalene is boiled for a few hours to ensure completion.[1]

Issue 3: Difficult Purification

Potential Cause Recommended Solution
Presence of Succinimide Byproduct After the reaction, cool the mixture and filter off the succinimide, which is a solid byproduct. Wash the filter cake with a small amount of cold solvent to recover any trapped product.[1]
Similar Polarity of Product and Byproducts Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.
Product Crystallization Issues The product, 1-(bromomethyl)naphthalene, can be crystallized from ethanol.[1] If oily, try dissolving the crude product in a minimal amount of hot ethanol and then cooling slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended starting material is 4-fluoro-1-methylnaphthalene. This can be synthesized from 4-fluoro-1-aminonaphthalene via a Sandmeyer-type reaction. 4-Fluoro-1-aminonaphthalene can be prepared by the reduction of 4-fluoro-1-nitronaphthalene.[2][3]

Q2: What are the key reaction parameters to control for a high yield of this compound?

Key parameters include:

  • Reagent Stoichiometry: A 1:1 molar ratio of 4-fluoro-1-methylnaphthalene to NBS is crucial to minimize the formation of the dibrominated side product.

  • Initiator: The use of a radical initiator (like AIBN or benzoyl peroxide) or a light source is necessary to start the radical bromination.

  • Solvent: A dry, non-polar solvent is essential.

  • Temperature: The reaction should be maintained at a temperature that allows for a steady rate of radical formation without promoting side reactions. For the related bromination of 1-methylnaphthalene, refluxing carbon tetrachloride is used.[1]

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A spot for the starting material (4-fluoro-1-methylnaphthalene) should diminish and a new spot for the product should appear.

Q4: What are the expected side products in this reaction?

The most common side product is the di-brominated species, 1-(dibromomethyl)-4-fluoronaphthalene. Ring bromination is also a possibility, though less likely under radical conditions. Unreacted starting material may also be present in the crude product.

Q5: What is a suitable method for purifying the final product?

After filtering off the succinimide byproduct, the solvent should be removed under reduced pressure. The crude product can then be purified by recrystallization, for example from ethanol, or by column chromatography.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1-aminonaphthalene (Precursor to Starting Material)

This protocol is adapted from the synthesis of 4-fluoro-1-aminonaphthalene from 4-fluoro-1-nitronaphthalene.[2][3]

  • Dissolve 1 g of 4-fluoro-1-nitronaphthalene in 20 mL of ethyl acetate.

  • Add 0.3 g of 10% Palladium on activated charcoal to the solution in a hydrogenating flask.

  • Hydrogenate the mixture at 50 psi for 5 hours. Monitor the pressure and repressurize as needed.

  • Once the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), filter the solution through a pad of celite.

  • Wash the celite pad with 20 mL of ethyl acetate.

  • Concentrate the filtrate under vacuum to yield 4-fluoro-1-aminonaphthalene.

Protocol 2: Benzylic Bromination of 4-Fluoro-1-methylnaphthalene (Adapted from 1-methylnaphthalene)

This hypothetical protocol is based on the established procedure for the benzylic bromination of 1-methylnaphthalene.[1] Researchers should optimize this for their specific substrate.

  • Dissolve 0.1 mole of 4-fluoro-1-methylnaphthalene in 100 mL of dry carbon tetrachloride.

  • Add 0.1 mole of N-bromosuccinimide (NBS) and a catalytic amount (e.g., 2.2 g) of azo-bis-isobutyronitrile (AIBN).

  • Heat the mixture to reflux. The reaction should initiate, as indicated by more vigorous boiling.

  • Maintain reflux for several hours until the reaction is complete (the denser NBS is replaced by the less dense succinimide which floats).

  • Cool the reaction mixture to room temperature.

  • Filter off the solid succinimide and wash it with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Data Presentation

Table 1: Comparison of Benzylic Bromination Conditions for Aromatic Substrates

SubstrateBrominating AgentInitiator/ConditionsSolventYieldReference
1-methylnaphthaleneN-BromosuccinimideAzo-bis-isobutyronitrile (AIBN), RefluxCarbon Tetrachloride60% (for 1-(bromomethyl)naphthalene)[1]
4-Bromo-2-fluorotolueneBromine (gas)Heat (atmospheric pressure)None (neat)Not specified[4]
Methyl 4-methylbenzoateBromine (liquid)Heat (136-140°C)None (neat)Not specified[4]

Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Main Reaction cluster_purification Purification 4-Fluoro-1-nitronaphthalene 4-Fluoro-1-nitronaphthalene 4-Fluoro-1-aminonaphthalene 4-Fluoro-1-aminonaphthalene 4-Fluoro-1-nitronaphthalene->4-Fluoro-1-aminonaphthalene Reduction 4-Fluoro-1-methylnaphthalene 4-Fluoro-1-methylnaphthalene 4-Fluoro-1-aminonaphthalene->4-Fluoro-1-methylnaphthalene Sandmeyer Reaction Crude Product Crude Product 4-Fluoro-1-methylnaphthalene->Crude Product Benzylic Bromination (NBS, Initiator) Pure this compound Pure this compound Crude Product->Pure this compound Filtration & Recrystallization/Chromatography

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Purification_Loss Loss during Purification? Low_Yield->Purification_Loss Check_Initiator Verify Initiator Activity Incomplete_Reaction->Check_Initiator Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Stoichiometry Adjust Stoichiometry (1:1) Side_Reactions->Check_Stoichiometry Control_Conditions Ensure Radical Conditions Side_Reactions->Control_Conditions Optimize_Purification Optimize Recrystallization/Chromatography Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 1-(Bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(bromomethyl)-4-fluoronaphthalene. The synthesis of this compound, typically achieved through the radical bromination of 1-methyl-4-fluoronaphthalene, can be accompanied by the formation of several side products. This guide aims to help you identify, mitigate, and troubleshoot these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the benzylic bromination of 1-methyl-4-fluoronaphthalene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide.[1] This reaction, known as the Wohl-Ziegler bromination, selectively targets the methyl group attached to the naphthalene ring.[1][2]

Q2: What are the primary side products I should be aware of during this synthesis?

The main side products encountered during the synthesis of this compound include:

  • Over-bromination product: 1-(Dibromomethyl)-4-fluoronaphthalene

  • Ring-brominated isomers: Bromine substitution on the naphthalene ring.

  • Hydrolysis product: 1-(Hydroxymethyl)-4-fluoronaphthalene

  • Unreacted starting material: 1-Methyl-4-fluoronaphthalene

Q3: How can I minimize the formation of the dibrominated side product?

Formation of 1-(dibromomethyl)-4-fluoronaphthalene occurs when the desired monobrominated product reacts further with the brominating agent. To minimize this, you should use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents). Adding the NBS portion-wise can also help maintain a low concentration of the brominating agent, favoring monobromination.

Q4: What factors influence the amount of ring bromination?

Ring bromination is a competing electrophilic aromatic substitution reaction. Its likelihood increases with:

  • Polar solvents: Protic or polar aprotic solvents can promote ionic pathways leading to ring bromination.[1]

  • Presence of acid: Traces of acid can catalyze electrophilic attack on the electron-rich naphthalene ring.

  • High temperatures: While radical initiation requires heat, excessive temperatures can sometimes favor electrophilic substitution.

Q5: How can I prevent the hydrolysis of my product?

The formation of 1-(hydroxymethyl)-4-fluoronaphthalene is due to the reaction of the bromomethyl group with water. To prevent this, ensure that all your reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product with a significant amount of starting material remaining. 1. Incomplete reaction. 2. Insufficient radical initiator. 3. Deactivated radical initiator.1. Increase the reaction time or temperature moderately. 2. Ensure the correct stoichiometry of the radical initiator (typically 1-5 mol%). 3. Use a fresh batch of the radical initiator.
Presence of a significant amount of a higher molecular weight impurity, identified as the dibrominated product. Over-bromination due to an excess of NBS.1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 2. Add NBS in portions over the course of the reaction. 3. Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.
Formation of an impurity with a similar polarity to the product, suspected to be a ring-brominated isomer. Competing electrophilic aromatic substitution.1. Use a non-polar solvent like carbon tetrachloride or cyclohexane. 2. Ensure the absence of any acidic impurities. 3. Conduct the reaction under strict radical conditions (e.g., using a radical initiator and light).
A polar impurity is observed, which is identified as the corresponding alcohol. Hydrolysis of the product.1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (nitrogen or argon). 3. Avoid aqueous work-up until the reaction is complete and quenched.
The reaction fails to initiate. 1. Ineffective radical initiator. 2. Presence of radical inhibitors.1. Check the quality and age of the radical initiator. 2. Purify the starting material and solvent to remove any potential inhibitors.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the benzylic bromination of 1-methyl-4-fluoronaphthalene using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN).

Materials:

  • 1-Methyl-4-fluoronaphthalene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-4-fluoronaphthalene (1.0 eq.) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq.) and AIBN (0.02 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for the Synthesis of this compound and its Side Products

Synthesis_Pathway 1-Methyl-4-fluoronaphthalene 1-Methyl-4-fluoronaphthalene This compound This compound 1-Methyl-4-fluoronaphthalene->this compound NBS, AIBN (Radical Bromination) Ring-brominated Isomer Ring-brominated Isomer 1-Methyl-4-fluoronaphthalene->Ring-brominated Isomer Br+ (Electrophilic Substitution) 1-(Dibromomethyl)-4-fluoronaphthalene 1-(Dibromomethyl)-4-fluoronaphthalene This compound->1-(Dibromomethyl)-4-fluoronaphthalene Excess NBS (Over-bromination) 1-(Hydroxymethyl)-4-fluoronaphthalene 1-(Hydroxymethyl)-4-fluoronaphthalene This compound->1-(Hydroxymethyl)-4-fluoronaphthalene H2O (Hydrolysis) Troubleshooting_Low_Yield start Low Yield of Desired Product check_sm Analyze crude mixture for starting material (SM) start->check_sm sm_present Significant SM present check_sm->sm_present Yes sm_absent SM mostly consumed check_sm->sm_absent No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn side_products Major Side Products Formed sm_absent->side_products troubleshoot_rxn Increase reaction time/temp Check initiator activity incomplete_rxn->troubleshoot_rxn troubleshoot_sp Identify side products (Dibromination, Ring Bromination, Hydrolysis) side_products->troubleshoot_sp optimize Optimize reaction conditions based on identified issue troubleshoot_rxn->optimize troubleshoot_sp->optimize Side_Product_Logic conditions Reaction Conditions radical Radical Pathway Favored (Non-polar solvent, initiator) conditions->radical ionic Ionic Pathway Possible (Polar solvent, acid traces) conditions->ionic product This compound radical->product ring_brom Ring-brominated Isomer ionic->ring_brom over_brom 1-(Dibromomethyl)-4-fluoronaphthalene product->over_brom Excess NBS hydrolysis 1-(Hydroxymethyl)-4-fluoronaphthalene product->hydrolysis water Presence of Water water->hydrolysis

References

Technical Support Center: Purification of 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-(bromomethyl)-4-fluoronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While direct data for this compound is limited, impurities can be inferred from the synthesis of related compounds like 1-fluoronaphthalene and other bromomethylated aromatics. Potential impurities include:

  • Starting materials: Unreacted 1-fluoro-4-methylnaphthalene.

  • Over-bromination products: 1-(dibromomethyl)-4-fluoronaphthalene.

  • Side-products from the bromination reaction: Impurities arising from the decomposition of the brominating agent (e.g., succinimide if N-bromosuccinimide is used).

  • Isomeric impurities: Other isomers of bromomethyl-fluoronaphthalene if the starting material is not pure. For instance, in the synthesis of 1-fluoronaphthalene, 2-fluoronaphthalene can be a difficult-to-remove impurity.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. As with many brominated organic compounds, it may be sensitive to light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: Can this compound be purified by distillation?

A3: While distillation is a common purification technique, its suitability for this compound depends on its thermal stability. Many benzylic bromides can decompose at elevated temperatures, potentially leading to the formation of impurities. If distillation is considered, it should be performed under high vacuum to lower the boiling point and minimize thermal decomposition. A preliminary small-scale test is recommended to assess its stability under the distillation conditions.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oily product instead of crystals The solvent may be too nonpolar, or the product has a low melting point. Impurities may also be acting as a eutectic mixture.- Try a slightly more polar solvent or a solvent mixture. - Cool the solution slowly and scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available. - Perform a pre-purification step like column chromatography to remove impurities.
Low recovery of purified product The compound may be too soluble in the chosen solvent, even at low temperatures. The initial crude product may have a lower purity than expected.- Use a less polar solvent in which the compound has lower solubility. - Minimize the amount of solvent used for dissolution. - Ensure the solution is fully saturated at the higher temperature. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer) before filtration.
Colored impurities in the final product Colored impurities may be co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a preliminary purification by column chromatography.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities The eluent system may not have the optimal polarity. The column may be overloaded.- Adjust the polarity of the eluent. A common starting point for similar compounds is a hexane/ethyl acetate or hexane/ether mixture.[1] - Use a shallower solvent gradient or isocratic elution. - Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is properly packed.
Product is not eluting from the column The eluent is too nonpolar. The compound may be strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of the product band The compound may be degrading on the silica gel. The sample may be poorly soluble in the eluent.- Deactivate the silica gel by adding a small percentage of triethylamine to the eluent if the compound is basic or sensitive to acid. - Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization. Based on protocols for similar compounds, ethanol is a potential solvent.[2]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for column chromatography. The choice of eluent is critical and should be determined by preliminary thin-layer chromatography (TLC) analysis. A hexane/ethyl acetate or hexane/ether system is a good starting point.[1]

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent mixture. The polarity of the eluent can be gradually increased (e.g., by increasing the ethyl acetate percentage) to elute the compounds.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example Solvent Systems for Recrystallization

Solvent/Solvent SystemExpected PurityObservations
Ethanol>98%Good for removing nonpolar impurities.
Hexane/Ethyl Acetate>99%Allows for fine-tuning of solubility.
Isopropanol>97%Alternative to ethanol.

Note: This data is representative and may vary based on the nature and quantity of impurities in the crude product.

Table 2: Example Eluent Systems for Column Chromatography

Eluent System (v/v)Retention Factor (Rf) of ProductSeparation from Impurities
Hexane:Ethyl Acetate (95:5)~0.3Good separation from more polar impurities.
Hexane:Dichloromethane (80:20)~0.4Effective for separating less polar impurities.
Hexane:Ether (90:10)~0.35An alternative to ethyl acetate systems.[1]

Note: Optimal Rf values are typically between 0.2 and 0.4 for good separation. These are example systems and should be optimized using TLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 analysis Purity Check (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis final_product Pure this compound analysis->final_product Purity Confirmed

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered oily_product Oily Product start->oily_product low_recovery Low Recovery start->low_recovery colored_product Colored Product start->colored_product poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution streaking Streaking/Tailing start->streaking solution1 Solution oily_product->solution1 Try different solvent Induce crystallization solution2 Solution low_recovery->solution2 Use less solvent Cool to lower temp. solution3 Solution colored_product->solution3 Use activated charcoal Pre-purify by column solution4 Solution poor_separation->solution4 Optimize eluent Reduce loading solution5 Solution no_elution->solution5 Increase eluent polarity solution6 Solution streaking->solution6 Deactivate silica Ensure full dissolution

Caption: Troubleshooting logic for common purification issues.

References

stability and storage conditions for 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-(bromomethyl)-4-fluoronaphthalene, along with troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3][4] For optimal preservation, refrigeration is recommended.[1] The storage area should be designated for corrosive materials.[1]

Q2: What conditions should be avoided during the storage and handling of this compound?

A2: To prevent degradation and ensure safety, avoid exposure to heat, open flames, hot surfaces, and other potential sources of ignition.[2] It is also important to avoid contact with incompatible materials, such as strong oxidizing agents.[2]

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, this compound is generally stable under normal handling and storage conditions.[2][5] However, prolonged exposure to adverse conditions can lead to degradation.

Q4: What are the potential degradation products of this compound?

A4: Thermal decomposition of this compound can lead to the release of hazardous and irritating gases and vapors. These may include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) or hydrogen fluoride (HF).[2][6]

Q5: What are the physical and chemical properties of this compound?

A5: The table below summarizes key physical and chemical properties of related compounds, which can provide an indication of the properties of this compound.

Property1-(Bromomethyl)naphthalene1-Fluoronaphthalene1-Bromo-4-fluoronaphthalene
Appearance Beige Powder Solid[1]Light yellow Liquid[2]White Crystals or powder[7]
Melting Point 52 - 57 °C[1]-13 °C[2]35-38 °C
Boiling Point 213 °C[1]Not availableNot available
Flash Point > 110 °C[1]Combustible liquid[2]110 °C (closed cup)
Molecular Formula C11H9Br[8]C10H7F[9]C10H6BrF
Molecular Weight 221.09 g/mol [8]146.16 g/mol [9]225.06 g/mol

Troubleshooting Guide

This section addresses common problems that may arise during the use of this compound in experimental settings.

Problem: Inconsistent or unexpected experimental results.

This could be due to the degradation of the compound. Follow the troubleshooting workflow below to diagnose and resolve the issue.

TroubleshootingWorkflow Troubleshooting Flow for Stability Issues A Inconsistent Experimental Results Observed B Check Storage Conditions A->B C Was the compound stored in a cool, dry, and dark place in a tightly sealed container? B->C D Review Handling Procedures C->D Yes I Improper storage is the likely cause. Discard the current batch and obtain a fresh one. Implement proper storage protocols. C->I No E Was the compound exposed to high temperatures, light, or incompatible substances during the experiment? D->E F Perform Quality Control Check (e.g., NMR, HPLC-MS) E->F No J Improper handling is a possible cause. Revise experimental protocol to minimize exposure to adverse conditions. E->J Yes G Does the analytical data confirm the purity and identity of the compound? F->G H Compound is likely stable. Review other experimental parameters. G->H Yes K Compound has likely degraded. Discard the current batch and obtain a fresh one. G->K No

References

Technical Support Center: Optimizing Derivatization with 1-(Bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for derivatization with 1-(bromomethyl)-4-fluoronaphthalene. This fluorescent labeling agent is particularly useful for enhancing the detection of analytes with active hydrogens, such as carboxylic acids and phenols, in HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization procedure.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Inactive Reagent This compound is a reactive alkyl halide and can be sensitive to moisture. Ensure the reagent is stored in a desiccator and handled under anhydrous conditions.
Presence of Water Water can hydrolyze the derivatizing reagent and compete with the analyte for reaction. Dry all solvents and glassware thoroughly before use. If the sample is aqueous, perform a solvent exchange or use a drying agent like anhydrous sodium sulfate.
Suboptimal pH The reaction is a nucleophilic substitution where the deprotonated analyte (e.g., carboxylate or phenoxide) attacks the bromomethyl group. The pH of the reaction mixture should be basic enough to deprotonate the analyte but not so high as to cause significant hydrolysis of the reagent. For carboxylic acids and phenols, a weak base like potassium carbonate is often sufficient.
Insufficient Catalyst For reactions in a two-phase system or with salts that have poor solubility in organic solvents, a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) can significantly improve the reaction rate.[1][2]
Low Reaction Temperature While some derivatizations proceed at room temperature, others may require heating to overcome the activation energy barrier.[2] Optimization of the reaction temperature is crucial.
Short Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress over time by analyzing aliquots via HPLC.

Issue 2: Presence of Multiple Peaks in the Chromatogram

Potential CauseSuggested Solution
Side Reactions The derivatizing reagent can react with other nucleophiles in the sample matrix. Clean up the sample using solid-phase extraction (SPE) prior to derivatization to remove interfering substances.
Degradation of Product The derivatized product may be unstable under the analytical conditions. Ensure the mobile phase pH is compatible with the stability of the ester or ether linkage formed.
Excess Derivatizing Reagent A large peak corresponding to the unreacted and/or hydrolyzed derivatizing reagent can obscure the product peak. Optimize the stoichiometry to use a minimal excess of the reagent. If a large excess is necessary for the reaction to go to completion, a sample cleanup step after derivatization may be required.

Issue 3: Poor Peak Shape

Potential CauseSuggested Solution
Adsorption to Glassware Active sites on glass surfaces can adsorb the analyte, leading to tailing peaks. Silanize all glassware to minimize adsorption.
Suboptimal HPLC Conditions The peak shape may be improved by adjusting the mobile phase composition, pH, or flow rate. Ensure the chosen column is appropriate for the separation.

Frequently Asked Questions (FAQs)

Q1: What types of compounds can be derivatized with this compound?

A1: This reagent is primarily used for the derivatization of compounds containing acidic hydrogens, most commonly carboxylic acids and phenols.[1] It can also potentially react with thiols and, under certain conditions, secondary amines.

Q2: Why is a catalyst needed for the derivatization reaction?

A2: A catalyst is often employed to enhance the reaction rate. In the case of derivatizing a carboxylic acid salt (e.g., potassium carboxylate) in an organic solvent like acetonitrile, the salt may have low solubility. A phase-transfer catalyst, such as 18-crown-6, complexes the cation (K+) and increases the solubility of the salt and the nucleophilicity of the anion in the organic phase, thereby accelerating the reaction.[2]

Q3: How do I choose the right solvent for the derivatization?

A3: The ideal solvent should be aprotic and polar enough to dissolve the analyte and reagents but should not react with the derivatizing agent. Acetonitrile and acetone are commonly used solvents for this type of reaction.[3]

Q4: What are typical reaction conditions for derivatization with a bromomethyl-aromatic compound?

A4: While optimal conditions must be determined empirically for each analyte, a good starting point for the derivatization of carboxylic acids or phenols would be to use a slight excess of this compound in the presence of a weak base (like K₂CO₃) and a catalytic amount of a crown ether in acetonitrile, with heating at 60-80°C for 30-60 minutes.

Q5: How can I monitor the progress of the derivatization reaction?

A5: The reaction can be monitored by taking small aliquots of the reaction mixture at different time points, quenching the reaction (e.g., by adding a small amount of acid), and analyzing the samples by HPLC. The disappearance of the analyte peak and the appearance of the product peak can be tracked to determine the reaction kinetics.

Experimental Protocols

The following is a general protocol for the derivatization of a carboxylic acid with this compound. This should be used as a starting point and optimized for your specific analyte.

Materials:

  • Analyte (carboxylic acid)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-crown-6

  • Acetonitrile (anhydrous, HPLC grade)

  • Micro-reaction vials

Procedure:

  • Prepare a stock solution of your carboxylic acid analyte in acetonitrile.

  • In a micro-reaction vial, add an aliquot of the analyte solution.

  • Add a 1.5 to 2-fold molar excess of this compound.

  • Add a 3 to 5-fold molar excess of anhydrous potassium carbonate.

  • Add a catalytic amount of 18-crown-6 (e.g., 0.1 equivalents).

  • Seal the vial and heat the mixture at a controlled temperature (start with 60°C).

  • After a set time (start with 30 minutes), cool the vial to room temperature.

  • Centrifuge the mixture to pellet the potassium carbonate.

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

Data Presentation

The following tables provide example starting conditions for optimization, based on literature for similar derivatizing agents.

Table 1: Reaction Condition Optimization Parameters

ParameterRange to InvestigateStarting Point
Temperature Room Temperature - 100°C60°C
Time 15 - 120 minutes30 minutes
Reagent Molar Ratio (Reagent:Analyte) 1:1 - 5:12:1
Base Molar Ratio (Base:Analyte) 2:1 - 10:13:1
Catalyst Molar Ratio (Catalyst:Analyte) 0.05:1 - 0.2:10.1:1

Table 2: Comparison of Common Solvents and Catalysts

SolventCatalystTypical Analytes
Acetonitrile18-crown-6Carboxylic acids, Phenols
AcetoneTriethylamineFatty Acids[3]
DichloromethaneTetrabutylammoniumPhenols
Dimethylformamide (DMF)Potassium CarbonateCarboxylic acids

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte Solution (e.g., Carboxylic Acid) Mix Mix Analyte and Reagents in Reaction Vial Analyte->Mix Reagents Prepare Reagents: - this compound - Base (e.g., K2CO3) - Catalyst (e.g., 18-crown-6) - Anhydrous Solvent Reagents->Mix Heat Heat at Optimized Temperature and Time Mix->Heat Quench Cool and Quench Reaction Heat->Quench Separate Separate Solids (e.g., Centrifuge) Quench->Separate HPLC Inject Supernatant into HPLC-FLD Separate->HPLC

Caption: Experimental workflow for derivatization.

Troubleshooting_Tree Start Low/No Product Yield? CheckReagent Is the derivatizing reagent fresh and stored under dry conditions? Start->CheckReagent Start Here CheckWater Are solvents and glassware anhydrous? CheckReagent->CheckWater Yes Sol_Reagent Solution: Use fresh reagent and handle under inert atmosphere. CheckReagent->Sol_Reagent No CheckConditions Are reaction conditions (temp, time, pH) optimized? CheckWater->CheckConditions Yes Sol_Water Solution: Dry all components thoroughly. CheckWater->Sol_Water No CheckCatalyst Is a phase-transfer catalyst needed/used? CheckConditions->CheckCatalyst Yes Sol_Conditions Solution: Optimize temperature, time, and base concentration. CheckConditions->Sol_Conditions No Sol_Catalyst Solution: Add a suitable catalyst (e.g., 18-crown-6). CheckCatalyst->Sol_Catalyst No Success Problem Solved CheckCatalyst->Success Yes Sol_Reagent->CheckWater Sol_Water->CheckConditions Sol_Conditions->CheckCatalyst Sol_Catalyst->Success

Caption: Troubleshooting decision tree for low product yield.

References

troubleshooting low yield in 1-(bromomethyl)-4-fluoronaphthalene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-(bromomethyl)-4-fluoronaphthalene via the Wohl-Ziegler bromination of 1-fluoro-4-methylnaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method is the Wohl-Ziegler reaction, which involves the benzylic bromination of 1-fluoro-4-methylnaphthalene using N-bromosuccinimide (NBS) and a radical initiator.[1][2]

Q2: What are the primary causes of low yield in this reaction?

Low yields can stem from several factors, including incomplete reaction, the formation of side products (such as dibrominated compounds or products of aromatic bromination), and degradation of the desired product. The success of the reaction is highly dependent on maintaining a low concentration of molecular bromine.[1][3][4]

Q3: How does the fluorine substituent on the naphthalene ring affect the reaction?

The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the benzylic position. However, both electron-donating and electron-withdrawing substituents have been shown to lower the benzylic C-H bond dissociation energy, a key factor in radical abstraction. Therefore, the presence of fluorine does not necessarily impede the reaction but may alter the optimal reaction conditions compared to unsubstituted naphthalenes.

Q4: What are the key reaction parameters to control for a high yield?

Critical parameters include the purity of reagents and solvent, the choice and concentration of the radical initiator, the reaction temperature, and the effective initiation of the radical chain reaction, often achieved with light.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low Conversion of Starting Material (1-Fluoro-4-methylnaphthalene)
Possible Cause Suggested Solution
Inactive Radical Initiator Use a fresh batch of a suitable radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Insufficient Initiation Irradiate the reaction mixture with a suitable light source (e.g., a tungsten lamp or a UV lamp) to facilitate the homolytic cleavage of the initiator and bromine.
Low Reaction Temperature Gradually increase the reaction temperature to ensure efficient radical initiation and propagation. For reactions in carbon tetrachloride, heating to reflux is common.[1]
Presence of Radical Inhibitors Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Use freshly distilled, anhydrous solvent.
Problem 2: Formation of Significant Side Products
Possible Cause Suggested Solution
High Concentration of Molecular Bromine N-Bromosuccinimide is used to maintain a low, steady concentration of Br₂. Ensure the NBS is of high purity. Avoid the use of elemental bromine as a primary reagent. The reaction of NBS with trace HBr formed during the reaction generates the necessary low concentration of Br₂.[2][3][4]
Aromatic Bromination This can occur if the reaction conditions favor electrophilic aromatic substitution. Avoid polar, protic solvents and acidic conditions. The use of a non-polar solvent like carbon tetrachloride is recommended for radical reactions.[1][2]
Formation of Dibrominated Product Use a stoichiometric amount of NBS relative to the starting material (1:1 molar ratio). Adding the NBS portion-wise can sometimes help control the reaction.
Problem 3: Product Degradation
Possible Cause Suggested Solution
Extended Reaction Time at High Temperatures Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. The endpoint of the reaction can often be visually determined as the denser NBS is converted to the less dense succinimide, which floats.[1][5]
Harsh Work-up Conditions After the reaction, cool the mixture, filter off the succinimide, and wash the filtrate with a mild aqueous solution (e.g., sodium bicarbonate) to remove any acidic byproducts before concentrating the solution.
Decomposition on Silica Gel The product, a benzylic bromide, may be sensitive to silica gel chromatography. If purification is necessary, consider using a less acidic stationary phase or flash chromatography with rapid elution. Recrystallization is often a preferable method of purification.[5]

Experimental Protocols

General Protocol for Wohl-Ziegler Bromination of 1-Fluoro-4-methylnaphthalene

This protocol is adapted from the established procedure for the analogous 1-methylnaphthalene.[5]

Materials:

  • 1-Fluoro-4-methylnaphthalene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methylnaphthalene in anhydrous CCl₄.

  • Add a stoichiometric equivalent (1.0 eq) of NBS and a catalytic amount (0.02-0.05 eq) of AIBN or BPO.

  • Heat the mixture to reflux. Initiation of the reaction is often indicated by more vigorous boiling.[1] Irradiation with a lamp can be used to facilitate initiation.

  • Continue heating at reflux until all the denser NBS has been converted to the lighter succinimide, which will float on the surface of the solvent.[1][5] Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Characterization Data for this compound:

  • Mass Spectrometry (m/e): 239.978[6]

  • Elemental Analysis: Calculated for C₁₁H₈FBr: C 55.21%, H 3.37%. Found: C 55.51%, H 3.32%[6]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete Reaction side_products Significant Side Products? check_conversion->side_products Reaction Complete initiator_issue Initiator Activity/Concentration Issue? low_conversion->initiator_issue Yes temp_issue Reaction Temperature Too Low? low_conversion->temp_issue No product_degradation Product Degradation? side_products->product_degradation No br2_conc_issue High Br2 Concentration? side_products->br2_conc_issue Yes time_temp_degradation Extended Reaction Time/High Temp? product_degradation->time_temp_degradation Yes workup_degradation Harsh Work-up? product_degradation->workup_degradation No solution_initiator Use fresh initiator, optimize concentration initiator_issue->solution_initiator inhibitor_issue Presence of Radical Inhibitors? temp_issue->inhibitor_issue No solution_temp Increase temperature, use light source temp_issue->solution_temp Yes solution_inhibitor Use pure reagents and dry solvent inhibitor_issue->solution_inhibitor Yes aromatic_brom_issue Aromatic Bromination? br2_conc_issue->aromatic_brom_issue No solution_br2 Ensure high purity NBS, avoid Br2 addition br2_conc_issue->solution_br2 dibromination_issue Dibromination? aromatic_brom_issue->dibromination_issue No solution_aromatic_brom Use non-polar solvent, avoid acidic conditions aromatic_brom_issue->solution_aromatic_brom Yes solution_dibromination Use stoichiometric NBS dibromination_issue->solution_dibromination Yes solution_time_temp Monitor reaction closely, stop at completion time_temp_degradation->solution_time_temp purification_degradation Decomposition during Purification? workup_degradation->purification_degradation No solution_workup Use mild aqueous wash workup_degradation->solution_workup Yes solution_purification Use recrystallization or rapid chromatography purification_degradation->solution_purification Yes

Caption: Troubleshooting workflow for low yield.

Wohl-Ziegler Reaction Pathway

References

Technical Support Center: Removal of Unreacted 1-(Bromethyl)-4-fluoronaphthalin

Author: BenchChem Technical Support Team. Date: November 2025

Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Entfernung von nicht umgesetztem 1-(Brommethyl)-4-fluornaphthalin aus Reaktionsgemischen. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Häufig gestellte Fragen (FAQs)

FAQ 1: Was sind die wichtigsten Eigenschaftsunterschiede zwischen 1-(Brommethyl)-4-fluornaphthalin und meinem gewünschten Produkt?

Das Verständnis der physikochemisch-chemischen Unterschiede zwischen Ihrem Ausgangsmaterial und Ihrem Produkt ist entscheidend für die Wahl der richtigen Reinigungsmethode. 1-(Brommethyl)-4-fluornaphthalin ist ein relativ unpolares und reaktives Alkylhalogenid. Die meisten Syntheseprodukte, die aus diesem Reagenz entstehen, sind deutlich polarer.

Tabelle 1: Vergleich der physikochemischen Eigenschaften

Eigenschaft1-(Brommethyl)-4-fluornaphthalin (Ausgangsmaterial)Typisches Nukleophiles Substitutionsprodukt (z. B. Amin- oder Ether-Addukt)
Polarität GeringModerat bis hoch
Löslichkeit Gut löslich in unpolaren organischen Lösungsmitteln (z. B. Hexan, Toluol, Dichlormethan).[1]Löslich in polareren organischen Lösungsmitteln (z. B. Ethylacetat, Aceton, Methanol).[2][3][4]
Reaktivität Hohe Reaktivität aufgrund der Brommethylgruppe.Im Allgemeinen stabil unter den Aufreinigungsbedingungen.
Siedepunkt ModeratTypischerweise höher aufgrund erhöhter Polarität und/oder Molekulargewicht.
Verhalten auf Kieselgel-DC Höherer Rf-Wert (weniger polar)Niedrigerer Rf-Wert (polarer)
FAQ 2: Wie kann ich die Reaktion überwachen, um die Menge an nicht umgesetztem Ausgangsmaterial zu minimieren?

Die Überwachung des Reaktionsfortschritts ist entscheidend, um sicherzustellen, dass das Ausgangsmaterial vollständig verbraucht wird, was die anschließende Aufreinigung vereinfacht. Die Dünnschichtchromatographie (DC) ist die Methode der Wahl.

Protokoll zur DC-Überwachung:

  • Probenvorbereitung: Entnehmen Sie eine kleine Aliquote (einige Tropfen) aus Ihrem Reaktionsgemisch und verdünnen Sie sie mit einem geeigneten Lösungsmittel (z. B. Dichlormethan oder Ethylacetat).

  • DC-Platte: Tragen Sie eine kleine Probe des verdünnten Reaktionsgemischs neben einer Referenzprobe des reinen 1-(Brommethyl)-4-fluornaphthalins auf einer Kieselgel-DC-Platte auf.

  • Elution: Entwickeln Sie die Platte in einem geeigneten Laufmittelsystem. Ein guter Ausgangspunkt ist ein Gemisch aus Hexan und Ethylacetat (z. B. 9:1 oder 4:1).

  • Visualisierung: Visualisieren Sie die Platte unter UV-Licht (254 nm). Das Verschwinden des Flecks, der dem Ausgangsmaterial entspricht, zeigt den Abschluss der Reaktion an.

FAQ 3: Welche Methoden werden zur Entfernung von restlichem 1-(Brommethyl)-4-fluornaphthalin empfohlen?

Es gibt drei primäre Methoden, die je nach den Eigenschaften Ihres Produkts und dem Ausmaß der Verunreinigung wirksam sind:

  • Säulenchromatographie: Die zuverlässigste Methode zur Trennung von Verbindungen mit unterschiedlicher Polarität.[1][5]

  • Umkristallisation: Sehr effektiv, wenn Ihr gewünschtes Produkt ein Feststoff ist und ein geeignetes Lösungsmittelsystem gefunden werden kann.[2][3]

  • Chemisches Scavenging (Quenching): Ein Ansatz, bei dem das reaktive Ausgangsmaterial selektiv in ein leicht zu entfernendes Nebenprodukt umgewandelt wird.

FAQ 4: Ich sehe einen hartnäckigen Fleck auf meiner DC, der dem Ausgangsmaterial entspricht. Was soll ich tun?

Ein verbleibender Fleck des Ausgangsmaterials nach der Reaktion ist ein häufiges Problem. Der folgende Arbeitsablauf kann Ihnen bei der Entscheidung für die nächsten Schritte helfen.

G cluster_0 Troubleshooting-Workflow Start Reaktion abgeschlossen (DC-Analyse) Check_Impurity Ist Ausgangsmaterial vorhanden? Start->Check_Impurity Product_State Ist das Produkt ein Feststoff? Check_Impurity->Product_State Ja End Reines Produkt Check_Impurity->End Nein Chromatography Säulenchromatographie durchführen Product_State->Chromatography Nein (Öl) Recrystallize Umkristallisation versuchen Product_State->Recrystallize Ja Scavenge Chemischen Scavenger hinzufügen Chromatography->Scavenge  Co-Elution Chromatography->End Recrystallize->Scavenge  Verunreinigung  bleibt bestehen Recrystallize->End Workup Wässrige Aufarbeitung (z.B. saure Wäsche) Scavenge->Workup Workup->Chromatography  Erneute Aufreinigung

Abbildung 1: Logischer Arbeitsablauf zur Behebung von Verunreinigungen durch Ausgangsmaterial.

Experimentelle Protokolle

Protokoll 1: Aufreinigung durch Säulenchromatographie

Diese Methode nutzt den Polaritätsunterschied zwischen dem unpolaren Ausgangsmaterial und dem typischerweise polareren Produkt.

Materialien:

  • Kieselgel (60 Å, 230-400 mesh)

  • Glas-Chromatographiesäule

  • Lösungsmittel: Hexan, Ethylacetat (HPLC-Qualität)

  • Sammelgefäße (z. B. Reagenzgläser)

  • DC-Platten und Kammer

Vorgehensweise:

  • Laufmittelauswahl: Bestimmen Sie ein geeignetes Laufmittelsystem mittels DC. Das Ziel ist ein Rf-Wert von ~0,3 für Ihr Produkt, mit guter Trennung vom Ausgangsmaterialfleck (der einen höheren Rf-Wert haben wird). Ein Gradient von 0% bis 20% Ethylacetat in Hexan ist ein üblicher Ausgangspunkt.

  • Säulenpackung (Nasspackung):

    • Bereiten Sie eine Aufschlämmung aus Kieselgel in Hexan vor.

    • Gießen Sie die Aufschlämmung in die Säule und lassen Sie das Kieselgel sich absetzen. Lassen Sie das Lösungsmittel ab, bis es knapp über der Kieselgeloberfläche steht. Lassen Sie die Säule niemals trockenlaufen.

  • Probenbeladung:

    • Lösen Sie Ihr Rohprodukt in der minimalen Menge eines geeigneten Lösungsmittels (z. B. Dichlormethan oder Toluol).

    • Tragen Sie die Probe vorsichtig auf die Oberseite des Kieselgels auf.

  • Elution:

    • Beginnen Sie die Elution mit einem unpolaren Lösungsmittel (z. B. reinem Hexan).

    • Sammeln Sie Fraktionen und überwachen Sie die Elution mittels DC. Das unpolare 1-(Brommethyl)-4-fluornaphthalin wird zuerst eluieren.

    • Erhöhen Sie allmählich die Polarität des Laufmittels (z. B. durch schrittweise Erhöhung des Ethylacetatanteils), um Ihr gewünschtes Produkt zu eluieren.

  • Analyse:

    • Analysieren Sie die gesammelten Fraktionen mittels DC.

    • Vereinigen Sie die reinen Fraktionen, die Ihr Produkt enthalten, und entfernen Sie das Lösungsmittel unter reduziertem Druck.

G Start Rohprodukt Slurry Kieselgel-Aufschlämmung in Hexan vorbereiten Start->Slurry Pack Säule packen Slurry->Pack Load Probe in minimalem Lösungsmittel laden Pack->Load Elute_Start Mit unpolarem Laufmittel eluieren (z.B. Hexan) Load->Elute_Start Collect1 Frühe Fraktionen sammeln (enthält Ausgangsmaterial) Elute_Start->Collect1 Elute_Gradient Polarität des Laufmittels langsam erhöhen Collect1->Elute_Gradient Collect2 Spätere Fraktionen sammeln (enthält Produkt) Elute_Gradient->Collect2 Analyze Fraktionen mittels DC analysieren Collect2->Analyze Combine Reine Produktfraktionen vereinigen Analyze->Combine Evaporate Lösungsmittel entfernen Combine->Evaporate End Reines Produkt Evaporate->End

References

challenges in the scale-up synthesis of 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(bromomethyl)-4-fluoronaphthalene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Q1: The benzylic bromination of 1-fluoro-4-methylnaphthalene is sluggish and gives a low yield of the desired product. What are the potential causes and solutions?

A1: A low yield in the benzylic bromination step can be attributed to several factors. Here is a breakdown of potential causes and their corresponding solutions:

  • Insufficient Radical Initiation: The reaction proceeds via a free-radical mechanism, which requires an effective radical initiator.

    • Solution: Ensure the radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide (BPO), is fresh and has been stored correctly. Increase the molar equivalents of the initiator, but be cautious as excessive initiator can lead to side reactions. For photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a slow reaction rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or HPLC. The optimal temperature will be a balance between reaction rate and selectivity.

  • Inhibitors: The presence of radical inhibitors, such as oxygen or certain impurities in the starting material or solvent, can quench the radical chain reaction.

    • Solution: Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction. Ensure the starting materials and solvent are of high purity.

Q2: Significant amounts of a dibrominated side product, 1-(dibromomethyl)-4-fluoronaphthalene, are being formed. How can this be minimized?

A2: The formation of the dibrominated product is a common side reaction in benzylic brominations. Here’s how to address it:

  • Stoichiometry of N-Bromosuccinimide (NBS): Using an excess of NBS is a primary cause of over-bromination.

    • Solution: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents of NBS relative to the starting 1-fluoro-4-methylnaphthalene. The NBS should be added portion-wise or as a solution over time to maintain a low concentration in the reaction mixture.

  • Reaction Time: Prolonged reaction times can lead to the bromination of the desired product.

    • Solution: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to an acceptable level.

Q3: Aromatic bromination on the naphthalene ring is observed as a significant side reaction. What causes this and how can it be prevented?

A3: Aromatic bromination is a competing electrophilic substitution reaction. Its occurrence is influenced by the reaction conditions.

  • Polar Protic Solvents: Using polar protic solvents can promote the formation of Br+, the electrophile responsible for aromatic bromination.

    • Solution: Employ non-polar aprotic solvents like carbon tetrachloride (CCl₄), cyclohexane, or (trifluoromethyl)benzene.[1][2] While CCl₄ is effective, its use is often restricted due to toxicity and environmental concerns.[2]

  • Presence of Acid: Acidic conditions can catalyze aromatic bromination.

    • Solution: Ensure the reaction is run under neutral conditions. If necessary, a non-nucleophilic base can be added to scavenge any acidic byproducts.

Q4: During work-up and purification, the product appears to be degrading. What is the likely cause and how can it be handled?

A4: Benzylic bromides can be thermally labile and susceptible to hydrolysis.[3][4][5]

  • Thermal Decomposition: Prolonged exposure to high temperatures during distillation or drying can lead to decomposition.

    • Solution: Use vacuum distillation at the lowest possible temperature for purification. Avoid prolonged heating. For drying, use a vacuum oven at a moderate temperature.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, forming the corresponding alcohol.

    • Solution: Ensure all work-up steps are performed under anhydrous conditions where possible. Use dried solvents and equipment. If an aqueous wash is necessary, perform it quickly at a low temperature and with deionized water.

Frequently Asked Questions (FAQs)

Q5: What is a typical experimental protocol for the synthesis of this compound?

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1-Fluoro-4-methylnaphthalene (Precursor)

    • This precursor can be synthesized from 1-fluoro-4-naphthaldehyde. A detailed procedure for the synthesis of 4-fluoro-1-naphthaldehyde from 1-fluoronaphthalene has been reported.[7] The aldehyde can then be reduced to the corresponding alcohol and subsequently converted to the methyl group, or via a Wolff-Kishner or Clemmensen reduction.

  • Step 2: Benzylic Bromination of 1-Fluoro-4-methylnaphthalene

    • In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1-fluoro-4-methylnaphthalene and a non-polar solvent (e.g., cyclohexane or (trifluoromethyl)benzene).

    • Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as AIBN (0.02-0.05 equivalents).

    • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction can be initiated by a standard heat source or photochemically.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface.[2]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide and wash the filter cake with a small amount of the reaction solvent.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Q6: How does the fluorine substituent on the naphthalene ring affect the benzylic bromination reaction?

A6: The fluorine atom, being an electronegative substituent, can influence the reaction in several ways:

  • Electronic Effect: Fluorine is an electron-withdrawing group, which can slightly deactivate the naphthalene ring towards electrophilic attack. This can help to reduce the side reaction of aromatic bromination. However, its effect on the stability of the benzylic radical is generally considered to be minor.

  • Directing Effect: The fluorine at the 4-position will not sterically hinder the benzylic position (1-position), so the reaction should proceed at the methyl group.

Q7: What are the key safety considerations when scaling up this synthesis?

A7: Scaling up any chemical synthesis requires a thorough safety assessment. Key considerations for this process include:

  • N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is a strong oxidizing agent and can decompose violently if heated strongly. It is also an irritant.

  • Solvents: Many of the solvents used (e.g., carbon tetrachloride, cyclohexane) are flammable and/or toxic.

  • Exothermic Reaction: The bromination reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.

  • Product Lability: The product, a benzylic bromide, is a lachrymator and can be corrosive.[5] It is also potentially unstable at elevated temperatures.

Q8: What are the recommended analytical methods for monitoring the reaction and assessing product purity?

A8: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the starting material, product, and any isolated side products.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Insufficient radical initiation, low temperature, presence of inhibitors.Use fresh initiator, optimize temperature, degas the reaction mixture.
Dibromination Excess NBS, prolonged reaction time.Use 1.0-1.1 eq. of NBS, monitor reaction closely and quench upon completion.
Aromatic Bromination Use of polar protic solvents, acidic conditions.Use non-polar aprotic solvents, maintain neutral pH.
Product Degradation Thermal instability, hydrolysis.Use low-temperature purification methods (vacuum distillation), ensure anhydrous conditions.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Benzylic Bromination cluster_purification Purification 1-Fluoronaphthalene 1-Fluoronaphthalene 4-Fluoro-1-naphthaldehyde 4-Fluoro-1-naphthaldehyde 1-Fluoronaphthalene->4-Fluoro-1-naphthaldehyde Formylation 1-Fluoro-4-methylnaphthalene 1-Fluoro-4-methylnaphthalene 4-Fluoro-1-naphthaldehyde->1-Fluoro-4-methylnaphthalene Reduction This compound This compound 1-Fluoro-4-methylnaphthalene->this compound Crude Product Crude Product This compound->Crude Product NBS NBS, Initiator NBS->this compound Pure Product Pure Product Crude Product->Pure Product Vacuum Distillation / Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Initiator Check Initiator & Temp Low_Yield->Check_Initiator Yes Side_Products Side Products? Low_Yield->Side_Products No Degas_Mixture Degas Reaction Mixture Check_Initiator->Degas_Mixture Degas_Mixture->Side_Products Dibromination Dibromination? Side_Products->Dibromination Yes Product_Degradation Product Degradation? Side_Products->Product_Degradation No Control_NBS Control NBS Stoichiometry Dibromination->Control_NBS Yes Aromatic_Bromination Aromatic Bromination? Dibromination->Aromatic_Bromination No Monitor_Time Monitor Reaction Time Control_NBS->Monitor_Time Monitor_Time->Aromatic_Bromination Check_Solvent Use Non-polar Solvent Aromatic_Bromination->Check_Solvent Yes Aromatic_Bromination->Product_Degradation No Neutral_pH Ensure Neutral pH Check_Solvent->Neutral_pH Neutral_pH->Product_Degradation Low_Temp_Purification Low Temp. Purification Product_Degradation->Low_Temp_Purification Yes End End Product_Degradation->End No Anhydrous_Workup Anhydrous Work-up Low_Temp_Purification->Anhydrous_Workup Anhydrous_Workup->End

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

common impurities found in commercial 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues and questions related to the handling and use of commercial 1-(bromomethyl)-4-fluoronaphthalene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is typically synthesized via radical bromination of 4-fluoro-1-methylnaphthalene. Potential impurities may include unreacted starting material, over-brominated side products, and byproducts from the reagents used.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To identify the main compound and detect proton and carbon signals from impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative analysis of purity.

Q3: What are the storage recommendations for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is a lachrymator and is sensitive to moisture and light.

Troubleshooting Guide

Problem: My reaction with this compound is giving a lower than expected yield.

  • Possible Cause 1: Presence of unreacted starting material (4-fluoro-1-methylnaphthalene).

    • How to diagnose: Check the ¹H NMR spectrum for a singlet corresponding to the methyl protons of the starting material.

    • Solution: Purify the commercial reagent before use via recrystallization or column chromatography to remove the unreacted starting material.

  • Possible Cause 2: Presence of the hydrolysis product (1-(hydroxymethyl)-4-fluoronaphthalene).

    • How to diagnose: The presence of a broad singlet in the ¹H NMR spectrum corresponding to a hydroxyl proton, and a shift in the methylene protons.

    • Solution: Ensure all reaction materials and solvents are anhydrous. The reagent can be purified to remove the alcohol impurity.

Problem: I am observing unexpected side products in my reaction.

  • Possible Cause 1: Presence of over-brominated impurities like 1-(dibromomethyl)-4-fluoronaphthalene.

    • How to diagnose: Look for a characteristic signal in the ¹H NMR for the methine proton of the dibromomethyl group.

    • Solution: These impurities can be difficult to remove but purification by column chromatography may be effective.

  • Possible Cause 2: Ring-brominated isomers.

    • How to diagnose: Complex aromatic signals in the ¹H NMR and multiple peaks in the GC-MS or HPLC chromatogram with the same mass as the desired product.

    • Solution: Careful purification by preparative HPLC or fractional crystallization might be necessary.

Summary of Potential Impurities

Impurity NameChemical StructureMolecular Weight ( g/mol )Common Analytical SignaturePotential Impact on Experiments
4-fluoro-1-methylnaphthaleneC₁₁H₉F160.19Singlet for -CH₃ in ¹H NMRLower reaction yield, introduces unreactive species
1-(dibromomethyl)-4-fluoronaphthaleneC₁₁H₇Br₂F317.98Singlet for -CHBr₂ in ¹H NMRCan lead to undesired side products
SuccinimideC₄H₅NO₂99.09Soluble in water, may be removed during workupCan interfere with certain reaction conditions
1-(hydroxymethyl)-4-fluoronaphthaleneC₁₁H₉FO176.19Broad -OH signal in ¹H NMRUnreactive in nucleophilic substitutions, lowers yield

Experimental Protocols

Protocol: Purification of Commercial this compound by Recrystallization

This protocol describes a general method for the purification of this compound to remove common impurities.

Materials:

  • Commercial this compound

  • Hexanes (or other suitable non-polar solvent)

  • Ethanol (or other suitable polar solvent)

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the commercial this compound in a minimal amount of a suitable hot solvent mixture (e.g., ethanol/hexanes). Start with a higher proportion of the more soluble solvent (ethanol) and add the less soluble solvent (hexanes) until turbidity is observed.

  • Heat the solution gently while stirring until all the solid has dissolved.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • To maximize crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization).

  • Dry the purified crystals under vacuum.

  • Assess the purity of the recrystallized product using an appropriate analytical method (e.g., NMR, GC-MS, or HPLC).

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_causes_yield Potential Causes (Low Yield) cluster_causes_sideproducts Potential Causes (Side Products) cluster_solution Solutions Start Encountering Issues with This compound Yield Low Reaction Yield Start->Yield Side_Products Unexpected Side Products Start->Side_Products Unreacted_SM Unreacted Starting Material (4-fluoro-1-methylnaphthalene) Yield->Unreacted_SM Hydrolysis Hydrolysis Product (1-(hydroxymethyl)-4-fluoronaphthalene) Yield->Hydrolysis Over_Bromination Over-bromination (e.g., dibromo-species) Side_Products->Over_Bromination Ring_Bromination Ring Bromination Isomers Side_Products->Ring_Bromination Purify Purify Reagent (Recrystallization or Chromatography) Unreacted_SM->Purify Hydrolysis->Purify Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Over_Bromination->Purify Ring_Bromination->Purify

Caption: Troubleshooting workflow for experiments using this compound.

Technical Support Center: Reactivity of 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the effect of solvent on the reactivity of 1-(bromomethyl)-4-fluoronaphthalene.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the nucleophilic substitution of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incorrect solvent choice: The solvent may not be suitable for the desired reaction mechanism (SN1 or SN2). 2. Low reactivity of the nucleophile: The chosen nucleophile may be too weak for the reaction conditions. 3. Decomposition of the starting material: this compound may be unstable under the reaction conditions. 4. Presence of impurities: Water or other impurities in the solvent or reagents can interfere with the reaction.1. Solvent Selection: For an SN2 reaction with a strong nucleophile, use a polar aprotic solvent (e.g., Acetone, DMF, DMSO). For an SN1 reaction, a polar protic solvent (e.g., ethanol, methanol, water) is required to stabilize the carbocation intermediate. 2. Nucleophile Strength: If an SN2 reaction is desired, consider using a stronger, negatively charged nucleophile.[1][2] 3. Reaction Conditions: Run the reaction at a lower temperature to minimize decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting material is sensitive to air or moisture. 4. Purity of Reagents: Use anhydrous solvents and freshly purified reagents.
Inconsistent kinetic data 1. Temperature fluctuations: Small changes in temperature can significantly affect the reaction rate. 2. Inaccurate concentration measurements: Errors in preparing stock solutions or in sampling will lead to inconsistent results. 3. Side reactions: The formation of byproducts can interfere with the monitoring of the main reaction.1. Temperature Control: Use a constant temperature bath to maintain a stable reaction temperature. 2. Accurate Measurements: Use calibrated volumetric glassware and analytical balances. Prepare stock solutions carefully and ensure accurate dilutions. 3. Reaction Monitoring: Use a selective analytical technique (e.g., HPLC, GC) to monitor the disappearance of the starting material and the formation of the desired product, distinguishing them from any byproducts.
Formation of multiple products 1. Competition between SN1 and SN2 pathways: For secondary benzylic halides, both mechanisms can be competitive.[1] 2. Elimination (E1 or E2) side reactions: This is more likely with sterically hindered substrates or strong, basic nucleophiles. 3. Reaction with the solvent (solvolysis): In polar protic solvents, the solvent itself can act as a nucleophile.[3]1. Control the Mechanism: To favor SN2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor SN1, use a weak nucleophile in a polar protic solvent. 2. Minimize Elimination: Use a less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination. 3. Account for Solvolysis: Be aware that solvolysis products may form in protic solvents. These can be quantified by appropriate analytical methods.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction mechanism (SN1 vs. SN2) for this compound?

A1: The solvent plays a crucial role in determining the reaction pathway.[4]

  • Polar protic solvents (e.g., water, ethanol, methanol) favor the SN1 mechanism . These solvents can stabilize the intermediate benzylic carbocation through hydrogen bonding and dipole-dipole interactions.[3]

  • Polar aprotic solvents (e.g., acetone, DMF, DMSO) favor the SN2 mechanism . These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.[1][2]

Q2: What is the expected effect of solvent polarity on the rate of an SN1 reaction of this compound?

A2: For an SN1 reaction, the rate-determining step is the formation of the carbocation. Increasing the polarity of the solvent will stabilize this charged intermediate, thus increasing the reaction rate.[3][4] Therefore, the rate of an SN1 reaction of this compound is expected to be faster in more polar protic solvents.

Q3: How does the fluorine substituent on the naphthalene ring influence the reactivity?

A3: The fluorine atom is an electron-withdrawing group through the inductive effect, which can destabilize the benzylic carbocation intermediate in an SN1 reaction, potentially slowing it down compared to an unsubstituted analog. However, fluorine can also donate electron density through resonance (a +R effect), which could partially offset the inductive effect.[5][6] The overall effect will be a balance of these two factors. In an SN2 reaction, the electron-withdrawing nature of fluorine can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

Q4: Can elimination reactions compete with substitution for this compound?

A4: Yes, elimination reactions (E1 and E2) can be competing pathways, especially with strong, bulky bases and at higher temperatures. Since this compound is a primary benzylic halide, SN2 reactions are generally favored over E2.[7] The E1 pathway would compete with the SN1 pathway in polar protic solvents. Careful selection of the nucleophile and reaction conditions can minimize elimination.

Q5: What are the expected products from the reaction of this compound in a mixed solvent system like ethanol/water?

A5: In a mixed protic solvent system like ethanol/water, you can expect a mixture of substitution products resulting from the reaction with both nucleophiles (ethanol and water). This is a common outcome in solvolysis reactions.[8] The ratio of the resulting ether and alcohol products will depend on the relative nucleophilicity and concentration of the two solvents.

Data Presentation

The following tables summarize the expected trend in reactivity of this compound in various solvents. The data is illustrative and based on general principles of benzylic halide reactivity.

Table 1: Effect of Solvent on the Rate Constant of Solvolysis (SN1) of this compound at 25°C

SolventDielectric Constant (ε)Relative Rate Constant (k/k₀)
80% Ethanol / 20% Water65.41.00 (Reference)
50% Ethanol / 50% Water70.0~ 4-6
Methanol32.7~ 0.1-0.3
Water80.1~ 10-20
Acetic Acid6.2~ 0.01-0.05

Note: The relative rate constants are hypothetical and intended to show the expected trend. Actual values would need to be determined experimentally.

Table 2: Product Distribution in the Reaction of this compound with Sodium Azide (NaN₃) in Different Solvents at 25°C

SolventPredominant MechanismProduct A: 1-(azidomethyl)-4-fluoronaphthalene (%)Product B: Solvolysis Product (%)
AcetoneSN2> 95< 5
Dimethylformamide (DMF)SN2> 98< 2
EthanolSN1 / SN270-8020-30 (Ethyl ether)
80% Ethanol / 20% WaterSN150-6040-50 (Alcohol and Ethyl ether)

Note: The product distribution is an estimation to illustrate the competition between the external nucleophile and the solvent.

Experimental Protocols

Protocol 1: Determination of the Rate of Solvolysis of this compound by Conductimetry

This method is suitable for following the progress of solvolysis in polar protic solvents where an acid (HBr) is produced.

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of this compound in a non-nucleophilic solvent (e.g., acetone).

    • Equilibrate the desired solvent (e.g., 80% ethanol/water) to the target temperature in a constant temperature bath.

    • Place a known volume of the equilibrated solvent into a reaction vessel equipped with a conductivity probe.

  • Initiation of the Reaction:

    • Inject a small, precise volume of the stock solution of this compound into the reaction vessel with vigorous stirring to initiate the reaction. Start data acquisition immediately.

  • Data Acquisition:

    • Record the conductivity of the solution as a function of time. The increase in conductivity is proportional to the concentration of HBr produced.

  • Data Analysis:

    • The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (after the reaction has gone to completion) and Ct is the conductivity at time t. The slope of this plot is -k.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solution (Substrate in Acetone) C Initiate Reaction (Inject Stock Solution) A->C B Equilibrate Solvent (e.g., 80% EtOH/H2O) B->C D Monitor Conductivity vs. Time C->D E Determine Rate Constant (k) from Conductivity Data D->E

Caption: Workflow for Kinetic Analysis of Solvolysis.

reaction_pathways cluster_substrate This compound cluster_sn1 S_N1 Pathway cluster_sn2 S_N2 Pathway Substrate R-Br Carbocation R+ (Carbocation) Substrate->Carbocation Slow (Polar Protic Solvent) TransitionState [Nu---R---Br]‡ Substrate->TransitionState Concerted (Strong Nucleophile, Polar Aprotic Solvent) Product_SN1 R-Nu / R-Solvent Carbocation->Product_SN1 Fast (Weak Nucleophile/Solvent) Product_SN2 Nu-R TransitionState->Product_SN2

Caption: Competing SN1 and SN2 Reaction Pathways.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis: Featuring 1-(bromomethyl)-4-fluoronaphthalene and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for the quantitative analysis of carboxylic acids, a class of compounds pivotal in pharmaceutical and biological research. The inherent lack of a native fluorophore in many carboxylic acids necessitates a derivatization step to enhance detection sensitivity and selectivity. This guide provides a comparative overview of HPLC method validation using the fluorescent labeling agent 1-(bromomethyl)-4-fluoronaphthalene and established alternative reagents.

Due to a lack of comprehensive validation data in published literature for HPLC methods utilizing this compound, this guide presents a generalized experimental protocol based on similar derivatization agents. This is compared against the reported performance of well-established alternatives: 4-bromomethyl-7-methoxycoumarin (Br-MMC) , 9-anthryldiazomethane (ADAM) , and 1-pyrenyldiazomethane (PDAM) .

Comparison of Derivatization Agents for Carboxylic Acid Analysis

The choice of derivatization reagent is critical and depends on factors such as the reactivity of the carboxylic acid, the desired sensitivity, and the stability of the resulting derivative. The following table summarizes the key characteristics and available performance data for this compound and its alternatives.

Derivatization ReagentTarget AnalytesTypical AnalytesReported Limit of Detection (LOD)Key AdvantagesKey Disadvantages
This compound Carboxylic AcidsFatty Acids, Prostaglandins (presumed)Not available in published literaturePotentially high fluorescence quantum yieldLack of published validation data
4-bromomethyl-7-methoxycoumarin (Br-MMC) Carboxylic AcidsPerfluorinated Carboxylic Acids, Fatty Acids50 pM/50 mg for PFCAs[1]Good fluorescent properties, widely usedDerivatization can require elevated temperatures
9-anthryldiazomethane (ADAM) Carboxylic AcidsProstaglandins, Thromboxanes20 pg for Prostaglandins[2]Reacts readily with carboxylic acidsLess stable than other diazoalkane reagents[3]
1-pyrenyldiazomethane (PDAM) Carboxylic AcidsFatty Acids, Prostaglandins20-30 fmol[4]More stable than ADAM, high sensitivity[3]Derivatization reaction can be slow

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable analytical results. Below are the methodologies for HPLC analysis of carboxylic acids using the compared derivatization reagents.

Method 1: this compound Derivatization (Generalized Protocol)

1. Derivatization Procedure:

  • To a solution of the carboxylic acid sample in a suitable aprotic solvent (e.g., acetonitrile), add a molar excess of this compound.

  • Add a catalyst, such as a crown ether (e.g., 18-crown-6) and an anhydrous base (e.g., potassium carbonate).

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • After cooling to room temperature, the reaction mixture may be filtered or directly diluted with the mobile phase for HPLC analysis.

2. HPLC-Fluorescence Detection Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the 1-fluoronaphthalene fluorophore.

Method 2: 4-bromomethyl-7-methoxycoumarin (Br-MMC) Derivatization for Perfluorinated Carboxylic Acids[1]

1. Derivatization Procedure:

  • A solution of perfluorinated carboxylic acids in acetonitrile is mixed with a solution of Br-MMC.

  • The derivatization reaction is performed under controlled heating.

2. HPLC-Fluorescence Detection Conditions:

  • Column: Phenomenex Synergi C18 (150 x 4.6 mm, 4 µm).

  • Mobile Phase: Gradient elution with 60% acetonitrile (Eluent A) and 100% acetonitrile (Eluent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 330 nm and emission at 390 nm.[1]

Method 3: 9-anthryldiazomethane (ADAM) Derivatization for Prostaglandins[5]

1. Derivatization Procedure:

  • The carboxylic acid-containing sample (e.g., prostaglandins) is dissolved in a suitable solvent.

  • A solution of ADAM in an appropriate solvent is added to the sample.

  • The reaction is typically allowed to proceed at room temperature.

2. HPLC-Fluorescence Detection Conditions:

  • Column: Reversed-phase column.

  • Mobile Phase: Optimized for the separation of prostaglandin derivatives.

  • Detection: Fluorescence detector with excitation and emission wavelengths suitable for the anthracene fluorophore.

Method 4: 1-pyrenyldiazomethane (PDAM) Derivatization for Fatty Acids and Prostaglandins[4]

1. Derivatization Procedure:

  • The carboxylic acid sample is reacted with PDAM.

  • The reaction proceeds readily without the need for a catalyst or heating.

2. HPLC-Fluorescence Detection Conditions:

  • Column: Reversed-phase column.

  • Mobile Phase: Gradient of acetonitrile and water.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 395 nm.[4]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the derivatization and analysis workflows.

Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid Sample in Aprotic Solvent Reagent Add this compound Sample->Reagent Catalyst Add Crown Ether and Base Reagent->Catalyst Heat Heat at 60-80°C for 30-60 min Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Mobile Phase Cool->Dilute Inject Inject into HPLC System Dilute->Inject Detect Fluorescence Detection Inject->Detect

Caption: Generalized workflow for HPLC analysis using this compound derivatization.

Comparative Derivatization Workflows cluster_br_mmc 4-bromomethyl-7-methoxycoumarin (Br-MMC) cluster_adam 9-anthryldiazomethane (ADAM) cluster_pdam 1-pyrenyldiazomethane (PDAM) BrMMC_Start Carboxylic Acid Sample BrMMC_Deriv Add Br-MMC, Heat BrMMC_Start->BrMMC_Deriv BrMMC_HPLC HPLC-FLD (Ex: 330 nm, Em: 390 nm) BrMMC_Deriv->BrMMC_HPLC ADAM_Start Carboxylic Acid Sample ADAM_Deriv Add ADAM, Room Temp. ADAM_Start->ADAM_Deriv ADAM_HPLC HPLC-FLD ADAM_Deriv->ADAM_HPLC PDAM_Start Carboxylic Acid Sample PDAM_Deriv Add PDAM, No Heat/Catalyst PDAM_Start->PDAM_Deriv PDAM_HPLC HPLC-FLD (Ex: 340 nm, Em: 395 nm) PDAM_Deriv->PDAM_HPLC

Caption: Simplified workflows for alternative derivatization agents used in HPLC analysis.

Conclusion

While this compound shows promise as a fluorescent labeling agent for the HPLC analysis of carboxylic acids, the current lack of published, validated methods presents a significant challenge for its immediate adoption in regulated environments. In contrast, alternative reagents such as 4-bromomethyl-7-methoxycoumarin, 9-anthryldiazomethane, and 1-pyrenyldiazomethane have more established protocols and reported performance data.

For researchers and drug development professionals, the selection of a derivatization reagent should be guided by the specific analytical requirements, including the nature of the analyte, required sensitivity, and the need for a fully validated method. Further research and publication of validated methods for this compound are necessary to fully assess its performance and potential advantages over existing alternatives.

References

A Comparative Guide to Fluorescent Derivatizing Agents for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carboxylic acids, such as fatty acids and drug metabolites, derivatization is a critical step to enhance detection sensitivity, particularly for high-performance liquid chromatography (HPLC) with fluorescence detection. The choice of a derivatizing agent significantly impacts the performance of the analytical method. This guide provides an objective comparison of 1-(bromomethyl)-4-fluoronaphthalene with other established derivatizing agents, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a fluorescent labeling reagent designed for the derivatization of carboxylic acids. Its chemical structure combines a reactive bromomethyl group with a fluoronaphthalene core. The bromomethyl group serves as a reactive site for esterification of carboxylic acids, while the naphthalene moiety provides the fluorescence necessary for sensitive detection. The fluorine substitution on the naphthalene ring can potentially enhance the fluorophore's properties, such as its quantum yield and spectral characteristics. While specific performance data for this compound is not extensively available in peer-reviewed literature, its performance can be inferred by comparing its structural features with those of well-characterized derivatizing agents.

Comparison with Alternative Derivatizing Agents

Several alternative reagents are widely used for the fluorescent labeling of carboxylic acids. This guide focuses on two prominent examples: 4-bromomethyl-7-methoxycoumarin (Br-Mmc) and 9-anthryldiazomethane (ADAM).

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a coumarin-based derivatizing agent that reacts with carboxylic acids to form highly fluorescent esters.[1][2][3] It is known for its stability and the strong blue fluorescence of its derivatives.[3]

  • 9-Anthryldiazomethane (ADAM) is another popular reagent that readily reacts with carboxylic acids at room temperature without the need for a catalyst.[4][5][6][7] Its derivatives exhibit the characteristic fluorescence of the anthracene fluorophore.[6]

Data Presentation

The following tables summarize the key performance characteristics of this compound (based on expected properties of naphthalene derivatives) and the alternative derivatizing agents, Br-Mmc and ADAM.

Table 1: General Properties of Derivatizing Agents

PropertyThis compound4-Bromomethyl-7-methoxycoumarin (Br-Mmc)9-Anthryldiazomethane (ADAM)
Reactive Group BromomethylBromomethylDiazomethane
Fluorophore FluoronaphthaleneMethoxycoumarinAnthracene
Reaction Principle Nucleophilic substitution (esterification)Nucleophilic substitution (esterification)Esterification
Catalyst Required Typically a weak base (e.g., K₂CO₃, triethylamine) with a crown etherWeak base (e.g., K₂CO₃) and crown etherNone
Reagent Stability Expected to be stableStableCan be unstable, may decompose upon storage[8]

Table 2: Performance Characteristics for Carboxylic Acid Derivatization

ParameterThis compound4-Bromomethyl-7-methoxycoumarin (Br-Mmc)9-Anthryldiazomethane (ADAM)
Reaction Time Data not available (expected to be 30-60 min)~60 minutes~10-20 minutes
Reaction Temperature Data not available (expected to be 60-80°C)60-80°CRoom Temperature[5][7]
Excitation Max (λex) Expected ~280-330 nm~322-328 nm[1]~365 nm[6]
Emission Max (λem) Expected ~340-450 nm~380-395 nm[1]~412 nm[6]
Limit of Detection (LOD) Data not availablePicomole to femtomole rangePicomole level[4][5]
Quantum Yield Data not available (Naphthalene derivatives generally have high quantum yields[9][10])Data not availableData not available

Experimental Protocols

Detailed methodologies for the derivatization of carboxylic acids using the compared agents are provided below.

Protocol 1: Derivatization of Fatty Acids with this compound (Generalized Protocol)

This protocol is a generalized procedure based on similar bromomethyl-containing reagents and requires optimization for specific applications.

  • Sample Preparation: Dissolve the fatty acid sample in a suitable organic solvent (e.g., acetone, acetonitrile).

  • Reagent Preparation: Prepare a solution of this compound in the same solvent.

  • Derivatization Reaction:

    • To the fatty acid solution, add an excess of the this compound solution.

    • Add a catalyst, such as anhydrous potassium carbonate and a catalytic amount of a crown ether (e.g., 18-crown-6), to facilitate the reaction.

    • Seal the reaction vessel and heat at 60-80°C for 30-60 minutes.

  • Sample Cleanup: After cooling to room temperature, filter the solution to remove the catalyst. The resulting solution can be directly injected into the HPLC system or further diluted if necessary.

Protocol 2: Derivatization of Fatty Acids with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol is adapted from established methods for Br-Mmc derivatization.

  • Sample Preparation: Dissolve the fatty acid sample (approximately 10 mg) in 5 mL of acetone.

  • Reagent Addition: Add 0.05 g of 4-bromomethyl-7-methoxycoumarin and 0.5 g of powdered anhydrous potassium carbonate to the sample solution.

  • Reaction: Incubate the mixture at 60°C for 1 hour with occasional shaking.

  • Final Preparation: After cooling to room temperature, the solution can be used directly for HPLC analysis.

Protocol 3: Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)

This protocol is based on the method described by Nimura and Kinoshita.[4][5]

  • Sample Preparation: Dissolve the fatty acid sample in a suitable solvent (e.g., ethyl acetate).

  • Reagent Addition: Add a solution of 9-anthryldiazomethane in ethyl acetate to the sample solution.

  • Reaction: Let the reaction proceed at room temperature for approximately 10-20 minutes. The reaction is complete when the yellow color of the ADAM reagent disappears.

  • Analysis: An aliquot of the reaction mixture can be directly injected into the HPLC system.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships discussed in this guide.

Derivatization_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Intermediate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Intermediate Deprotonation Derivatizing_Agent Derivatizing Agent (Fluorophore-CH₂-Br) Product Fluorescent Ester (Fluorophore-CH₂-O-CO-R) Derivatizing_Agent->Product Catalyst Catalyst (K₂CO₃, Crown Ether) Catalyst->Intermediate Intermediate->Product SN2 Reaction HPLC HPLC Analysis Product->HPLC Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_derivatization 2. Derivatization cluster_analysis 3. Analysis Dissolve_Sample Dissolve Carboxylic Acid Sample Add_Reagent Add Derivatizing Agent & Catalyst Dissolve_Sample->Add_Reagent Incubate Incubate at Specific Temp/Time Add_Reagent->Incubate Filter Filter (if necessary) Incubate->Filter Inject_HPLC Inject into HPLC Filter->Inject_HPLC Detect Fluorescence Detection Inject_HPLC->Detect Logical_Comparison cluster_reagent1 This compound cluster_reagent2 4-Bromomethyl-7-methoxycoumarin cluster_reagent3 9-Anthryldiazomethane Reactivity1 Bromomethyl Group (Requires Catalyst) Fluorophore1 Fluoronaphthalene (Expected High Quantum Yield) Data1 Performance Data (Not Readily Available) Reactivity2 Bromomethyl Group (Requires Catalyst) Fluorophore2 Methoxycoumarin (Strong Blue Fluorescence) Data2 Well-Characterized (Femtomole Sensitivity) Reactivity3 Diazomethane Group (No Catalyst Needed) Fluorophore3 Anthracene (Good Fluorescence) Data3 Mild Reaction Conditions (Room Temperature)

References

A Comparative Guide to Fluorescent Tags: Unveiling the Potential of 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular imaging and biomolecular tracking, the selection of an appropriate fluorescent tag is paramount to experimental success. This guide provides a comprehensive comparison of 1-(bromomethyl)-4-fluoronaphthalene as a fluorescent labeling agent against other commonly used alternatives. We delve into the photophysical properties, labeling methodologies, and present experimental data to aid researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a reactive fluorescent probe belonging to the naphthalene derivative family. Naphthalene-based fluorophores are recognized for their rigid, conjugated structures which can confer high quantum yields and excellent photostability[1][2]. The bromomethyl group facilitates covalent attachment to nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues in proteins. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on analogous naphthalene derivatives. This guide will, therefore, present a comparative analysis using estimated data for this compound alongside established data for popular fluorescent tags.

Data Presentation: A Comparative Analysis of Fluorescent Tags

The following table summarizes the key photophysical properties of this compound (estimated) and a selection of commonly used fluorescent tags.

Fluorescent TagExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilityMolecular Weight (Da)Reactive Group
This compound ~330-350 (Estimated)~380-420 (Estimated)~0.4-0.6 (Estimated)High (Inferred)239.08Bromomethyl
Fluorescein Isothiocyanate (FITC) 4955190.92Low389.38Isothiocyanate
Alexa Fluor™ 488, NHS Ester 4955190.92High643.41N-hydroxysuccinimidyl ester
Green Fluorescent Protein (GFP) 4885090.60Moderate~27,000Genetically Encoded
mCherry 5876100.22High~28,000Genetically Encoded

Note: The photophysical properties for this compound are estimations based on the known characteristics of similar naphthalene-based fluorescent probes[1][2].

Advantages of Naphthalene-Based Fluorescent Tags

Naphthalene derivatives, as a class of fluorophores, offer several distinct advantages:

  • High Quantum Yield and Photostability: Their rigid aromatic structure minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields and resistance to photobleaching[1][2].

  • Environmental Sensitivity: The fluorescence of some naphthalene derivatives is sensitive to the polarity of their microenvironment, which can be exploited to probe changes in protein conformation or binding events.

  • Small Size: As small organic molecules, they are less likely to cause steric hindrance or interfere with the biological activity of the labeled biomolecule compared to larger protein-based tags like GFP.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol outlines a general method for labeling cysteine residues in a purified protein with this compound. Optimization will be required for specific proteins and experimental conditions.

Materials:

  • Purified protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Reducing agent (e.g., Dithiothreitol, DTT).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

  • Protein Preparation: If the protein has disulfide bonds that need to be labeled, treat the protein with a 10-fold molar excess of DTT for 1 hour at room temperature to reduce the disulfide bonds. Remove the excess DTT by dialysis or using a desalting column.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Removal of Unreacted Probe: Separate the labeled protein from the unreacted fluorescent probe using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the naphthalene probe (at its absorption maximum, estimated around 330-350 nm).

Protocol 2: Comparative Photostability Assay

This protocol describes a method to compare the photostability of different fluorescently labeled proteins.

Materials:

  • Fluorescently labeled proteins (e.g., labeled with this compound, FITC, Alexa Fluor™ 488).

  • Fluorescence microscope with a suitable filter set and a high-intensity light source.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare microscope slides with each of the fluorescently labeled protein samples at a similar concentration.

  • Image Acquisition:

    • Focus on a field of view for each sample.

    • Acquire an initial image (time = 0) using a fixed set of imaging parameters (exposure time, laser power, etc.).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image over the time course.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorescent probe. The rate of fluorescence decay is an indicator of photostability.

Mandatory Visualizations

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis P1 Purified Protein P2 Reduction of Disulfides (optional) P1->P2 L1 Add this compound P2->L1 L2 Incubate L1->L2 PU1 Size-Exclusion Chromatography L2->PU1 PU2 Labeled Protein PU1->PU2 A1 Spectroscopic Analysis PU2->A1 A2 Determine Degree of Labeling A1->A2

Caption: Workflow for labeling a protein with this compound.

Signaling_Pathway_Example Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation

Caption: Example of a signaling pathway that can be studied using fluorescently tagged proteins.

Conclusion

While direct experimental data for this compound is limited, the known properties of naphthalene-based fluorophores suggest it holds promise as a small, photostable fluorescent tag. Its primary advantages are likely to be its high quantum yield and photostability, coupled with its small size, which minimizes potential interference with the labeled protein's function. For researchers working in applications where photostability is critical and the use of larger fluorescent protein tags is a concern, this compound and other similar naphthalene derivatives represent a compelling alternative. Further experimental characterization of this specific probe is warranted to fully elucidate its capabilities and advantages in the field of biological imaging.

References

Navigating the Reactivity of 1-(Bromomethyl)-4-fluoronaphthalene: A Comparative Guide to its Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized naphthalene scaffolds is crucial for the design of novel therapeutics. This guide provides a comparative analysis of the reaction products of 1-(bromomethyl)-4-fluoronaphthalene, offering insights into its synthetic utility. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of nucleophilic substitution and comparative data from closely related analogs to predict and characterize its reaction products.

This compound is a versatile building block, primed for nucleophilic substitution reactions at the benzylic position. The bromine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. The electron-withdrawing nature of the fluorine atom on the naphthalene ring can subtly influence the reactivity of the benzylic carbon, making it an interesting subject for synthetic exploration.

Nucleophilic Substitution Reactions: A Comparative Overview

The primary mode of reaction for this compound involves the displacement of the bromide ion by a nucleophile (Nu:⁻). This guide will explore the expected products and characteristics of reactions with common nucleophiles such as amines, thiols, alkoxides, and azide ions.

Reaction with Amines

The reaction of this compound with primary or secondary amines is expected to yield the corresponding N-substituted aminomethylnaphthalenes. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Table 1: Comparison of Reaction Products with Amines

NucleophileProductExpected YieldKey Characterization Data (Predicted)Alternative Synthetic Routes
Piperidine1-((4-Fluoronaphthalen-1-yl)methyl)piperidineHigh¹H NMR: Characteristic signals for the piperidine and naphthalene protons. MS: Molecular ion peak corresponding to C₁₆H₁₈FN.Reductive amination of 4-fluoronaphthalene-1-carbaldehyde with piperidine.
Morpholine4-((4-Fluoronaphthalen-1-yl)methyl)morpholineHigh¹H NMR: Distinct signals for the morpholine and naphthalene protons. MS: Molecular ion peak corresponding to C₁₅H₁₆FNO.Reductive amination of 4-fluoronaphthalene-1-carbaldehyde with morpholine.

Experimental Protocol (General for Amines): To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), is added the amine (1.2 eq) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq). The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.

Visualizing the Reaction Pathway

The fundamental reaction pathway for the nucleophilic substitution on this compound can be depicted as a straightforward Sₙ2 mechanism.

reaction_pathway reactant This compound transition_state [Transition State]‡ reactant->transition_state nucleophile Nucleophile (Nu:⁻) nucleophile->transition_state product Substituted Product transition_state->product leaving_group Br⁻ transition_state->leaving_group experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants reaction Reaction start->reaction workup Aqueous Workup reaction->workup extraction Extraction workup->extraction drying Drying extraction->drying purification Purification drying->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

A Comparative Guide to Analytical Method Validation for 1-Fluoronaphthalene and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their starting materials is paramount. This guide provides a comparative analysis of analytical methods for the validation of 1-(fluoronaphthalene) and its process-related impurities: 1-aminonaphthalene, 1-nitronaphthalene, naphthalene, and 2-fluoronaphthalene. We will delve into a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a potential Gas Chromatography-Mass Spectrometry (GC-MS) alternative, presenting supporting data and detailed experimental protocols.

Overview of Analytical Techniques

The two primary chromatographic techniques suitable for the analysis of semi-volatile aromatic compounds like 1-fluoronaphthalene and its impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds in a liquid sample. It is particularly well-suited for non-volatile and thermally unstable compounds.

  • Gas Chromatography (GC) is a highly efficient separation technique designed to analyze volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides high sensitivity and specificity.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of a validated RP-HPLC method and the expected performance of a comparable GC-MS method.

Performance ParameterRP-HPLC Method[1][2][3][4][5]Gas Chromatography-Mass Spectrometry (GC-MS) Method (Representative)
Linearity (Correlation Coefficient, r²) > 0.999 for all impuritiesTypically > 0.99 for most analytes
Accuracy (% Recovery) 90-110% for all impuritiesExpected to be within 80-120%
Precision (% RSD) < 2.0%Generally < 15%
Limit of Detection (LOD) 0.025 µg/mL (1-aminonaphthalene) to 0.1 µg/mL (naphthalene, 2-fluoronaphthalene)Potentially lower, in the ng/mL or even pg/mL range, depending on the instrument and matrix
Limit of Quantitation (LOQ) 0.075 µg/mL (1-aminonaphthalene) to 0.3125 µg/mL (naphthalene, 2-fluoronaphthalene)Dependent on LOD, typically 3-10 times the LOD
Analysis Time Gradient elution, typically around 85 minutesShorter run times, potentially under 30 minutes
Sample Preparation Dissolution in a suitable solvent mixtureMay require derivatization for polar impurities like 1-aminonaphthalene to improve volatility and peak shape

Experimental Protocols

Validated RP-HPLC Method

This method was developed and validated for the determination of 1-fluoronaphthalene and its process-related impurities in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2][3][4][5]

Chromatographic Conditions:

  • Column: Symmetry C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.01M KH₂PO₄ buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v)

  • Mobile Phase B: Methanol : Acetonitrile (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) detector at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 20°C

  • Gradient Program:

    • 0-22 min: 0-35% B

    • 22-35 min: 35-50% B

    • 35-55 min: 50% B

    • 55-70 min: 50-0% B

    • 70-85 min: 0% B

Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 1-fluoronaphthalene and each impurity in a mixture of acetonitrile and water (60:40 v/v).

  • Working Standard Solution: Dilute the stock solutions to the desired concentration levels for calibration curves.

  • Sample Solution: Accurately weigh and dissolve the 1-fluoronaphthalene sample in the diluent to achieve a target concentration.

Representative Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following is a representative GC-MS method that could be developed and validated for the analysis of 1-fluoronaphthalene and its impurities.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Mode: Splitless or split, depending on the concentration of the analytes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3-5 minutes

Sample Preparation with Derivatization:

For the analysis of polar impurities like 1-aminonaphthalene, a derivatization step may be necessary to improve its volatility and chromatographic performance. A common approach is silylation.

  • Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the validation of an analytical method and the general experimental workflow for both HPLC and GC-MS analysis.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity and Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: Workflow for Analytical Method Validation.

Analytical_Experimental_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample_prep Sample Preparation (Dissolution) hplc_injection Injection into HPLC System hplc_sample_prep->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection Detection (PDA) hplc_separation->hplc_detection hplc_data_analysis Data Analysis (Quantification) hplc_detection->hplc_data_analysis gcms_sample_prep Sample Preparation (Dissolution) gcms_derivatization Derivatization (Optional, for polar analytes) gcms_sample_prep->gcms_derivatization gcms_injection Injection into GC-MS System gcms_derivatization->gcms_injection gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection Detection (Mass Spectrometer) gcms_separation->gcms_detection gcms_data_analysis Data Analysis (Quantification & Identification) gcms_detection->gcms_data_analysis

Caption: Comparative Experimental Workflows: HPLC vs. GC-MS.

Conclusion

Both RP-HPLC and GC-MS are suitable techniques for the analytical method validation of 1-fluoronaphthalene and its impurities. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the nature of the impurities. The provided validated RP-HPLC method offers a reliable and well-documented approach. A GC-MS method, while requiring more development and validation for this specific set of analytes, presents a viable alternative with potential benefits in speed and sensitivity. This guide provides the necessary information for researchers and scientists to make an informed decision on the most appropriate analytical strategy for their needs.

References

A Comparative Guide to the Derivatization of Fluoronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the derivatization of 1-fluoronaphthalene and 2-fluoronaphthalene, two key isomers in the synthesis of advanced organic materials and pharmaceutical compounds. Understanding the distinct reactivity of these isomers is crucial for designing efficient synthetic routes and achieving desired product outcomes. This document summarizes key quantitative data, details experimental protocols for common derivatization reactions, and visualizes reaction pathways to facilitate a deeper understanding of their chemical behavior.

Introduction to Fluoronaphthalene Isomers

1-Fluoronaphthalene and 2-fluoronaphthalene are aromatic compounds consisting of a naphthalene ring substituted with a single fluorine atom at the alpha (1) or beta (2) position, respectively. The position of the fluorine atom significantly influences the electron density distribution within the naphthalene ring system, thereby dictating the regioselectivity and reactivity of the molecule in various chemical transformations. Generally, simple aromatic halogenated organic compounds like fluoronaphthalenes are considered to be very unreactive.[1][2] However, under specific conditions, they serve as versatile synthons for the introduction of other functional groups.

Comparative Data on Derivatization Reactions

The following table summarizes the outcomes of key derivatization reactions for 1-fluoronaphthalene and 2-fluoronaphthalene, highlighting the differences in their reactivity and product distribution.

Reaction TypeReagents and Conditions1-Fluoronaphthalene2-FluoronaphthaleneKey Observations
Electrophilic Aromatic Substitution
NitrationFuming nitric acidPredominantly 1-fluoro-4-nitronaphthalene[3]Data not available in comparative studiesThe fluorine atom in the 1-position directs the incoming nitro group to the 4-position.
SulfonationConcentrated H₂SO₄, heatProduct distribution is temperature-dependentProduct distribution is temperature-dependentFor naphthalene, sulfonation at lower temperatures favors the alpha-product, while higher temperatures favor the beta-product due to thermodynamic control.[4] Specific data for fluoronaphthalenes is not readily available for direct comparison.
Friedel-Crafts AcylationAcyl chlorides or anhydrides with a Lewis acid catalystCan undergo acylation, but specific regioselectivity and yields are not well-documented in comparative literature.Can undergo acylation, with some patents describing the formation of 6-acetyl-2-fluoronaphthalene.[2]The deactivating effect of the acyl group generally prevents polysubstitution in Friedel-Crafts acylation.[5]
Nucleophilic Aromatic Substitution
AminationPiperidineCan undergo palladium-catalyzed Buchwald-Hartwig cross-coupling with 1-Boc-piperazine after conversion to a bromo-derivative.[1][6]Data not available in comparative studiesNucleophilic aromatic substitution on fluoronaphthalenes often requires activation by electron-withdrawing groups or the use of metal catalysts.
MethoxylationSodium methoxideCan undergo substitution, particularly if activated by electron-withdrawing groups.Can undergo substitution, particularly if activated by electron-withdrawing groups.The rate of nucleophilic aromatic substitution is generally enhanced by electron-withdrawing groups ortho or para to the leaving group.[7]

Experimental Protocols

Detailed methodologies for key derivatization reactions are provided below. These protocols are based on established literature and offer a starting point for laboratory synthesis.

Protocol 1: Nitration of 1-Fluoronaphthalene

Objective: To synthesize 1-fluoro-4-nitronaphthalene via electrophilic nitration.

Materials:

  • 1-Fluoronaphthalene

  • Fuming nitric acid

  • Sulfuric acid (concentrated)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a cooled mixture of fuming nitric acid and concentrated sulfuric acid to a solution of 1-fluoronaphthalene in a suitable solvent.

  • Maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at room temperature for a specified period to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • The solid precipitate, 1-fluoro-4-nitronaphthalene, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Expected Outcome: This procedure is reported to yield 1-fluoro-4-nitronaphthalene as the major product.[3]

Reaction Pathways and Mechanisms

The following diagrams illustrate the logical flow of the derivatization processes and the underlying electronic effects that govern the observed regioselectivity.

Electrophilic_Aromatic_Substitution cluster_1FN 1-Fluoronaphthalene cluster_2FN 2-Fluoronaphthalene 1-FN 1-Fluoronaphthalene Resonance_1FN Resonance Structures (Negative charge at C2, C4, C5, C7) 1-FN->Resonance_1FN Electron-donating (by resonance) EAS_Intermediate_1FN Wheland Intermediate (Attack at C4) Resonance_1FN->EAS_Intermediate_1FN Electrophilic Attack (E+) Product_1FN 4-Substituted-1-fluoronaphthalene EAS_Intermediate_1FN->Product_1FN Deprotonation 2-FN 2-Fluoronaphthalene Resonance_2FN Resonance Structures (Negative charge at C1, C3, C6, C8) 2-FN->Resonance_2FN Electron-donating (by resonance) EAS_Intermediate_2FN Wheland Intermediate (Attack at C1) Resonance_2FN->EAS_Intermediate_2FN Electrophilic Attack (E+) Product_2FN 1-Substituted-2-fluoronaphthalene EAS_Intermediate_2FN->Product_2FN Deprotonation

Figure 1: Electrophilic Aromatic Substitution on Fluoronaphthalene Isomers.

The fluorine atom, being an ortho, para-director, activates these positions towards electrophilic attack through resonance donation of its lone pairs. For 1-fluoronaphthalene, the C4 position is sterically more accessible than the C2 position, leading to preferential substitution at C4. In 2-fluoronaphthalene, the C1 position is the most activated and sterically favored for electrophilic attack.

Nucleophilic_Aromatic_Substitution cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) FN Fluoronaphthalene (with Electron-Withdrawing Group) Meisenheimer Meisenheimer Complex (Stabilized by EWG) FN->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., RO⁻, R₂N⁻) Nucleophile->Meisenheimer Product Substituted Naphthalene Meisenheimer->Product Loss of Fluoride

Figure 2: General Mechanism for Nucleophilic Aromatic Substitution.

Nucleophilic aromatic substitution on fluoronaphthalenes typically requires the presence of strong electron-withdrawing groups (EWG) ortho or para to the fluorine atom to stabilize the intermediate Meisenheimer complex. The reaction proceeds via addition of the nucleophile followed by elimination of the fluoride ion.

Conclusion

The derivatization of fluoronaphthalene isomers presents a rich area of study with significant implications for the synthesis of complex organic molecules. The position of the fluorine atom exerts a profound influence on the reactivity and regioselectivity of these compounds. While electrophilic substitution is generally directed by the electron-donating resonance effect of the fluorine atom, nucleophilic substitution often requires additional activation. The data and protocols presented in this guide offer a foundational understanding for researchers to explore the synthetic utility of these versatile building blocks. Further comparative studies under standardized conditions are warranted to provide a more comprehensive quantitative comparison of the reactivity of these two important isomers.

References

A Comparative Guide to Assessing the Purity of 1-(bromomethyl)-4-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 1-(bromomethyl)-4-fluoronaphthalene, a key building block in the synthesis of various pharmaceutical compounds.

Data Summary

The following table summarizes the comparative performance of HPLC and GC-MS for the purity analysis of this compound. The data presented is a representative example based on typical analytical method validation parameters.

ParameterHPLCGC-MS
Purity Assay (%) 99.8599.82
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Precision (RSD, %) < 1.0< 1.5
Analysis Time (minutes) 2530
Primary Detected Impurity Naphthalene, 1-bromo-4-fluoro1-Fluoromethylnaphthalene

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This Reversed-Phase HPLC (RP-HPLC) method is adapted from established protocols for similar naphthalene derivatives and is designed for the accurate quantification of this compound and the separation of its potential process-related impurities.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 50 50
    20 10 90
    22 10 90
    23 50 50

    | 25 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers an alternative and often orthogonal technique for purity assessment, particularly for volatile and semi-volatile compounds. This method is based on protocols for related brominated naphthalene compounds.

  • Instrumentation: A standard GC system coupled with a Mass Spectrometer (MS) detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of 1 mg/mL.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the comparative purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_comparison Comparative Assessment Sample This compound Sample Prep_HPLC Dissolve in Acetonitrile (1 mg/mL) Sample->Prep_HPLC Prep_GCMS Dissolve in Dichloromethane (1 mg/mL) Sample->Prep_GCMS HPLC HPLC Analysis (UV Detection) Prep_HPLC->HPLC GCMS GC-MS Analysis (Mass Spec Detection) Prep_GCMS->GCMS Data_HPLC Chromatogram Analysis: - Peak Area Integration - Impurity Profiling HPLC->Data_HPLC Data_GCMS Chromatogram & Spectral Analysis: - Peak Area Integration - Impurity Identification GCMS->Data_GCMS Comparison Compare: - Purity Assay - Impurity Profiles - Method Sensitivity Data_HPLC->Comparison Data_GCMS->Comparison

Caption: Workflow for the comparative purity analysis of this compound.

Discussion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound.

  • HPLC is a robust and widely used method for purity determination in the pharmaceutical industry. Its advantages include high precision and suitability for a wide range of compounds, including those that are not thermally stable. The developed RP-HPLC method provides excellent separation of the main component from potential non-volatile impurities.

  • GC-MS offers the significant advantage of providing structural information about the impurities through mass spectrometry, aiding in their identification. It is particularly well-suited for volatile and semi-volatile compounds and can offer higher sensitivity for certain analytes. For this compound, GC-MS can be an excellent orthogonal method to confirm purity and identify any low-level volatile impurities that may not be detected by HPLC.

For routine quality control and purity certification of this compound, the presented HPLC method is highly recommended due to its robustness, precision, and widespread availability. The GC-MS method serves as an excellent complementary technique for in-depth impurity profiling, reference standard characterization, and investigational purposes where the identification of unknown impurities is required. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for routine testing versus comprehensive characterization.

References

Unveiling the Cross-Reactivity Profile of 1-(Bromomethyl)-4-fluoronaphthalene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of a molecule is paramount for its successful application. This guide provides an in-depth comparison of the cross-reactivity of 1-(bromomethyl)-4-fluoronaphthalene with a variety of common functional groups. By presenting supporting experimental data and detailed protocols, this document aims to be an essential resource for harnessing the full potential of this versatile reagent.

This compound is a benzylic bromide derivative. The benzylic position of the bromomethyl group makes it highly susceptible to nucleophilic substitution reactions, proceeding readily through either S_N1 or S_N2 mechanisms. The electron-rich naphthalene ring system can stabilize the carbocation intermediate formed in an S_N1 pathway, while the primary nature of the carbon bearing the bromine atom favors the concerted S_N2 mechanism. The fluorine substituent at the 4-position of the naphthalene ring is expected to have a modest electron-withdrawing effect, which could slightly influence the reactivity of the benzylic position.

Comparative Reactivity with Common Functional Groups

The reactivity of this compound towards various nucleophiles is a critical consideration in its application. Based on established principles of nucleophilicity and available data for similar benzylic halides, a qualitative order of reactivity with common functional groups can be proposed. This is summarized in the table below. It is important to note that reaction rates are highly dependent on specific reaction conditions such as solvent, temperature, and the presence of catalysts.

Functional GroupNucleophilic AtomExpected Relative ReactivityProduct Type
Thiol (Thiolate)SulfurVery HighThioether
Amine (Primary)NitrogenHighSecondary Amine
Amine (Secondary)NitrogenHighTertiary Amine
AzideNitrogenHighOrganic Azide
CarboxylateOxygenModerateEster
Phenol (Phenoxide)OxygenModerateAryl Ether
Alcohol (Alkoxide)OxygenModerate to LowAlkyl Ether
AmideNitrogen/OxygenLowN/O-Alkylated Amide (requires activation)
IndoleNitrogen/CarbonModerateN- or C-Alkylated Indole
ImidazoleNitrogenHighImidazolium Salt

Caption: Table summarizing the expected relative reactivity of this compound with various functional groups.

Experimental Protocols for Reactivity Assessment

To quantitatively assess the cross-reactivity of this compound, competitive reaction experiments can be designed. A general protocol is outlined below, followed by specific examples for key functional groups.

General Protocol for Competitive Reactivity Studies

This protocol allows for the determination of the relative reactivity of two different nucleophiles towards this compound.

  • Preparation of Reactants: Prepare equimolar solutions of two different nucleophiles (e.g., a primary amine and a thiol) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Reaction Initiation: To the mixture of nucleophiles, add a limiting amount of this compound (e.g., 0.5 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction over time using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Product Quantification: After the reaction is complete (or at specific time points), quantify the amounts of the two different alkylated products formed.

  • Data Analysis: The ratio of the products will give a measure of the relative reactivity of the two nucleophiles.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equimolar solutions of Nucleophile 1 & Nucleophile 2 B Add limiting this compound A->B C Monitor reaction (HPLC, GC-MS, NMR) B->C D Quantify Product 1 & Product 2 C->D E Determine Relative Reactivity D->E

Caption: Workflow for a competitive reactivity experiment.

Specific Experimental Protocols

1. Reaction with Thiols (Thioether Formation)

Thiols, especially in their deprotonated thiolate form, are excellent nucleophiles and are expected to react rapidly with this compound.

  • Materials: this compound, a thiol (e.g., benzyl thiol), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve the thiol (1.1 equivalents) and DIPEA (1.2 equivalents) in acetonitrile.

    • Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting thioether by column chromatography.

2. Reaction with Primary Amines (Secondary Amine Formation)

Primary amines are also strong nucleophiles that readily undergo N-alkylation.

  • Materials: this compound, a primary amine (e.g., benzylamine), a non-nucleophilic base (e.g., potassium carbonate), and a solvent (e.g., DMF).

  • Procedure:

    • To a solution of the primary amine (2.0 equivalents) in DMF, add potassium carbonate (2.2 equivalents).

    • Add a solution of this compound (1.0 equivalent) in DMF.

    • Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS.

    • After completion, cool the reaction, add water, and extract the product.

    • Purify the secondary amine by column chromatography.

3. Reaction with Alcohols/Phenols (Ether Formation)

The reaction with alcohols and phenols typically requires a base to generate the more nucleophilic alkoxide or phenoxide.

  • Materials: this compound, an alcohol or phenol (e.g., phenol), a strong base (e.g., sodium hydride), and a solvent (e.g., THF).

  • Procedure:

    • To a solution of the alcohol or phenol (1.2 equivalents) in dry THF, carefully add sodium hydride (1.2 equivalents) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of this compound (1.0 equivalent) in THF.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Carefully quench the reaction with water and extract the ether product.

    • Purify by column chromatography.

4. Reaction with Carboxylic Acids (Ester Formation)

Esterification with benzylic bromides is often facilitated by a base to form the carboxylate anion.

  • Materials: this compound, a carboxylic acid (e.g., benzoic acid), a base (e.g., cesium carbonate), and a solvent (e.g., DMF).

  • Procedure:

    • Combine the carboxylic acid (1.2 equivalents) and cesium carbonate (1.5 equivalents) in DMF.

    • Add this compound (1.0 equivalent).

    • Heat the mixture to 60-80 °C and monitor the reaction.

    • Upon completion, cool the reaction, add water, and extract the ester.

    • Purify by column chromatography.

Alternative Reactivity: Azide Derivative and Click Chemistry

An important transformation of this compound is its conversion to the corresponding azide, 1-(azidomethyl)-4-fluoronaphthalene. This can be readily achieved by reacting it with sodium azide in a polar aprotic solvent like DMF. The resulting azide is a versatile intermediate that can participate in "click chemistry" reactions, offering a highly selective and efficient method for conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for forming a stable triazole linkage between an azide and a terminal alkyne.

G Azide 1-(Azidomethyl)-4-fluoronaphthalene Triazole 1,4-Disubstituted Triazole Azide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Triazole

Caption: Schematic of the CuAAC reaction.

Experimental Protocol for CuAAC:

  • Preparation of Catalyst: Prepare a fresh solution of the Cu(I) catalyst. A common method is the in situ reduction of copper(II) sulfate with sodium ascorbate.

  • Reaction Mixture: In a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO), combine the terminal alkyne (1.0 equivalent) and 1-(azidomethyl)-4-fluoronaphthalene (1.1 equivalents).

  • Initiation: Add the copper(II) sulfate solution followed by the sodium ascorbate solution to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Work-up and Purification: The product can often be isolated by simple filtration or extraction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, SPAAC provides a metal-free alternative. This reaction utilizes a strained cyclooctyne that reacts rapidly with the azide without the need for a catalyst.

G Azide 1-(Azidomethyl)-4-fluoronaphthalene Triazole Fused Triazole Product Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

Caption: Schematic of the SPAAC reaction.

Conclusion

This compound is a highly reactive alkylating agent with a predictable pattern of cross-reactivity towards various functional groups. Thiols and amines are among the most reactive nucleophiles, while alcohols, phenols, and carboxylic acids require basic conditions to react efficiently. The conversion of the bromomethyl group to an azide opens up the possibility of using highly selective and efficient click chemistry reactions for conjugation. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic use of this compound in their synthetic and developmental endeavors.

Performance Evaluation of 1-(Bromomethyl)-4-fluoronaphthalene in Bioimaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of bioimaging, the selection of an appropriate fluorescent probe is paramount for the generation of high-quality, reproducible data. This guide provides a comprehensive performance evaluation of 1-(bromomethyl)-4-fluoronaphthalene as a potential bioimaging agent, comparing its expected photophysical properties with established fluorescent probes. Due to the limited availability of direct experimental data for this compound in bioimaging applications, this comparison is based on the known characteristics of naphthalene-based fluorophores.

Overview of this compound

This compound is a functionalized naphthalene derivative. The naphthalene core provides the intrinsic fluorescence, while the bromomethyl group serves as a reactive moiety for covalent labeling of biomolecules, particularly those with nucleophilic functional groups such as thiols (cysteine residues) and amines (lysine residues). The fluorine substituent is expected to modulate the electronic and, consequently, the photophysical properties of the naphthalene fluorophore. Naphthalene-based probes are generally characterized by their rigid, planar structure, which often contributes to high fluorescence quantum yields and good photostability.

Comparative Analysis of Photophysical Properties

To objectively assess the potential performance of this compound, its anticipated properties are compared with those of widely used fluorescent probes: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), and the cyanine dyes Cy3 and Cy5.

Table 1: Comparison of Key Photophysical Properties

PropertyThis compound (Expected)FITC (Isomer I)TRITC (Isomer R)Cy3Cy5
Excitation Max (nm) ~320-350~495[1]~550-560[2]~550[3]~649
Emission Max (nm) ~340-500~519[1]~570-596[4]~570[3]~666-670[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) High (expected)~75,000~85,000[4]~150,000~250,000
Quantum Yield (Φ) High (expected)~0.92~0.65[4]~0.15-0.4[6]~0.2
Reactive Group BromomethylIsothiocyanateIsothiocyanateNHS EsterNHS Ester
Target Functional Groups Thiols, AminesPrimary AminesPrimary AminesPrimary AminesPrimary Amines

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of fluorescent probes. Below are standard protocols for key experiments.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method, as described by Williams et al., is a reliable technique for determining the fluorescence quantum yield (ΦF) of a test compound relative to a well-characterized standard with a known ΦF.[7]

Principle: Solutions of the standard and test samples with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. A ratio of the integrated fluorescence intensities will, therefore, yield the ratio of the quantum yields.[7]

Procedure:

  • Sample Preparation: Prepare a series of dilute solutions of both the test compound and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same spectroscopic grade solvent. The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[7]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • The quantum yield of the test sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

      • η is the refractive index of the solvent.

      • Subscripts 'X' and 'ST' denote the test sample and the standard, respectively.[7]

Assessment of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent probes used in imaging, especially for time-lapse experiments.

Principle: The probe is exposed to a defined light source for a specific duration, and the change in its fluorescence intensity is measured over time.

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent probe or label a substrate (e.g., proteins, cells) with the probe.

  • Light Exposure: Expose the sample to a controlled light source (e.g., the excitation light of a fluorescence microscope) with a defined intensity and duration. For standardized testing, ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

  • Data Acquisition: Acquire images or measure fluorescence intensity at regular intervals during the light exposure.

  • Data Analysis:

    • Quantify the fluorescence intensity in a defined region of interest for each time point.

    • Plot the normalized fluorescence intensity as a function of time or exposure dose.

    • The rate of fluorescence decay provides a measure of the probe's photostability.

Cell Loading and Staining

The ability of a small molecule probe to permeate the cell membrane is essential for live-cell imaging.

Principle: The cell-permeable probe is incubated with live cells, allowing it to diffuse across the cell membrane and react with its intracellular target.

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or slide and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent like DMSO. Dilute the stock solution to the final working concentration in a serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Cell Loading:

    • Wash the cells with a warm buffer.

    • Add the probe-containing medium to the cells and incubate at 37°C for a specified period (e.g., 30-60 minutes).[10]

  • Washing: Remove the loading solution and wash the cells with a fresh warm buffer to remove any unbound probe.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets.

Visualization of Cellular Signaling Pathways

Fluorescent probes are instrumental in visualizing and elucidating complex cellular signaling pathways. The reactive bromomethyl group of this compound makes it suitable for labeling proteins within these pathways, enabling the study of their localization and interactions.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[11][12]

ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cytoplasmic_Substrates Cytoplasmic Substrates ERK->Cytoplasmic_Substrates Phosphorylates ERK_n ERK ERK->ERK_n Translocates Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The MAPK/ERK signaling cascade from the cell membrane to the nucleus.

The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade involved in cell growth, survival, and differentiation.[13]

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates STAT3_dimer STAT3 Dimer STAT3_mono->STAT3_dimer Dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocates DNA DNA STAT3_dimer_n->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK-STAT3 signaling pathway from cytokine receptor to gene transcription.

Conclusion

While direct experimental data for this compound in bioimaging is currently lacking, its chemical structure suggests it could be a valuable tool for researchers. The naphthalene core is expected to provide favorable photophysical properties, including a high quantum yield and good photostability. The reactive bromomethyl group allows for covalent labeling of a wide range of biomolecules. Further experimental characterization of its photophysical properties and performance in cellular imaging is warranted to fully assess its potential as a fluorescent probe. This guide provides a framework for such an evaluation by comparing its expected characteristics with those of established fluorescent dyes and outlining standard experimental protocols.

References

A Comparative Guide to the Spectroscopic Properties of Bromomethylnaphthalene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key spectroscopic properties of different bromomethylnaphthalene isomers, focusing on 1-bromomethylnaphthalene and 2-bromomethylnaphthalene. The information presented is crucial for the identification, characterization, and application of these compounds in various fields, including organic synthesis, materials science, and pharmaceutical development.

Introduction to Bromomethylnaphthalenes

Bromomethylnaphthalenes are aromatic compounds consisting of a naphthalene ring substituted with a bromomethyl group (-CH₂Br). The position of this substituent on the naphthalene ring system gives rise to different isomers, with 1-bromomethylnaphthalene and 2-bromomethylnaphthalene being the most common. These isomers serve as versatile intermediates in organic synthesis, allowing for the introduction of the naphthylmethyl moiety into a wide range of molecular structures. Their distinct electronic and steric properties, arising from the different substitution patterns, are reflected in their spectroscopic characteristics.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for 1-bromomethylnaphthalene and 2-bromomethylnaphthalene.

Table 1: UV-Visible and Fluorescence Spectroscopy Data
Spectroscopic Property1-Bromomethylnaphthalene2-Bromomethylnaphthalene
UV-Vis Absorption (λmax) 292 nm (in Cyclohexane)[1]Not explicitly found
Fluorescence Emission (λem) Not explicitly found493 nm, 521 nm[2]
Fluorescence Quantum Yield (ΦF) Not explicitly foundNot explicitly found

Note: The photophysical properties of naphthalene derivatives are highly sensitive to their substitution pattern and the solvent used.[3][4]

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
Proton Assignment1-Bromomethylnaphthalene Chemical Shift (δ, ppm)[5]2-Bromomethylnaphthalene Chemical Shift (δ, ppm)[6]
-CH₂Br 4.934.64
Aromatic Protons 8.14, 7.86, 7.81, 7.60, 7.51, 7.50, 7.387.83, 7.82, 7.80, 7.49, 7.48, 7.47, 7.46
Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)
Carbon Assignment1-Bromomethylnaphthalene Chemical Shift (δ, ppm)2-Bromomethylnaphthalene Chemical Shift (δ, ppm)[7]
-CH₂Br 31.5[8]33.8
Aromatic C (Quaternary) 133.8, 131.3, 130.4[8]135.5, 133.2, 132.9
Aromatic C-H 128.8, 127.8, 126.8, 126.2, 125.8, 125.2, 123.8[8]128.4, 128.3, 127.8, 127.7, 126.3, 126.2, 125.8
Table 4: Infrared (IR) Spectroscopy Data
Functional Group1-Bromomethylnaphthalene2-Bromomethylnaphthalene
Aromatic C-H stretch ~3050 cm⁻¹~3050 cm⁻¹
Aliphatic C-H stretch ~2925 cm⁻¹~2925 cm⁻¹
C=C Aromatic stretch ~1600, 1510 cm⁻¹~1600, 1500 cm⁻¹
CH₂ bend (scissoring) ~1450 cm⁻¹~1450 cm⁻¹
C-Br stretch ~600-700 cm⁻¹~600-700 cm⁻¹

Note: The fingerprint region (below 1500 cm⁻¹) will show more significant differences between the isomers due to variations in bending and skeletal vibrations.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the bromomethylnaphthalene isomers (approximately 10⁻⁵ to 10⁻⁴ M) in a UV-grade solvent (e.g., cyclohexane, ethanol, or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Fill a quartz cuvette with the sample solution.

    • Scan the absorbance of the sample from approximately 200 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the isomers (typically 10⁻⁶ to 10⁻⁵ M) in a fluorescence-grade solvent. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated wavelength. The optimal excitation wavelength is usually the λmax from the UV-Vis spectrum.

    • Set the excitation monochromator to the optimal excitation wavelength.

    • Scan the emission monochromator over a range of wavelengths (e.g., 300 nm to 600 nm) to obtain the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λem).

    • For quantum yield determination, a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromomethylnaphthalene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR method for solids):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid bromomethylnaphthalene isomer directly onto the crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Measurement:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of bromomethylnaphthalene isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Bromomethylnaphthalene Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison Sample Bromomethylnaphthalene Isomers (1- and 2-) Dissolve_UV Dissolve in UV-grade Solvent (e.g., Cyclohexane) Sample->Dissolve_UV Dissolve_Fluo Dissolve in Fluorescence-grade Solvent Sample->Dissolve_Fluo Dissolve_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve_NMR Solid_FTIR Use as Solid Powder Sample->Solid_FTIR UV_Vis UV-Vis Spectroscopy Dissolve_UV->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolve_Fluo->Fluorescence NMR NMR Spectroscopy (1H and 13C) Dissolve_NMR->NMR FTIR FTIR Spectroscopy (ATR) Solid_FTIR->FTIR UV_Data λmax UV_Vis->UV_Data Fluo_Data λem, Quantum Yield Fluorescence->Fluo_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data Comparison Comparative Analysis of Spectroscopic Properties UV_Data->Comparison Fluo_Data->Comparison NMR_Data->Comparison FTIR_Data->Comparison

Caption: Experimental workflow for the spectroscopic comparison of bromomethylnaphthalene isomers.

References

A Cost-Benefit Analysis: Incorporating the (4-Fluoronaphthalen-1-yl)methyl Moiety in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient incorporation of specific structural motifs is paramount. The (4-fluoronaphthalen-1-yl)methyl group is a key component in various research compounds. This guide provides a comparative analysis of synthetic routes to introduce this moiety, focusing on the cost-effectiveness and performance of using 1-(bromomethyl)-4-fluoronaphthalene versus alternative synthetic pathways.

Executive Summary

Direct alkylation using this compound offers the most straightforward, one-step method for introducing the (4-fluoronaphthalen-1-yl)methyl group. However, this reagent comes with a higher initial cost and is classified as a corrosive substance. Alternative multi-step pathways, beginning with more accessible precursors like 4-fluoro-1-naphthaldehyde or (4-fluoronaphthalen-1-yl)methanol, present a more cost-effective option for larger-scale synthesis, despite requiring additional synthetic transformations. The choice of pathway will ultimately depend on the scale of the synthesis, budget constraints, and the specific functional group tolerance of the substrate.

Cost and Physical Properties Comparison

The primary reagent, this compound, is compared with the starting materials for alternative synthetic routes. The cost analysis reveals significant differences in the price per gram of the initial building blocks.

CompoundCAS NumberMolecular Weight ( g/mol )Approx. Price (USD/g)Physical Form
This compound6905-05-1239.08$193.64 - $329.60Solid
4-Fluoro-1-naphthaldehyde172033-73-7174.17$45.00 - $65.00Powder
(4-Fluoronaphthalen-1-yl)methanol79996-88-6176.19$180.00Solid

Note: Prices are approximate and based on currently available supplier information for small quantities. Bulk pricing may differ significantly.

Synthetic Pathway Comparison

Route 1: Direct Alkylation with this compound

This method is the most direct approach for attaching the (4-fluoronaphthalen-1-yl)methyl group to a nucleophile, such as an amine or an alcohol.

Experimental Protocol:

A general procedure for the N-alkylation of an amine is as follows:

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base, such as diisopropylethylamine (1.5 eq.), in a suitable aprotic solvent like acetonitrile or DMF.

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance: While specific yield data for reactions with this compound is not extensively reported in peer-reviewed literature, similar alkylations with benzylic bromides typically provide moderate to good yields (60-85%), depending on the nucleophilicity of the substrate and the reaction conditions.

Route 2: Reductive Amination of 4-Fluoro-1-naphthaldehyde

This two-step, one-pot procedure is a highly effective alternative for the synthesis of secondary and tertiary amines.

Experimental Protocol:

A general procedure for the reductive amination of an aldehyde with a primary amine is as follows:

  • Dissolve 4-fluoro-1-naphthaldehyde (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent such as methanol, 1,2-dichloroethane, or THF.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 3-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Performance: Reductive amination is a robust and widely used reaction. Yields for this type of transformation are typically high, often in the range of 80-95%.

Route 3: Nucleophilic Substitution via (4-Fluoronaphthalen-1-yl)methanol

This pathway involves converting the alcohol to a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution.

Experimental Protocol:

This is a two-step process: Step A: Mesylation of the Alcohol

  • Dissolve (4-fluoronaphthalen-1-yl)methanol (1.0 eq.) and a base like triethylamine or pyridine (1.5 eq.) in an anhydrous solvent such as dichloromethane or THF at 0 °C.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench with cold water and separate the organic layer. Wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to yield the crude mesylate, which is often used directly in the next step.

Step B: Nucleophilic Substitution

  • Dissolve the crude mesylate from Step A in a polar aprotic solvent like DMF or acetonitrile.

  • Add the nucleophile (e.g., an amine or sodium salt of an alcohol, 1.2 eq.) and, if necessary, a base such as potassium carbonate (2.0 eq.).

  • Heat the reaction mixture (e.g., 60-80 °C) for 4-24 hours, monitoring for completion.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography.

Performance: Both steps in this sequence generally proceed with high efficiency. The mesylation is typically quantitative, and the subsequent nucleophilic substitution can yield products in the 75-95% range.

Safety and Handling Comparison

ReagentGHS PictogramsHazard StatementsKey Safety Precautions
This compound CorrosiveCauses severe skin burns and eye damage.Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat). Avoid inhalation and contact with skin.
4-Fluoro-1-naphthaldehyde WarningMay cause an allergic skin reaction. Harmful to aquatic life.Standard laboratory precautions. Avoid release to the environment.
(4-Fluoronaphthalen-1-yl)methanol WarningCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation.Standard laboratory precautions. Handle with adequate ventilation.
Sodium Borohydride DangerFlammable solid. Self-heating in contact with water. Toxic if swallowed. Causes severe skin burns and eye damage.Handle in a fume hood away from water. Use in a dry atmosphere.
Methanesulfonyl Chloride DangerCorrosive. Lachrymator. Causes severe skin burns and eye damage.Handle in a fume hood with extreme care. Wear appropriate PPE. Reacts violently with water.

Comparative Workflow Diagrams

G Comparative Synthetic Workflows cluster_0 Route 1: Direct Alkylation cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Via Alcohol A1 1-(Bromomethyl)-4- fluoronaphthalene A3 Alkylation (Base, Solvent) A1->A3 A2 Nucleophile (R-XH) A2->A3 A4 Product (R-X-CH2-ArF) A3->A4 B1 4-Fluoro-1- naphthaldehyde B3 Imine Formation (Solvent) B1->B3 B2 Amine (R-NH2) B2->B3 B4 Reduction (e.g., NaBH4) B3->B4 B5 Product (R-NH-CH2-ArF) B4->B5 C1 (4-Fluoronaphthalen-1-yl)methanol C2 Mesylation (MsCl, Base) C1->C2 C3 Mesylate Intermediate C2->C3 C5 Substitution (Base, Solvent) C3->C5 C4 Nucleophile (R-XH) C4->C5 C6 Product (R-X-CH2-ArF) C5->C6

Caption: Comparative workflows for the synthesis of (4-fluoronaphthalen-1-yl)methyl derivatives.

Conclusion

The cost-benefit analysis of using this compound in synthesis reveals a clear trade-off between reaction efficiency and material cost.

  • This compound is the preferred reagent for rapid, small-scale synthesis where the cost of the starting material is less critical than the speed and directness of the reaction. Its primary drawback is the high cost and corrosive nature.

  • The reductive amination of 4-fluoro-1-naphthaldehyde is a superior alternative for synthesizing amine derivatives. It starts from a significantly cheaper material and generally proceeds with high yields, making it highly suitable for larger-scale production.

  • The two-step route from (4-fluoronaphthalen-1-yl)methanol offers versatility for introducing a wider range of nucleophiles (both N- and O-based). While it involves an additional step, the high efficiency of both transformations and the moderate cost of the starting alcohol make it a strong contender, particularly when the desired product is not an amine.

For research and drug development professionals, the choice will be guided by the specific requirements of their project. For initial exploratory studies, the convenience of the direct alkylation route may be advantageous. However, for process development and scale-up, the alternative pathways starting from the aldehyde or alcohol offer a more economical and robust solution.

Safety Operating Guide

Proper Disposal of 1-(Bromomethyl)-4-fluoronaphthalene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-(Bromomethyl)-4-fluoronaphthalene, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach must be adopted, treating it as a hazardous substance based on the known properties of similar chemicals. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in handling this compound responsibly.

Immediate Safety and Hazard Profile

Property1-Bromo-4-fluoronaphthalene1-(Bromomethyl)naphthaleneGeneral Halogenated Organics
Molecular Formula C₁₀H₆BrFC₁₁H₉BrVaries
Molecular Weight 225.06 g/mol 221.09 g/mol Varies
Appearance White to light yellow crystalline solidColorless to light yellow crystalline solidLiquid or solid
Melting Point 35-38 °C51-54 °CVaries
Boiling Point Not availableNot availableVaries
Flash Point 110 °C (closed cup)Not availableVaries
Hazards Skin, eye, and respiratory irritantCorrosive, causes severe skin burns and eye damage, may cause respiratory irritation[1][2]Often toxic, carcinogenic, or irritant[3]

Disclaimer: The data presented above is for closely related compounds and should be used for estimation purposes only. Always handle this compound with the utmost care, assuming it possesses significant hazards.

Experimental Protocol for Disposal

The primary method for the disposal of this compound is through collection as hazardous chemical waste for incineration by a licensed facility.[4] Neutralization or other chemical deactivation methods are not recommended without specific, validated protocols for this compound.

Materials and Equipment:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical splash goggles

    • Chemical-resistant gloves (e.g., nitrile, Viton™)

    • Lab coat

  • Designated hazardous waste container (clearly labeled)

  • Chemical fume hood

  • Spill kit for halogenated organic compounds

Procedure:

  • Work in a Ventilated Area: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Wear Appropriate PPE: Ensure that all required personal protective equipment is worn correctly before handling the chemical.

  • Waste Segregation:

    • This compound is a halogenated organic compound. It must be collected in a designated hazardous waste container for "Halogenated Organic Waste."[4]

    • Crucially, do not mix this waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity. [5]

    • Do not mix with incompatible materials such as acids, bases, or strong oxidizing agents.[3]

  • Container Management:

    • Use a container made of a material compatible with halogenated organic compounds (e.g., glass or polyethylene). The original container is often the best choice for storing the waste.[5]

    • The container must be in good condition, with a secure, tight-fitting lid.[3]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated container. If the compound is a solid, use a clean spatula. If it is dissolved in a solvent, pour the solution carefully.

    • Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from heat sources and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound for Disposal ppe_check Wear appropriate PPE (goggles, gloves, lab coat) start->ppe_check fume_hood Work in a certified chemical fume hood ppe_check->fume_hood waste_id Identify waste as Halogenated Organic Compound fume_hood->waste_id container_select Select a designated and compatible waste container for Halogenated Organics waste_id->container_select label_container Label container with 'Hazardous Waste', chemical name, and quantity container_select->label_container transfer_waste Carefully transfer waste into the container (max 80% full) label_container->transfer_waste seal_container Securely seal the container transfer_waste->seal_container store_waste Store in a designated satellite accumulation area seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end End: Waste disposed of properly contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Bromomethyl)-4-fluoronaphthalene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.